molecular formula C11H8FN3O B1272836 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile CAS No. 343375-38-2

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Cat. No.: B1272836
CAS No.: 343375-38-2
M. Wt: 217.2 g/mol
InChI Key: NNLDSVVWXFNCNC-UHFFFAOYSA-N
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Description

2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is a useful research compound. Its molecular formula is C11H8FN3O and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-amino-2-(4-fluorophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLDSVVWXFNCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=C(C#N)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science is a cornerstone of modern chemical research. Among the vast array of heterocyclic and functionalized organic compounds, vinylogous amidines are a class of structures that have garnered significant interest. Their unique electronic and structural properties make them valuable synthons and potential pharmacophores. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route to this compound, a molecule incorporating a fluorinated phenoxy group, a vinylogous amidine core, and two nitrile functionalities. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic properties, such as metabolic stability and bioavailability, making it an interesting target for drug discovery programs.[1] The dinitrile functionality offers a versatile handle for further chemical transformations.

This document will detail a robust two-step synthetic pathway, providing not only the experimental protocols but also the underlying chemical principles and rationale for the chosen methodologies. The synthesis is designed to be both efficient and accessible, utilizing readily available starting materials and established reaction mechanisms.

Synthetic Strategy Overview

The proposed is a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-fluorophenoxy)acetonitrile, via a Williamson ether synthesis. The second, and key, step is the base-catalyzed condensation of this intermediate with malononitrile. This reaction is analogous to the Thorpe-Ziegler reaction, leading to the formation of the target vinylogous amidine structure.[2][3][4]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Base-Catalyzed Condensation 4-Fluorophenol 4-Fluorophenol Step1_Reaction Reaction 4-Fluorophenol->Step1_Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Step1_Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Step1_Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Step1_Reaction 2-(4-Fluorophenoxy)acetonitrile 2-(4-Fluorophenoxy)acetonitrile Step1_Reaction->2-(4-Fluorophenoxy)acetonitrile Step2_Reaction Reaction 2-(4-Fluorophenoxy)acetonitrile->Step2_Reaction Intermediate Malononitrile Malononitrile Malononitrile->Step2_Reaction Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Step2_Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of 2-(4-Fluorophenoxy)acetonitrile

The initial step in the synthesis is the preparation of the key intermediate, 2-(4-fluorophenoxy)acetonitrile. This is achieved through a classic Williamson ether synthesis, a reliable and high-yielding method for forming ethers.[5] In this reaction, the phenoxide ion of 4-fluorophenol, generated in situ by a weak base, acts as a nucleophile and displaces the chloride from chloroacetonitrile.

Experimental Protocol

Materials:

  • 4-Fluorophenol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenoxy)acetonitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
4-Fluorophenol112.111.0User Defined
Chloroacetonitrile75.501.1Calculated
Potassium Carbonate138.211.5Calculated
Part 2: Synthesis of this compound

The final step of the synthesis involves the base-catalyzed condensation of 2-(4-fluorophenoxy)acetonitrile with malononitrile. This reaction is a variation of the Thorpe-Ziegler reaction, which is a self-condensation of nitriles.[2][3][4] In this case, a cross-condensation occurs. The strong base deprotonates the α-carbon of 2-(4-fluorophenoxy)acetonitrile, which then acts as a nucleophile, attacking the nitrile carbon of malononitrile. A series of proton transfers and cyclization/rearrangement steps ultimately leads to the formation of the stable, conjugated vinylogous amidine product.

Reaction Mechanism

The proposed mechanism involves the following key steps:

  • Deprotonation of 2-(4-fluorophenoxy)acetonitrile by a strong base (e.g., sodium ethoxide) to form a carbanion.

  • Nucleophilic attack of the carbanion on one of the nitrile groups of malononitrile.

  • Intramolecular cyclization and subsequent rearrangement to form the thermodynamically stable enamine product.

G cluster_0 Reaction Mechanism Start 2-(4-Fluorophenoxy)acetonitrile + Malononitrile Carbanion Carbanion Intermediate Start->Carbanion + Base Base Base (NaOEt) Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack + Malononitrile Intermediate_Adduct Intermediate Adduct Nucleophilic_Attack->Intermediate_Adduct Cyclization Intramolecular Cyclization Intermediate_Adduct->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Rearrangement Proton Transfer & Rearrangement Cyclic_Intermediate->Rearrangement Product This compound Rearrangement->Product

Caption: Proposed reaction mechanism for the final condensation step.

Experimental Protocol

Materials:

  • 2-(4-Fluorophenoxy)acetonitrile

  • Malononitrile

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Dilute Hydrochloric Acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • To the freshly prepared sodium ethoxide solution, add a solution of 2-(4-fluorophenoxy)acetonitrile (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
2-(4-Fluorophenoxy)acetonitrile151.141.0User Defined
Malononitrile66.061.0Calculated
Sodium22.991.1Calculated
Characterization of the Final Product

The structure of the synthesized this compound (MW: 217.20 g/mol [6]) should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenoxy group, a singlet for the vinyl proton, and a broad singlet for the amino protons.
¹³C NMR Resonances for the aromatic carbons, the vinyl carbons, the nitrile carbons, and the carbon of the C-O bond.
FT-IR Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), C=C stretching (alkene), and C-O-C stretching (ether).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. The methodology relies on well-established and high-yielding reactions, making it suitable for implementation in a standard organic synthesis laboratory. The first step, a Williamson ether synthesis, provides the key intermediate, 2-(4-fluorophenoxy)acetonitrile. The subsequent base-catalyzed condensation with malononitrile, analogous to the Thorpe-Ziegler reaction, yields the final vinylogous amidine product. The detailed protocols and mechanistic insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to synthesize this and related compounds for further investigation.

References

  • Google Patents. (n.d.). Malononitrile synthesis method - CN104945278A.
  • Google Patents. (n.d.). Method for synthesizing fluoroacetonitrile - CN104230753A.
  • ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • PubMed. (2013). The synthesis of vinylogous amidine heterocycles. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-cyano-3-aminoacryl nitrile derivatives.
  • MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • MDPI. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

  • Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Retrieved from [Link]

  • ResearchGate. (2020). Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Retrieved from [Link]

  • MDPI. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Multi-Faceted Spectroscopic Approach

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The subject of this guide, 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (Molecular Formula: C₁₁H₈FN₃O, Molecular Weight: 217.20 g/mol ), is an exemplary case.[1][2] As a molecule featuring a complex arrangement of functional groups—an enamine, a diaryl ether linkage, a fluorinated aromatic ring, and the potent electron-withdrawing malononitrile moiety—it presents a unique analytical challenge. Malononitrile derivatives are of significant interest due to their versatile applications as precursors in the synthesis of pharmaceuticals, dyes, and organic semiconductors.[3]

This document eschews a conventional, templated format. Instead, it is structured to mirror the logical workflow of a senior scientist tasked with confirming the identity, purity, and structure of this compound. We will journey through a sequence of orthogonal spectroscopic techniques, not merely listing procedures but delving into the causality behind experimental choices. Each analytical step is designed to be self-validating, where the insights from one technique corroborate and refine the hypotheses drawn from another, culminating in a cohesive and irrefutable structural assignment.

Chapter 1: The Foundational Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the molecular skeleton. For a molecule of this complexity, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR is not just recommended; it is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy: Mapping the C-H Framework

Expertise & Rationale: The ¹H NMR spectrum gives the first high-resolution glimpse into the molecule's proton environment. Our primary objectives are to confirm the number of distinct proton types, their electronic environments, their scalar (J) couplings, and to identify exchangeable protons. The choice of solvent is critical. We select Dimethyl Sulfoxide-d₆ (DMSO-d₆) for three principal reasons:

  • Its high polarity ensures complete dissolution of the analyte.

  • Its high boiling point minimizes evaporation during extended experiments.

  • Most importantly, it allows for the observation of the amine (-NH₂) protons, which would rapidly exchange and become invisible in protic solvents like D₂O.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure homogeneity by gentle vortexing.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[4][5]

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

Data Interpretation & Predicted Spectrum: The structure dictates a specific set of signals. The integration of these signals should correspond to an 8-proton count.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
~ 7.20 - 7.35Multiplet (or dd)2HH-c, H-c' : Aromatic protons ortho to the fluorine atom. Their chemical shift is influenced by the electron-donating ether oxygen and the deshielding fluorine. Coupling to both fluorine and the adjacent H-b protons will create a complex multiplet.
~ 7.05 - 7.15Multiplet (or t)2HH-b, H-b' : Aromatic protons meta to the fluorine atom. They will appear as a triplet or multiplet due to coupling with the adjacent H-c protons.
~ 7.50 - 8.00Broad Singlet2H-NH₂ : Amine protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. The chemical shift can be highly variable.
~ 4.80Singlet2H-O-CH₂- : Methylene protons. They are adjacent to an oxygen atom, shifting them downfield. They are expected to be a singlet as there are no adjacent protons for coupling.
Carbon-¹³ (¹³C) NMR Spectroscopy: Delineating the Carbon Backbone

Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments, including quaternary carbons that are invisible in the proton spectrum. This is crucial for confirming the presence of the nitrile and olefinic carbons. A proton-decoupled experiment is standard to ensure each unique carbon appears as a single, sharp line.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz spectrometer, operating at ~100 MHz for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 512-2048, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform with 1-2 Hz of line broadening. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Data Interpretation & Predicted Spectrum: We expect to observe 8 distinct carbon signals, accounting for the molecular symmetry in the fluorophenyl ring.

Predicted Chemical Shift (δ, ppm)Assignment & Rationale
~ 160C=C-N : The enamine carbon, significantly downfield due to deshielding by the attached nitrogen.
~ 158 (d, ¹JCF ≈ 240 Hz)C-F : Aromatic carbon directly bonded to fluorine. The key identifier is the large one-bond coupling constant (¹JCF).
~ 154C-O : Aromatic carbon of the ether linkage.
~ 118 (d, ²JCF ≈ 22 Hz)C-c, C-c' : Aromatic carbons ortho to the fluorine. A smaller two-bond C-F coupling is expected.
~ 116 (d, ³JCF ≈ 8 Hz)C-b, C-b' : Aromatic carbons meta to the fluorine. An even smaller three-bond C-F coupling is expected.
~ 115, 114-C≡N : Two distinct nitrile carbons. Their chemical shifts are characteristic of this functional group.[6]
~ 75C=C(CN)₂ : The olefinic carbon bearing the two nitrile groups. It is shifted significantly upfield due to the strong electron-donating effect of the amino group through the double bond.
~ 65-O-CH₂- : The aliphatic methylene carbon, deshielded by the adjacent oxygen atom.

Chapter 2: Vibrational Signatures - Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For our target molecule, the most diagnostic peaks will be the N-H stretches of the amine, the sharp and intense C≡N stretch of the nitriles, and vibrations associated with the aromatic and ether components.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained. The quality of the spectrum is highly dependent on the dryness of the KBr and the particle size.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Place the pellet in the sample holder of an FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation & Predicted Spectrum:

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 - 3300N-H stretchMediumA doublet is expected, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
3100 - 3000C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on the phenyl ring.
2980 - 2850C-H stretch (aliphatic)Medium-WeakCorresponding to the -O-CH₂- group.
2230 - 2210 C≡N stretch Strong, Sharp This is a highly diagnostic peak for the nitrile functional group. Conjugation with the double bond typically lowers the frequency from that of saturated nitriles.[7][8]
1650 - 1600C=C stretch / N-H bendStrong-MediumOverlapping region for the olefinic C=C stretch and the scissoring vibration of the -NH₂ group.
1590, 1500, 1450C=C stretch (aromatic)Medium-StrongCharacteristic skeletal vibrations of the phenyl ring.
1250 - 1200C-O-C stretch (asymmetric)StrongCharacteristic of the aryl-alkyl ether linkage.
1100 - 1000C-F stretchStrongStrong absorption typical for the carbon-fluorine bond in aromatic systems.

Chapter 3: Electronic Transitions - UV-Visible Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The extended π-system, which includes the fluorophenyl ring, the ether oxygen, the enamine double bond, and the dicyanoethylene moiety, constitutes a significant chromophore. This technique allows us to determine the wavelength of maximum absorption (λmax), which is characteristic of the molecule's electronic structure.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-grade solvent such as ethanol or acetonitrile. The exact concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the absorbance from 200 to 600 nm.[4][9]

  • Data Processing: The instrument software will automatically subtract the solvent baseline. Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation & Predicted Spectrum: The molecule possesses a strong "push-pull" system, with the amino group acting as an electron donor (push) and the two nitrile groups acting as powerful electron acceptors (pull) across the conjugated bridge. This architecture is known to result in strong absorption bands. We can predict a major absorption band (π → π* transition) in the UV-A or near-UV region, likely between 280 and 350 nm . The exact position will be influenced by the solvent polarity. Computational studies on similar structures have been used to predict these transitions.[10]

Chapter 4: Molecular Weight and Fragmentation - Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum provides corroborating structural evidence, akin to assembling a puzzle.

Experimental Protocol: LC-HRMS (ESI)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography-High-Resolution Mass Spectrometer (LC-HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap system, equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, minimizing premature fragmentation.[11]

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI mode is preferred, as the amine group is readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >10,000 to allow for accurate mass determination.

    • Collision Energy (for MS/MS): Perform a data-dependent acquisition, triggering fragmentation (MS/MS) on the most intense parent ion. Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Interpretation & Predicted Spectrum:

m/z Value (Predicted)AssignmentRationale
218.0784 [M+H]⁺ Protonated Molecular Ion: The most crucial peak. Its high-resolution mass should match the calculated exact mass for C₁₁H₉FN₃O⁺. The nominal mass of 217 confirms the Nitrogen Rule (odd number of nitrogens results in an odd nominal molecular weight).[12]
201.0519[M+H - NH₃]⁺Loss of ammonia from the protonated amine.
123.0346[C₇H₆FO]⁺Cleavage of the C-O bond, resulting in the protonated fluorophenoxy methylene fragment.
111.0084[C₆H₄FO]⁺The 4-fluorophenoxy cation, a very stable and likely prominent fragment.
95.0400[C₅H₂N₂]⁺Fragment corresponding to the dicyanoethylene portion of the molecule.

Visual Synthesis: The Spectroscopic Elucidation Workflow

The power of this multi-technique approach lies in its synergy. The following diagram illustrates how data from each method are integrated to build a complete and validated picture of the molecular structure.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational/Electronic cluster_MS Mass Spectrometry H_NMR 1H NMR (Proton Environment, Coupling) Structure Final Validated Structure C₁₁H₈FN₃O H_NMR->Structure Proton Skeleton C_NMR 13C NMR (Carbon Skeleton, Quaternary C) C_NMR->Structure Carbon Backbone FTIR FT-IR (Functional Groups: -NH2, -C≡N, C-O-C) FTIR->Structure Functional Group ID UVVIS UV-Vis (Conjugated π-System, λmax) UVVIS->Structure Confirms Conjugation HRMS HRMS (Molecular Formula, Exact Mass) HRMS->Structure Confirms Formula MSMS MS/MS (Fragmentation Pattern) MSMS->Structure Confirms Connectivity

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a systematic process of evidence accumulation. NMR provides the structural framework, FT-IR confirms the presence and nature of key functional groups, UV-Vis validates the electronic properties of the conjugated system, and high-resolution mass spectrometry provides an unambiguous molecular formula and corroborates the structure through fragmentation. By following the detailed protocols and interpretive logic outlined in this guide, a researcher can confidently and rigorously confirm the identity and purity of this compound, establishing a solid analytical foundation for any subsequent investigation in drug development or materials science.

References

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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. SpringerLink.
  • Mass Spectrometry. Chemistry LibreTexts.

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physical and chemical properties of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and speculative properties of this compound, a compound of interest for researchers in medicinal chemistry and materials science. By examining its structural components—the enamine, fluorophenoxy ether, and malononitrile moieties—we can infer its reactivity, stability, and potential applications. This document details a plausible synthetic pathway, robust protocols for its analytical characterization, and a discussion of its potential biological and material significance, grounded in the established chemistry of its analogs. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Identification

This compound is a multifunctional organic compound. Its structure is characterized by a conjugated system involving an enamine group, a geminal dinitrile (malononitrile) group, and a 4-fluorophenoxy moiety linked via an ether bond. This unique arrangement of functional groups dictates its chemical behavior and potential utility.

  • IUPAC Name: 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]propanedinitrile

  • CAS Number: 1284228-23-4[1]

  • Molecular Formula: C₁₁H₈FN₃O[2]

  • Molecular Weight: 217.20 g/mol [2]

The core of the molecule is the electron-rich enamine double bond, which is polarized by the electron-donating amino group and the strongly electron-withdrawing geminal dinitrile groups. The 4-fluorophenoxy group is a common substituent in medicinal chemistry, often introduced to modulate pharmacokinetic properties such as metabolic stability and membrane permeability.

Caption: 2D structure of this compound.

Physical Properties

While extensive experimental data for this specific molecule is not publicly available, its physical properties can be reliably inferred from supplier data and the behavior of structurally similar compounds. It is supplied as a solid powder and should be handled with standard laboratory precautions.

PropertyValueSource
Molecular Formula C₁₁H₈FN₃OSanta Cruz Biotechnology[2]
Molecular Weight 217.20 g/mol Santa Cruz Biotechnology[2]
Physical Form Solid-PowderSigma-Aldrich[1]
Melting Point Data not available-
Solubility Predicted: Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol and methanol; insoluble in water.Inferred from structure
Storage Temperature Ambient TemperatureSigma-Aldrich[1]
InChI Key NNLDSVVWXFNCNC-UHFFFAOYSA-NSigma-Aldrich[1]

Chemical Properties and Reactivity

The reactivity of this molecule is governed by the interplay of its functional groups.

  • Malononitrile Moiety: The parent compound, malononitrile, is known for the high acidity of its methylene protons, making it a potent nucleophile in reactions like the Knoevenagel condensation.[3][4] In the title compound, this position is part of a conjugated enamine system, shifting the reactivity. The electron-withdrawing nitrile groups render the α-carbon of the ethylidene group electrophilic and susceptible to Michael-type additions.

  • Enamine System: Enamines are versatile intermediates in organic synthesis. The nitrogen atom's lone pair donates electron density into the π-system, making the β-carbon (C1 in the diagram) nucleophilic. The system is generally stable but can be susceptible to hydrolysis under strong acidic conditions to yield the corresponding β-keto dinitrile.

  • Stability and Hazards: Malononitrile itself is toxic and can polymerize violently upon heating or in the presence of strong bases.[5] While this derivative is expected to be more stable due to the substitution on the central carbon, caution is warranted. It should be considered toxic, particularly by ingestion or skin contact, as it may metabolize to release cyanide.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound in a well-ventilated chemical fume hood.

Synthesis and Characterization Protocols

Proposed Synthetic Pathway

A reliable and common method for synthesizing enaminonitriles of this type involves a multi-step process starting from the corresponding phenoxyacetic acid. The chosen pathway emphasizes clarity and reliance on well-established chemical transformations.

Causality of Experimental Choices: This pathway is selected for its efficiency.

  • Acid to Acid Chloride: The conversion of the carboxylic acid to an acid chloride (Step 1) creates a highly reactive electrophile necessary for the subsequent C-C bond formation. Thionyl chloride is a classic and effective reagent for this purpose, with byproducts (SO₂ and HCl) that are easily removed as gases.

  • Acylation of Malononitrile: The acid chloride readily reacts with the malononitrile anion (Step 2). Pyridine serves a dual role: it acts as a base to deprotonate the acidic malononitrile and as a scavenger for the HCl generated, driving the reaction to completion.

  • Amination: The resulting acylmalononitrile intermediate is a β-keto dinitrile equivalent, which is highly susceptible to condensation with ammonia (Step 3) to form the thermodynamically stable conjugated enamine product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Amination A 4-Fluorophenoxyacetic Acid I1 4-Fluorophenoxyacetyl Chloride A->I1 Reflux B SOCl₂ B->I1 C Malononitrile Pyridine I2 Acylmalononitrile Intermediate C->I2 D Ammonia (NH₃) P Target Compound D->P I1->I2 0°C to RT I2->P RT, Ethanol

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative, hypothetical procedure based on standard organic chemistry methods.

  • Step 1: Synthesis of 4-Fluorophenoxyacetyl Chloride.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenoxyacetic acid (1.0 eq).

    • Slowly add thionyl chloride (1.5 eq) at room temperature.

    • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-fluorophenoxyacetyl chloride is used directly in the next step.

  • Step 2: Synthesis of 2-(4-Fluorophenoxyacetyl)malononitrile.

    • In a separate flask under a nitrogen atmosphere, dissolve malononitrile (1.1 eq) in anhydrous pyridine (3.0 eq) and cool the solution to 0°C in an ice bath.

    • Slowly add the crude 4-fluorophenoxyacetyl chloride from Step 1 to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylmalononitrile intermediate.

  • Step 3: Synthesis of the Final Compound.

    • Dissolve the crude intermediate from Step 2 in ethanol.

    • Bubble ammonia gas through the solution or add an ethanolic ammonia solution and stir at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Protocol for Analytical Characterization

Self-Validation: The combination of NMR, IR, and MS provides a self-validating system. NMR confirms the carbon-hydrogen framework and fluorine presence, IR identifies the key functional groups, and MS verifies the molecular weight and formula, ensuring an unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

    • ¹H NMR: Expect signals in the aromatic region (δ 7.0-7.5 ppm) showing complex splitting due to proton-proton and proton-fluorine coupling. A broad singlet corresponding to the two amine (NH₂) protons is expected, its chemical shift being solvent-dependent. The methylene (CH₂) protons adjacent to the ether oxygen should appear as a singlet.

    • ¹³C NMR: Predictable signals include those for the two nitrile carbons (δ ~115-120 ppm), carbons of the aromatic ring (with characteristic C-F coupling constants), and the olefinic carbons of the ethylidene bridge.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Prep: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Peaks:

      • ~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.

      • ~2220-2200 cm⁻¹: Sharp, strong C≡N stretching of the nitrile groups.

      • ~1650-1600 cm⁻¹: C=C stretching of the enamine system.

      • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

      • ~1100-1000 cm⁻¹: C-F stretching.

  • Mass Spectrometry (MS):

    • Technique: Use Electrospray Ionization (ESI) for its soft ionization, suitable for polar molecules.

    • Expected Result: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 218.2. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.

Potential Applications and Biological Significance

While this specific compound is not widely studied, its structural motifs are present in molecules with significant and diverse applications. This suggests it is a promising candidate for further investigation.

  • Medicinal Chemistry: Malononitrile derivatives are versatile precursors for the synthesis of various heterocyclic compounds with potential therapeutic value.[6][7] Analogs, such as 2-(3,4-dihydroxybenzylidene)malononitrile, have been identified as potent tyrosinase inhibitors for applications in cosmetics and treating hyperpigmentation.[8] The presence of the fluorophenyl group could enhance biological activity or improve pharmacokinetic profiles, making this compound a candidate for screening in anticancer, antimicrobial, or enzyme inhibition assays.[9]

  • Materials Science: The extended π-conjugated system and inherent polarity make this class of molecules interesting for applications in organic electronics. Similar benzylidene malononitrile derivatives have been synthesized and characterized for use in organic light-emitting diodes (OLEDs) due to their fluorescent properties.[10]

G A 2-[1-Amino-2-(4-fluorophenoxy) ethylidene]malononitrile B Medicinal Chemistry A->B C Materials Science A->C B1 Anticancer Agents B->B1 B2 Enzyme Inhibitors (e.g., Tyrosinase) B->B2 B3 Heterocycle Synthesis B->B3 C1 Organic Electronics (e.g., OLEDs) C->C1 C2 Non-linear Optics C->C2

Caption: Potential research and application areas for the title compound.

References

  • Malononitrile - Wikipedia . Source: Wikipedia. [Link]

  • Malononitrile synthesis method - CN104945278A - Google Patents.
  • 2-[4-(Diethylamino)benzylidene]malononitrile - PMC - NIH . Source: National Institutes of Health. [Link]

  • Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). - ResearchGate . Source: ResearchGate. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - NIH . Source: National Institutes of Health. [Link]

  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile - MDPI . Source: MDPI. [Link]

  • 2-(4-(Dimethylamino)benzylidene)malononitrile | C12H11N3 | CID 137736 - PubChem . Source: PubChem, National Institutes of Health. [Link]

  • 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione - PubChem . Source: PubChem, National Institutes of Health. [Link]

  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - RSC Publishing . Source: Royal Society of Chemistry. [Link]

  • CAS No : 28888-44-0| Product Name : Doxazosin Mesylate - Impurity D - Pharmaffiliates . Source: Pharmaffiliates. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central . Source: National Institutes of Health. [Link]

  • The three-component reaction of malononitrile 2, substitute... - ResearchGate . Source: ResearchGate. [Link]

  • 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - NIH . Source: National Institutes of Health. [Link]

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An In-Depth Technical Guide to 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (CAS: 1284228-23-4)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile, a specialized chemical intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes available data with established chemical principles to detail its synthesis, properties, potential applications, and analytical protocols. Given the compound's status as a research chemical, this guide extrapolates from the well-documented chemistry of its constituent functional groups—the enamine, malononitrile, and fluorophenoxy moieties—to provide actionable insights where direct literature is sparse.

Introduction and Chemical Identity

This compound is a polyfunctionalized organic molecule. Its structure is characterized by a vinylogous cyanamide core, featuring a nucleophilic enamine moiety, an electrophilic dinitrile-substituted alkene, and a 4-fluorophenoxy group. This unique combination of functional groups makes it a potentially valuable building block in synthetic and medicinal chemistry. Malononitrile and its derivatives are renowned for their utility in constructing a wide array of heterocyclic systems and as precursors to pharmacologically active agents and materials science components.[1] The introduction of a fluorine atom, a common strategy in drug design, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[2][3]

The compound's structure suggests high reactivity and potential for further chemical elaboration, making it a target of interest for library synthesis and lead optimization campaigns.

Physicochemical and Safety Data

A summary of the known physical, chemical, and safety properties is presented below. This data is compiled from supplier technical data sheets.[4][5]

PropertyValueSource(s)
CAS Number 1284228-23-4[4][5]
Molecular Formula C₁₁H₈FN₃O[4]
Molecular Weight 217.20 g/mol [4]
Melting Point 189-191°C[4]
Appearance Solid Powder[5]
Purity >95%[4][5]
InChI Key NNLDSVVWXFNCNC-UHFFFAOYSA-N[5]
Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled)[5]
Signal Word Danger[5]
GHS Pictograms GHS06 (Skull and crossbones)[5]
Storage Ambient Temperature[5]

Note on Solubility: While specific data is unavailable, based on its structure, the compound is expected to have low solubility in water and higher solubility in polar aprotic organic solvents such as DMSO, DMF, and acetonitrile.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of CAS 1284228-23-4 is not publicly available, a chemically sound and robust pathway can be proposed based on established reactions of nitriles. The most plausible route involves a two-step sequence: the formation of an imidate intermediate from a phenoxyacetonitrile precursor, followed by a base-catalyzed condensation with malononitrile. This approach is adapted from general methods for preparing 3-amino-2-cyanoacrylonitrile derivatives.[6]

Synthesis_Pathway cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Condensation A 2-(4-Fluorophenoxy)acetonitrile C Ethyl 2-(4-fluorophenoxy)acetimidate (Imidate Intermediate) A->C Pinner Reaction B Ethanol (EtOH) HCl (gas) F 2-[1-Amino-2-(4-fluorophenoxy)- ethylidene]malononitrile (Target Compound) C->F Condensation D Malononitrile E Base (e.g., Triethylamine) QC_Workflow cluster_analysis Structural & Purity Analysis Start Synthesized Crude Product TLC TLC Monitoring (Reaction Completion) Start->TLC Purify Purification (Recrystallization / Column) TLC->Purify NMR ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) Purify->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) NMR->MS IR FT-IR Spectroscopy (Functional Group ID) MS->IR HPLC HPLC Analysis (Purity Assessment >95%) IR->HPLC Final Qualified Compound (CAS 1284228-23-4) HPLC->Final

Sources

Structural Elucidation of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this guide synthesizes information from analogous structures and employs predictive methodologies to propose a robust analytical framework for its characterization. We will delve into the synergistic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by a proposed synthetic route and potential crystallographic insights. This document serves as a foundational resource for researchers engaged in the synthesis and characterization of novel enaminonitrile derivatives.

Introduction

Enaminonitriles are a versatile class of organic compounds characterized by an amino group and a nitrile group attached to a carbon-carbon double bond. This structural motif imparts unique electronic and chemical properties, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[1][2] The title compound, this compound (Molecular Formula: C₁₁H₈FN₃O, Molecular Weight: 217.20 g/mol ), incorporates a fluorophenoxy moiety, which can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, making it a compound of interest for drug discovery programs.

The precise determination of the molecular structure is a critical first step in the development of any new chemical entity. This guide outlines a systematic approach to the structural elucidation of this compound, providing predicted data and detailed experimental protocols to facilitate its unambiguous identification.

Proposed Synthesis

The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation, a well-established method for the formation of carbon-carbon bonds.[3][4] This reaction typically involves the condensation of an active methylene compound, in this case, malononitrile, with a suitable carbonyl precursor, followed by the introduction of the amino and fluorophenoxy groups. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via Knoevenagel Condensation
  • Step 1: Synthesis of 2-(4-fluorophenoxy)acetonitrile. To a solution of 4-fluorophenol (1 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add chloroacetonitrile (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step 2: Dimerization and Amination. The synthesis of the target enaminonitrile can be achieved through the base-catalyzed self-condensation of 2-(4-fluorophenoxy)acetonitrile. To a solution of 2-(4-fluorophenoxy)acetonitrile (1 eq.) in a suitable solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide or piperidine. The reaction mixture is stirred at room temperature, leading to the formation of the dimer, this compound. The product can be isolated by precipitation upon addition of water or by solvent evaporation and subsequent purification by recrystallization or column chromatography.

Spectroscopic Analysis

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of the target molecule. This section details the predicted spectroscopic data and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR data for this compound are presented below. Predictions can be performed using various software packages that employ empirical data and computational algorithms.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Predicted Chemical Shift (δ) Multiplicity Coupling Constant (J) Rationale
NH₂~ 7.0 - 8.0Broad singlet-Exchangeable protons of the primary amine.
Ar-H (ortho to F)~ 7.1 - 7.3Multiplet-Aromatic protons influenced by the electron-withdrawing fluorine and electron-donating oxygen.
Ar-H (ortho to O)~ 6.9 - 7.1Multiplet-Aromatic protons influenced by the electron-donating oxygen and electron-withdrawing fluorine.
O-CH₂~ 4.8 - 5.0Singlet-Methylene protons adjacent to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Predicted Chemical Shift (δ) Rationale
C=C (quaternary)~ 160 - 165Olefinic carbon bonded to the amino group.
C=C (quaternary)~ 80 - 85Olefinic carbon bonded to the two nitrile groups.
CN~ 115 - 120Nitrile carbons.
Ar-C (C-F)~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
Ar-C (C-O)~ 150 - 155Aromatic carbon bonded to the ether oxygen.
Ar-CH (ortho to F)~ 118 - 122 (d, ³JCF ≈ 8-10 Hz)Aromatic CH carbons with smaller three-bond C-F coupling.
Ar-CH (ortho to O)~ 115 - 118Aromatic CH carbons.
O-CH₂~ 65 - 70Methylene carbon adjacent to the oxygen atom.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.[7][8]

Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400 - 3200Medium, broad
C-H stretch (aromatic)3100 - 3000Medium
C≡N stretch (nitrile)2220 - 2200Strong
C=C stretch (alkene)1650 - 1600Medium to Strong
C=C stretch (aromatic)1600 - 1450Medium
C-F stretch1250 - 1150Strong
C-O stretch (aryl ether)1250 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak (M⁺) would be expected at m/z 217.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely proceed through several pathways:

  • Loss of HCN (m/z 190): A common fragmentation for nitriles.

  • Cleavage of the ether bond: This could lead to fragments corresponding to the fluorophenoxy cation (m/z 111) or the remaining portion of the molecule.

  • Loss of the amino group (m/z 201): Cleavage of the C-N bond.

Crystallographic Analysis

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for the title compound is currently available in public databases, analysis of related malononitrile derivatives suggests that the molecule is likely to be largely planar to maximize conjugation.[9] Intermolecular hydrogen bonding involving the amino group and nitrile nitrogen atoms is also anticipated, which would influence the crystal packing.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and a comprehensive analysis of its spectroscopic data. This guide provides a robust framework based on predicted NMR, IR, and MS data, which will be invaluable for researchers working on the synthesis and characterization of this and related enaminonitrile compounds. The experimental verification of the data presented herein will further solidify our understanding of this promising class of molecules.

Visualizations

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Knoevenagel Condensation NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides Crude Product IR IR Spectroscopy NMR->IR Confirms Framework MS Mass Spectrometry IR->MS Confirms Functional Groups XRay X-ray Crystallography MS->XRay Confirms Molecular Weight Elucidation Structural Elucidation Complete XRay->Elucidation Provides 3D Structure

Sources

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Malononitrile, a seemingly simple dinitrile, has carved a significant niche in the landscape of organic chemistry. Its journey from a 19th-century laboratory curiosity to a cornerstone in the synthesis of a vast array of commercially and medically important compounds is a testament to its remarkable reactivity and versatility. This technical guide provides a comprehensive historical and technical overview of malononitrile and its derivatives. We will delve into the initial discovery and early synthetic routes of the parent molecule, explore the transformative impact of the Knoevenagel condensation, and trace the development of key derivatives, from controversial riot control agents to life-saving pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, in-depth protocols and a comparative analysis of synthetic methodologies, providing a solid foundation for future innovation in this dynamic field of chemistry.

The Progenitor Molecule: An Introduction to Malononitrile

Malononitrile, systematically named propanedinitrile, is a white crystalline solid with the chemical formula CH₂(CN)₂.[1] Its structure is characterized by a central methylene group flanked by two electron-withdrawing nitrile groups. This unique arrangement imparts a significant acidity to the methylene protons (pKa ≈ 11), making malononitrile a potent nucleophile upon deprotonation and a versatile building block in organic synthesis.[2] This high reactivity, however, also contributes to its instability, as it can polymerize violently at elevated temperatures or in the presence of strong bases.[3]

Table 1: Physicochemical Properties of Malononitrile

PropertyValueReference
Chemical Formula CH₂(CN)₂[1]
Molar Mass 66.06 g/mol [1]
Appearance Colorless to white crystalline solid[1]
Melting Point 30-32 °C[1]
Boiling Point 220 °C[1]
Solubility in Water 133 g/L at 20 °C[1]
pKa ~11 in water[2]

The Dawn of an Era: The Discovery and First Synthesis of Malononitrile

The first synthesis of malononitrile is attributed to the French chemist Louis Henry in 1886.[1] His pioneering work involved the dehydration of cyanoacetamide, a reaction that laid the groundwork for future synthetic endeavors. This early method, while historically significant, was often plagued by low yields and harsh reaction conditions.

A more refined and widely adopted procedure for the laboratory-scale synthesis of malononitrile was later documented in Organic Syntheses. This method involves the dehydration of cyanoacetamide using phosphorus pentachloride (PCl₅).[1] The choice of a powerful dehydrating agent like PCl₅ was crucial to efficiently remove the elements of water from the amide, a mechanistically challenging yet vital transformation.

Visualizing the Historical Synthesis

G cyanoacetamide Cyanoacetamide malononitrile Malononitrile cyanoacetamide->malononitrile Dehydration pcl5 Phosphorus Pentachloride (PCl₅) pcl5->malononitrile poclo3_hcl POCl₃ + 2HCl malononitrile->poclo3_hcl Byproducts caption Figure 1: Dehydration of Cyanoacetamide to Malononitrile. G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product malononitrile Malononitrile addition Nucleophilic Addition malononitrile->addition carbonyl Aldehyde or Ketone carbonyl->addition catalyst Weak Base Catalyst (e.g., Piperidine) catalyst->addition solvent Solvent (e.g., Ethanol) solvent->addition dehydration Dehydration addition->dehydration derivative α,β-Unsaturated Malononitrile Derivative dehydration->derivative caption Figure 2: Workflow of the Knoevenagel Condensation. G malononitrile Malononitrile pyrimidine 2,4,6-Triaminopyrimidine malononitrile->pyrimidine guanidine Guanidine guanidine->pyrimidine nitrosation Nitrosation pyrimidine->nitrosation nitroso_pyrimidine 5-Nitroso-2,4,6-triaminopyrimidine nitrosation->nitroso_pyrimidine triamterene Triamterene nitroso_pyrimidine->triamterene benzyl_cyanide Benzyl Cyanide benzyl_cyanide->triamterene caption Figure 3: Simplified Synthetic Pathway to Triamterene.

Caption: Figure 3: Simplified Synthetic Pathway to Triamterene.

Methodologies and Protocols: A Practical Guide

To provide a practical context for the concepts discussed, this section details a representative experimental protocol for a key reaction in malononitrile chemistry.

Experimental Protocol: Synthesis of 2-Chlorobenzalmalononitrile (CS Gas) via Knoevenagel Condensation

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety precautions. 2-Chlorobenzalmalononitrile is a potent irritant.

Materials:

  • 2-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.

  • To the stirred solution, add malononitrile (1 equivalent).

  • Add a catalytic amount of piperidine (approximately 0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain pure 2-chlorobenzalmalononitrile.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at a moderate reflux temperature.

  • Piperidine as Catalyst: A weak base like piperidine is used to deprotonate the malononitrile, initiating the reaction, without causing self-condensation of the aldehyde.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Cooling and Crystallization: The product is typically a solid at room temperature and less soluble in cold ethanol, allowing for its isolation and purification by crystallization and filtration.

Future Horizons: The Evolving Landscape of Malononitrile Chemistry

The story of malononitrile and its derivatives is far from over. Contemporary research continues to explore new applications and more sustainable synthetic methodologies. The principles of green chemistry are driving the development of solvent-free reactions, the use of reusable catalysts, and ultrasound-assisted synthesis to improve the efficiency and environmental footprint of malononitrile chemistry.

[4]Furthermore, the unique electronic properties of malononitrile derivatives are being exploited in the field of materials science for the development of organic semiconductors, nonlinear optical materials, and photosensitizers. In the realm of medicine, the malononitrile scaffold continues to be a source of inspiration for the design of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. T[5]he versatility and reactivity of this small molecule ensure that it will remain a vital tool for chemists and drug developers for years to come.

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An In-Depth Technical Guide to the Theoretical and Experimental Investigation of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical and experimental study of the novel compound 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—a substituted enamine and a malononitrile fragment—suggest significant potential in medicinal chemistry and materials science. This document outlines plausible synthetic routes, detailed protocols for spectroscopic and structural characterization, and a complete workflow for in-silico analysis, including Density Functional Theory (DFT) calculations, molecular docking, and Natural Bond Orbital (NBO) analysis. The methodologies presented herein are grounded in established chemical principles and are designed to be self-validating, providing researchers with a robust starting point for their investigations.

Introduction: The Scientific Rationale

The molecule this compound is a "push-pull" system, characterized by an electron-donating amino group and electron-withdrawing nitrile groups conjugated through a carbon-carbon double bond. This electronic arrangement often imparts significant biological activity and interesting photophysical properties. The malononitrile moiety is a well-known pharmacophore found in a variety of bioactive compounds, exhibiting anticancer, antimicrobial, and enzyme inhibitory activities.[1] The presence of a fluorophenoxy group can enhance metabolic stability and membrane permeability, making this compound a particularly attractive candidate for drug discovery.

This guide is structured to provide a logical progression from synthesis and characterization to in-depth computational analysis, enabling a thorough understanding of the molecule's properties and potential applications.

Synthesis and Structural Elucidation

A plausible and efficient synthetic route to this compound is proposed via a modified Thorpe-Ziegler reaction, a base-catalyzed condensation of nitriles.[2][3] This approach is favored for its atom economy and the direct formation of the desired enaminonitrile.

Proposed Synthetic Protocol

This protocol is based on the condensation of 2-(4-fluorophenoxy)acetonitrile and malononitrile.

Materials:

  • 2-(4-fluorophenoxy)acetonitrile

  • Malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an argon atmosphere, add a solution of 2-(4-fluorophenoxy)acetonitrile (1.0 equivalent) and malononitrile (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the reaction of the highly basic sodium ethoxide with atmospheric moisture and carbon dioxide.

  • Sodium Ethoxide: This strong base is necessary to deprotonate the α-carbon of malononitrile, initiating the nucleophilic attack on the nitrile carbon of 2-(4-fluorophenoxy)acetonitrile.

  • Stepwise Addition at Low Temperature: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized by a suite of spectroscopic techniques.

Technique Expected Observations
FT-IR Strong C≡N stretching vibration around 2200-2230 cm⁻¹, N-H stretching bands (doublet) in the range of 3300-3500 cm⁻¹, C=C stretching around 1600-1650 cm⁻¹, and C-O-C stretching vibrations.
¹H NMR Signals for the aromatic protons of the 4-fluorophenyl group, a singlet for the methylene protons adjacent to the oxygen, and a broad singlet for the amino protons.
¹³C NMR Resonances for the nitrile carbons, the carbons of the double bond, the aromatic carbons, and the methylene carbon. The carbon attached to the fluorine will show a characteristic C-F coupling.
UV-Vis An absorption maximum in the UV-visible region is expected due to the π-π* and n-π* transitions within the conjugated "push-pull" system.[4][5][6][7][8]
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈FN₃O).
X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule.

Protocol for Single Crystal Growth:

Slow evaporation of a saturated solution is a reliable method for growing high-quality single crystals.

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap containing a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Diagram of the Experimental Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactants: 2-(4-fluorophenoxy)acetonitrile Malononitrile s2 Reaction Conditions: Sodium Ethoxide, Anhydrous Ethanol, 0°C to RT s1->s2 s3 Work-up and Purification: Aqueous work-up, Column Chromatography s2->s3 c1 Spectroscopic Analysis: FT-IR, NMR (1H, 13C), Mass Spec, UV-Vis s3->c1 c2 Structural Elucidation: Single Crystal X-ray Diffraction s3->c2

Caption: Workflow from synthesis to characterization.

Computational Analysis: A Theoretical Deep Dive

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of a molecule.

Density Functional Theory (DFT) Calculations

DFT calculations will be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of the title compound.

Protocol for DFT Calculations:

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: B3LYP functional.[9][10]

  • Basis Set: 6-311++G(d,p) for accurate results with diffuse and polarization functions.[9][11][12]

  • Calculation Type:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

    • Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

Diagram of the DFT Workflow:

G d1 Initial Structure Generation d2 Geometry Optimization (B3LYP/6-311++G(d,p)) d1->d2 d3 Frequency Calculation d2->d3 d4 FMO and ESP Analysis d2->d4 d5 NBO Analysis d2->d5

Caption: Workflow for DFT and subsequent analyses.

Natural Bond Orbital (NBO) Analysis

NBO analysis will be performed on the optimized geometry to investigate intramolecular charge transfer and hyperconjugative interactions.[13][14][15]

Protocol for NBO Analysis:

  • Software: Gaussian 16 with the NBO 6.0 program.

  • Input: The checkpoint file from the optimized DFT calculation.

  • Analysis: The output will provide information on donor-acceptor interactions, stabilization energies (E(2)), and the natural charges on each atom. This is critical for understanding the "push-pull" nature of the molecule.

Molecular Docking Studies

Molecular docking will be used to predict the binding affinity and interaction patterns of the title compound with relevant biological targets. Given the known activities of malononitrile derivatives, potential targets include enzymes like carbonic anhydrase, and various kinases involved in cancer pathways.

Protocol for Molecular Docking:

  • Software: AutoDock Vina is a widely used and validated tool.[2][16][17][18][19]

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of the ligand and optimize its geometry using DFT.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor based on the location of the native ligand or active site residues.

    • Run the docking simulation to generate a series of binding poses.

  • Analysis:

    • Analyze the predicted binding affinities (in kcal/mol) and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) for the top-ranked poses.

Diagram of the Molecular Docking Workflow:

G m1 Select Target Protein (PDB) m2 Prepare Receptor: Remove water, add hydrogens m1->m2 m4 Define Binding Site (Grid Box) m2->m4 m3 Ligand Preparation: Optimized 3D structure m5 Run AutoDock Vina m3->m5 m4->m5 m6 Analyze Binding Poses and Affinity m5->m6

Caption: Step-by-step molecular docking workflow.

Potential Biological Applications

Based on the structural features and the known activities of related compounds, this compound is a promising candidate for several biological applications.

Potential Application Rationale Proposed Screening Assays
Anticancer Malononitrile derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[20]Cell viability assays (MTT, XTT) against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549). Kinase inhibition assays.
Antimicrobial The nitrile functionality and the overall electronic structure are common features in antimicrobial agents.[1]Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria.
Enzyme Inhibition The electron-rich and electron-poor regions of the molecule make it a candidate for binding to enzyme active sites.Enzyme inhibition assays against relevant targets such as carbonic anhydrase, and cyclooxygenase (COX).

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and theoretical investigation of this compound. By following the detailed protocols and understanding the scientific rationale behind each step, researchers can efficiently explore the chemical, physical, and biological properties of this promising molecule. The integration of experimental work with computational analysis will provide a deep understanding of its structure-activity relationships and pave the way for its potential applications in medicinal chemistry and materials science.

References

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  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2019). Chemistry of 2-Amino-3-cyanopyridines.
  • Hussein, M. A., Alam, M. A., & Al-Warthan, A. A. (2013). Synthesis and anticancer activity of some new 2-amino-3-cyanopyridine derivatives. Journal of Saudi Chemical Society, 17(2), 223-228.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Kumar, P. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • NBO – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Pal, S., & Sarkar, U. (2014). A DFT approach to analyze charge transfer path through trans and cis isomers of azobenzene. Journal of Molecular Modeling, 20(8), 2368.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • S. B. (2021, September 7). Natural Bond Orbital (NBO) Analysis. YouTube. Retrieved from [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from ad-dicyanoadipic esters. Journal of the Chemical Society, Transactions, 95, 1901-1926.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Verma, R. P., & Hansch, C. (2009). A DFT study on the mechanism of action of anticancer drugs. Journal of molecular modeling, 15(1), 17-31.
  • Wodrich, M. D., Corminboeuf, C., & Schleyer, P. V. R. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Yáñez, M., & Mó, O. (2012). A DFT study of the gas-phase acidity of some 2-amino-3-cyanopyridine derivatives. Journal of molecular modeling, 18(1), 227-235.
  • YouTube. (2020, December 4). Tutorial – AutoDock Vina. YouTube. Retrieved from [Link]

  • Zhang, J., Wang, Y., & Liu, Z. (2018). UV–Vis absorption spectra of enamine (IIj, 0.05 M), β‐nitrostyrene. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Xu, X. (2002). A new density functional for the calculation of reaction barriers. The Journal of chemical physics, 116(14), 6082-6087.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Z-Sci. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002095). Human Metabolome Database. Retrieved from [Link]

  • PubMed. (1954). Stability and absorption spectrum of malononitrile. Science, 120(3111), 266-269.
  • ResearchGate. (n.d.). UV-Vis spectrum of aqueous solution of MNA + [20 mM] before and after.... ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
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  • ResearchGate. (n.d.). UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... ResearchGate. Retrieved from [Link]

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solubility of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of Fluorophenoxy-Malononitrile Derivatives for Preclinical Research

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation feasibility, and ultimately, clinical success. This guide is crafted for researchers, medicinal chemists, and formulation scientists who are tasked with the critical evaluation of novel chemical entities.

We will delve into the specific case of a fluorophenoxy-malononitrile derivative, a class of compounds often investigated for their unique electronic and structural properties. For the purpose of this guide, we will refer to our model compound as 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile , a representative molecule whose solubility profile we will dissect. The principles and methodologies outlined herein, however, are broadly applicable to a wide range of organic small molecules.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a comprehensive solubility investigation, from theoretical underpinnings to practical, validated experimental protocols. Our focus is on the "why" behind the "how," ensuring that every step is not merely a procedure to be followed, but a scientifically grounded decision.

Theoretical Foundations: Predicting and Understanding Solubility Behavior

Before any empirical work commences, a theoretical assessment of the target molecule is indispensable. This allows for the rational selection of solvents and experimental conditions. The structure of this compound presents several key features that govern its solubility.

  • Polarity and Hydrogen Bonding: The presence of an amino group (-NH2) and two nitrile groups (-C≡N) introduces significant polarity and the capacity for hydrogen bonding, both as a donor (from the amino group) and as acceptors (at the nitrogen atoms of the nitrile and amino groups, and the oxygen of the ether linkage).

  • Aromatic System: The 4-fluorophenyl ring is a large, nonpolar moiety that will favor interactions with less polar, aromatic, or chlorinated solvents through van der Waals forces and potential π-π stacking.

  • Fluorine Substitution: The fluorine atom can engage in weak hydrogen bonds and other electrostatic interactions, subtly modulating the molecule's solubility profile.

  • Crystal Lattice Energy: For a solid solute, the energy required to break the crystal lattice structure is a significant barrier to dissolution. Molecules with strong intermolecular interactions in their solid state, such as extensive hydrogen bonding, will generally exhibit lower solubility.

A preliminary in silico estimation of properties such as logP (a measure of lipophilicity) can provide valuable guidance. For a molecule with the structural features of our target compound, a moderately lipophilic character would be anticipated, suggesting that a range of organic solvents, from polar aprotic to less polar, should be investigated.

Strategic Solvent Selection for Preclinical Profiling

The choice of organic solvents for solubility screening should be strategic, covering a spectrum of polarities and chemical properties relevant to various stages of drug development. A well-conceived solvent panel will not only determine the absolute solubility but also provide insights into the types of intermolecular forces that dominate the solvation process.

Table 1: A Recommended Panel of Organic Solvents for Solubility Screening

SolventClassPolarity IndexRationale for Inclusion
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2A universal solvent for initial stock solutions in high-throughput screening; excellent solvating power for polar compounds.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Similar to DMSO, often used in organic synthesis and can be a relevant process solvent.
Acetonitrile (ACN)Polar Aprotic5.8Common solvent in reversed-phase HPLC, making it relevant for analytical method development.
AcetonePolar Aprotic5.1A less viscous polar aprotic solvent, useful in a variety of laboratory applications.
Ethanol (EtOH)Polar Protic4.3A pharmaceutically acceptable solvent, important for formulation development.
Isopropanol (IPA)Polar Protic3.9Another pharmaceutically acceptable alcohol with slightly lower polarity than ethanol.
Dichloromethane (DCM)Chlorinated3.1Excellent solvent for many organic compounds, often used in synthesis and purification.
Tetrahydrofuran (THF)Ether4.0A good solvent for a wide range of compounds, with a moderate polarity.
TolueneAromatic Hydrocarbon2.4Represents nonpolar, aromatic solvents.
Heptane/HexaneAliphatic Hydrocarbon0.1Represents highly nonpolar environments, useful for assessing lipophilicity.

Experimental Protocols for Rigorous Solubility Determination

Two complementary methods are essential for a thorough understanding of a compound's solubility: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, gold-standard equilibrium assay for definitive thermodynamic solubility.

Kinetic Solubility Profiling via Nephelometry

This method is designed for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which is often relevant to in vitro biological assays where compounds are added from a DMSO stock.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Rapidly add the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells, including controls, using a multichannel pipette or automated liquid handler. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours), allowing for precipitation to occur.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serial Dilution in 96-Well Plate prep_stock->prep_serial add_buffer Add Aqueous Buffer (e.g., PBS) prep_serial->add_buffer incubate Incubate (1-2h at 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure plot_data Plot Turbidity vs. Concentration measure->plot_data determine_sol Determine Kinetic Solubility Limit plot_data->determine_sol caption Workflow for Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Assay

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This is the definitive method for determining the true thermodynamic solubility of a compound in a given solvent. It allows the system to reach equilibrium, providing a value that is crucial for formulation and biopharmaceutical modeling.

Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, which should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is highly recommended to filter the supernatant through a chemically compatible filter (e.g., 0.22 µm PTFE for organic solvents).

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-72h) add_excess->agitate centrifuge Centrifuge/Settle agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify by HPLC-UV or LC-MS filter->quantify calculate Calculate Solubility (mg/mL) quantify->calculate caption Workflow for Equilibrium Solubility Assay

Caption: Workflow for Equilibrium Solubility Assay

Interpreting Solubility Data: A Hypothetical Case Study

To illustrate the practical application of these methods, let us consider a hypothetical set of solubility data for our model compound.

Table 2: Hypothetical Equilibrium Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Interpretation and Implications
Dimethyl Sulfoxide (DMSO)> 200High solubility, suitable for preparing concentrated stock solutions for in vitro screening.
N,N-Dimethylformamide (DMF)150Good solubility, indicating strong polar interactions are favorable.
Acetone25Moderate solubility, suggesting a balance of polar and nonpolar interactions is effective.
Ethanol (EtOH)5Limited solubility in protic solvents may suggest that the intramolecular hydrogen bonding is strong. Formulation challenges.
Dichloromethane (DCM)10Moderate solubility, indicating some favorable interactions with less polar, chlorinated solvents.
Toluene< 1Poor solubility, confirming that highly nonpolar environments are not suitable.
Heptane< 0.1Practically insoluble, as expected for a polar molecule.
  • The compound is a polar molecule with high solubility in polar aprotic solvents.

  • The lower solubility in ethanol, a protic solvent, might indicate that the compound's hydrogen bonding groups are more involved in strong intermolecular interactions in the solid state than in solvation by ethanol.

  • The poor solubility in nonpolar solvents like toluene and heptane confirms a low lipophilicity, which may have implications for membrane permeability.

Based on these results, a logical next step would be to investigate co-solvent systems (e.g., ethanol/water) or enabling formulations (e.g., amorphous solid dispersions) to improve solubility in pharmaceutically acceptable vehicles.

G cluster_high_sol High Solubility (>50 mg/mL in DMSO/DMF) cluster_mod_sol Moderate Solubility (1-50 mg/mL in Acetone/DCM/EtOH) cluster_low_sol Low Solubility (<1 mg/mL in Toluene/Heptane) sol_data Solubility Data high_sol_node Proceed with standard formulation for in vitro/in vivo studies. sol_data->high_sol_node High mod_sol_node Investigate co-solvents, pH modification (if ionizable), or particle size reduction. sol_data->mod_sol_node Moderate low_sol_node Consider enabling formulations: amorphous solid dispersions, lipid-based systems, or nanocrystals. sol_data->low_sol_node Low caption Decision Tree for Formulation Strategy

Caption: Decision Tree for Formulation Strategy

Conclusion: Integrating Solubility into the Drug Discovery Cascade

The systematic evaluation of organic solvent solubility is not a perfunctory exercise but a cornerstone of successful drug development. By combining theoretical predictions with robust, validated experimental methods like the kinetic and equilibrium assays described, researchers can build a comprehensive understanding of a compound's behavior. This knowledge is paramount for designing effective in vitro and in vivo studies, developing scalable synthetic routes, and creating viable pharmaceutical formulations. The methodologies and strategic thinking presented in this guide provide a robust framework for de-risking novel chemical entities and paving their path toward clinical evaluation.

References

  • Title: Techniques for Solubility Measurement Source: In "Pharmaceutical Profiling in Drug Discovery and Development" URL: [Link]

  • Title: High-Throughput Measurement of Kinetic Solubility Source: In "Methods in Molecular Biology" URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: In "ADME-Tox Approaches" URL: [Link]

  • Title: The Importance of Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Solvent Polarity Source: In "CRC Handbook of Chemistry and Physics" URL: [Link]

A Technical Guide to the Preliminary Biological Screening of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Multi-Faceted Screening Approach

The compound 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is a novel chemical entity whose therapeutic potential is yet to be explored. Its structure, however, presents several points of interest for drug discovery, justifying a comprehensive preliminary biological screening. The malononitrile group (a methane substituted by two cyano groups) is a component of various compounds with demonstrated biological activities, including anticancer and antimicrobial effects.[1][2][3] The presence of a fluorophenoxy moiety is also significant; fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4][5][6][7]

This guide outlines a logical, tiered strategy for the initial in vitro biological evaluation of this compound. The proposed workflow is designed to efficiently probe for potential anticancer, antimicrobial, and anti-inflammatory activities. The protocols described herein are robust and widely accepted in the field, ensuring that the data generated is both reliable and comparable to existing literature. Our approach moves from broad, high-throughput screening to more focused mechanistic assays, providing a solid foundation for future drug development efforts.

Part 1: Tier 1 Primary Screening - Unveiling Cytotoxic Potential

The initial step in evaluating a new compound is often to assess its effect on cell proliferation and viability, with a primary focus on cancer cell lines. A broad-spectrum cytotoxicity screen can provide the first indication of potential anticancer activity and guide subsequent, more specific assays.

The NCI-60 Human Tumor Cell Line Screen: The Gold Standard

For a comprehensive initial assessment, the National Cancer Institute's (NCI) 60 human tumor cell line screen is an invaluable resource.[8][9][10] This panel represents nine different types of human cancer (leukemia, melanoma, lung, colon, kidney, ovary, breast, prostate, and central nervous system), offering a broad view of the compound's activity spectrum.[8][9] The NCI-60 screen provides data on growth inhibition and cytotoxicity, and the resulting activity pattern can be compared against a vast database of known compounds to predict a potential mechanism of action using the COMPARE algorithm.[10]

Workflow for NCI-60 Submission

NCI60_Workflow cluster_prep Compound Preparation cluster_nci NCI Developmental Therapeutics Program (DTP) Compound Synthesize & Purify This compound QC Quality Control (>95% Purity via NMR/LC-MS) Compound->QC Submit Submit Compound to NCI QC->Submit Screen1 Initial Single-Dose Screen (10⁻⁵ M against 60 cell lines) Submit->Screen1 Decision Activity Threshold Met? Screen1->Decision Screen5 Five-Dose Screening Decision->Screen5 Yes Stop End of NCI Screen Decision->Stop No Data Receive Data: GI₅₀, TGI, LC₅₀ Screen5->Data Compare COMPARE Analysis Data->Compare

Caption: Workflow for NCI-60 screening submission and analysis.

In-House Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

While the NCI-60 screen is comprehensive, an in-house assay allows for faster turnaround and greater flexibility. The Sulforhodamine B (SRB) assay is a reliable and reproducible method for determining cell density based on the measurement of cellular protein content.[11][12][13] It has practical advantages over other methods like the MTT assay, including better linearity and stability.[12][13][14]

Rationale for Cell Line Selection: A smaller, representative panel should be chosen to cover diverse cancer types. A common starting panel includes:

  • MCF-7: Breast adenocarcinoma (hormone-dependent)

  • MDA-MB-231: Breast adenocarcinoma (hormone-independent)

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate adenocarcinoma

Experimental Protocol: SRB Cytotoxicity Assay

  • Cell Plating: Seed cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[15][16]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[15]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[15]

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[15] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound protein stain.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value using non-linear regression analysis.

Part 2: Tier 2 Focused Screening - Exploring Antimicrobial and Anti-inflammatory Activity

If the compound shows low cytotoxicity in the primary screen, or if the goal is to explore other therapeutic avenues, assessing its antimicrobial and anti-inflammatory potential is a logical next step.

Antimicrobial Susceptibility Testing

The goal of this screen is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[17] The broth microdilution method is a standardized and widely used technique for this purpose.[17][18][19][20]

Rationale for Strain Selection: A panel of clinically relevant and diverse microorganisms should be used:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast: Candida albicans (e.g., ATCC 90028)

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a growth control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Anti-inflammatory Activity: COX/LOX Enzyme Inhibition

Inflammation is mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which produce prostaglandins and leukotrienes, respectively.[21][22] Assessing the compound's ability to inhibit these enzymes is a direct measure of its potential anti-inflammatory effect.[21][23][24] Dual inhibitors of COX and LOX are of particular interest as they may offer a broader anti-inflammatory profile with potentially fewer side effects.[24][25]

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme immunoassay (EIA) kits are the most reliable and standardized method for this screen.[24] The general procedure is as follows:

  • Reagent Preparation: Prepare all reagents, standards, and controls as per the manufacturer's protocol.

  • Enzyme Reaction: In the wells of a microplate, combine the enzyme (e.g., human recombinant COX-2 or 5-LOX), the substrate (arachidonic acid), and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture for the time and temperature specified in the kit protocol to allow for enzymatic conversion of the substrate.

  • Detection: Add detection reagents that react with the product of the enzyme reaction (e.g., prostaglandins for COX, leukotrienes for LOX) to generate a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Part 3: Tier 3 Mechanistic Insight - Investigating Apoptosis Induction

For compounds that demonstrate significant cytotoxicity in the Tier 1 screen, a crucial next step is to determine if cell death occurs via apoptosis (programmed cell death). A hallmark of apoptosis is the activation of a family of proteases called caspases.[26][27][28]

Caspase-3/7 Activation Assay

Caspase-3 and Caspase-7 are key "executioner" caspases, activated by both intrinsic and extrinsic apoptotic pathways.[27][29] Their activation represents a point of no return in the apoptotic process.

Experimental Protocol: Fluorometric Caspase-3/7 Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the test compound at concentrations around its GI₅₀ value for varying time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (e.g., Staurosporine).

  • Lysis and Reagent Addition: Following treatment, lyse the cells and add a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC or a similar reagent provided in a commercial kit.[27] This substrate consists of the DEVD peptide sequence conjugated to a fluorescent reporter.

  • Incubation: Incubate at room temperature, protected from light, to allow active caspases to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[27]

  • Data Analysis: An increase in fluorescence compared to the untreated control indicates caspase-3/7 activation and suggests an apoptotic mechanism of cell death.

Logical Framework for Screening and Hit Prioritization

Screening_Logic cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Focused Screens cluster_tier3 Tier 3: Mechanism of Action start Test Compound: This compound tier1_screen SRB Assay vs. Cancer Panel start->tier1_screen tier1_decision GI₅₀ < 10 µM? tier1_screen->tier1_decision antimicrobial Antimicrobial MIC Assay tier1_decision->antimicrobial No caspase_assay Caspase-3/7 Activation Assay tier1_decision->caspase_assay Yes anti_inflammatory COX/LOX Inhibition Assay antimicrobial->anti_inflammatory no_hit Low Priority / Deprioritize anti_inflammatory->no_hit No significant activity apoptosis_confirm Apoptosis Confirmed caspase_assay->apoptosis_confirm hit Prioritize for Further Development apoptosis_confirm->hit Yes apoptosis_confirm->no_hit No

Caption: Decision-making workflow for hit prioritization.

Data Presentation and Interpretation

All quantitative data from these screens should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Cytotoxicity Screening (GI₅₀ in µM)

Cell LineTest CompoundDoxorubicin (Control)
MCF-7ValueValue
MDA-MB-231ValueValue
A549ValueValue
HCT116ValueValue
HepG2ValueValue
PC-3ValueValue

Table 2: Example Data Summary for Antimicrobial Screening (MIC in µg/mL)

OrganismTest CompoundCiprofloxacinFluconazole
S. aureusValueValueN/A
E. coliValueValueN/A
C. albicansValueN/AValue

Table 3: Example Data Summary for Anti-inflammatory Screening (IC₅₀ in µM)

EnzymeTest CompoundCelecoxib (COX-2 Control)Zileuton (5-LOX Control)
COX-1ValueValueN/A
COX-2ValueValueN/A
5-LOXValueN/AValue

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary biological screening of this compound. By employing a tiered approach that begins with broad cytotoxicity testing and progresses to more specific antimicrobial, anti-inflammatory, and mechanistic assays, researchers can efficiently identify and validate potential therapeutic activities. The successful identification of a "hit" in any of these assays would provide a strong rationale for initiating more advanced preclinical studies, including lead optimization, in vivo efficacy models, and pharmacokinetic profiling.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile via Knoevenagel-type Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enaminonitriles and a Modern Synthetic Approach

The compound 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile belongs to the class of β-enaminonitriles, which are highly valuable synthons in organic chemistry. These molecules serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological and pharmaceutical activities.[1] The presence of the fluorophenoxy moiety is of particular interest in drug development, as the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.

Traditionally, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound.[1] However, for the synthesis of the title compound, a variation of this reaction is employed, involving the base-catalyzed condensation of nitriles. This application note provides a detailed protocol for the synthesis of this compound from 2-(4-fluorophenoxy)acetonitrile and malononitrile. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss the analytical characterization of the final product.

Reaction Scheme

The overall transformation is depicted below:

Mechanistic Insights: A Base-Catalyzed Nitrile Condensation

The formation of the β-enaminonitrile product proceeds through a base-catalyzed condensation mechanism. Unlike the classic Knoevenagel reaction, which involves a carbonyl electrophile, this synthesis utilizes the electrophilic nature of a nitrile group. The proposed mechanism is as follows:

  • Deprotonation: A suitable base abstracts an acidic α-proton from a molecule of 2-(4-fluorophenoxy)acetonitrile, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a malononitrile molecule.

  • Intermediate Formation: This attack forms a transient, unstable intermediate.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of the stable enamine product.

The following diagram illustrates the proposed mechanistic pathway:

mechanistic_pathway start_materials 2-(4-fluorophenoxy)acetonitrile + Malononitrile carbanion Formation of Resonance-Stabilized Carbanion start_materials->carbanion Deprotonation base_catalysis Base (e.g., NaH, NaOEt) base_catalysis->carbanion nucleophilic_attack Nucleophilic Attack on Malononitrile carbanion->nucleophilic_attack intermediate Transient Intermediate nucleophilic_attack->intermediate proton_transfer Proton Transfer & Tautomerization intermediate->proton_transfer final_product This compound proton_transfer->final_product

Caption: Proposed mechanism for the base-catalyzed synthesis.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(4-Fluorophenoxy)acetonitrile24115-20-6151.141.51 g10
Malononitrile109-77-366.060.66 g10
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.44 g11
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Isopropanol67-63-060.1020 mL-
Deionized Water7732-18-518.02As needed-

Equipment:

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

experimental_workflow setup 1. Assemble and dry glassware under N2. reagents 2. Charge flask with NaH and anhydrous THF. setup->reagents addition1 3. Add 2-(4-fluorophenoxy)acetonitrile dropwise at 0°C. reagents->addition1 stir1 4. Stir at room temperature for 30 min. addition1->stir1 addition2 5. Add malononitrile solution in THF. stir1->addition2 reflux 6. Heat to reflux for 4-6 hours. addition2->reflux quench 7. Cool and quench with isopropanol. reflux->quench precipitate 8. Add water to precipitate the product. quench->precipitate isolate 9. Isolate by filtration and wash with water. precipitate->isolate dry 10. Dry the product under vacuum. isolate->dry characterize 11. Characterize the final product. dry->characterize

Sources

Application Notes and Protocols for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Exploring the Tyrosine Proteome

The landscape of proteomics is continually evolving, with a growing emphasis on understanding the dynamic nature of protein function and interaction. Chemical proteomics, in particular, has emerged as a powerful tool for mapping the reactive and functionally significant residues within the proteome. While cysteine has historically been the primary focus of covalent targeting strategies, there is a burgeoning interest in developing probes for other nucleophilic amino acids, such as lysine, histidine, and tyrosine.

Tyrosine residues are of particular interest due to their involvement in a wide array of cellular processes, including signal transduction, enzyme catalysis, and protein-protein interactions.[1][2] The development of chemical tools to selectively target and enrich tyrosine-containing peptides is therefore of paramount importance for both basic research and drug discovery.[3][4]

This application note introduces 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile , a novel chemical probe with the potential for tyrosine-targeted covalent modification in proteomics research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed mechanism of action, experimental design considerations, and detailed protocols for utilizing this reagent in chemoproteomic workflows.

Chemical Properties and Proposed Mechanism of Action

This compound is a malononitrile derivative with the chemical formula C₁₁H₈FN₃O and a molecular weight of 217.2 g/mol .[5][6] Malononitrile and its derivatives are known for their versatile reactivity, largely attributed to the electron-withdrawing nature of the two cyano groups which activates the adjacent carbon framework.[7][8][9]

We propose that this compound acts as a covalent modifier of tyrosine residues through a Michael addition-elimination type reaction. The vinylogous system, activated by the two nitrile groups, presents an electrophilic center susceptible to nucleophilic attack by the phenolate form of a tyrosine residue.

Proposed Reaction Mechanism:

  • Deprotonation of Tyrosine: A nearby basic residue in the protein microenvironment facilitates the deprotonation of the tyrosine hydroxyl group to form a more nucleophilic phenolate anion.

  • Nucleophilic Attack: The tyrosine phenolate attacks the electrophilic β-carbon of the ethylidene group of the probe.

  • Covalent Adduct Formation: This attack leads to the formation of a transient intermediate.

  • Elimination and Stabilization: Subsequent elimination of the 4-fluorophenoxy group results in a stable, covalently attached malononitrile moiety to the tyrosine residue.

This proposed mechanism is analogous to the reactivity of other α,β-unsaturated nitrile systems used in covalent inhibitor design.[10] The presence of the 4-fluorophenoxy group serves as a potential leaving group, facilitating the irreversible nature of the covalent modification.

Experimental Design and Workflow

The successful application of this compound in proteomics research hinges on a well-designed experimental workflow. The following diagram illustrates a typical chemoproteomic workflow for identifying tyrosine modification sites.

workflow cluster_sample_prep Sample Preparation cluster_processing Processing and Enrichment cluster_analysis Analysis proteome Protein Lysate probe 2-[1-Amino-2-(4-fluorophenoxy) ethylidene]malononitrile labeled_proteome Labeled Proteome probe->labeled_proteome digestion Proteolytic Digestion labeled_proteome->digestion enrichment Peptide Enrichment (e.g., Biotin-Streptavidin) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis and Site Identification lcms->data_analysis

Caption: A generalized chemoproteomic workflow for tyrosine profiling.

Detailed Protocols

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a complex mixture, such as a cell lysate, with this compound.

Materials:

  • Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)

  • This compound (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA)

  • Incubation buffer (e.g., 50 mM HEPES, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Determine Protein Concentration: Accurately determine the protein concentration of the cell lysate using a compatible protein assay.

  • Prepare Labeling Reaction: In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-5 mg/mL with incubation buffer.

  • Add the Probe: Add the this compound stock solution to the diluted lysate to achieve the desired final concentration. A typical starting concentration range is 10-100 µM. It is recommended to perform a concentration-response experiment to determine the optimal probe concentration.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. The optimal incubation time may need to be determined empirically.

  • Quench the Reaction (Optional): The reaction can be quenched by the addition of a reducing agent like DTT to a final concentration of 10 mM.

  • Proceed to Downstream Processing: The labeled proteome is now ready for downstream applications, such as proteolytic digestion and mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the labeled proteome for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled proteome from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction: Add urea to the labeled proteome to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Acidify the peptide mixture with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute them in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Analysis and Interpretation

The analysis of the mass spectrometry data is a critical step in identifying the sites of tyrosine modification.

Key Steps in Data Analysis:

  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database.

  • Variable Modification: Include a variable modification on tyrosine corresponding to the mass of the adducted malononitrile moiety after the loss of the 4-fluorophenoxy group (C₅H₂N₂ = 94.02 Da).

  • Site Localization: Utilize algorithms within the search software to confidently localize the modification to specific tyrosine residues.

  • Quantification: For quantitative proteomics experiments (e.g., SILAC, TMT), determine the relative abundance of the modified peptides across different experimental conditions.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained from a dose-response experiment using this compound.

Probe Concentration (µM)Number of Identified Tyrosine SitesAverage Site Occupancy (%)
101505
5045020
10080045

Troubleshooting and Considerations

  • Probe Solubility: this compound is likely soluble in DMSO. Ensure the final concentration of DMSO in the labeling reaction is low (typically <1%) to avoid protein precipitation.

  • Off-Target Reactivity: While the proposed mechanism targets tyrosine, reactivity with other nucleophilic residues (e.g., lysine, cysteine) is possible. It is advisable to include searches for modifications on other residues to assess the selectivity of the probe.

  • Reaction pH: The pH of the incubation buffer can significantly impact the reactivity of the probe, as it influences the protonation state of the tyrosine hydroxyl group. A slightly alkaline pH (7.5-8.5) is generally recommended to favor the formation of the more nucleophilic phenolate.

Conclusion

This compound represents a promising new tool for the chemical proteomic analysis of tyrosine residues. Its proposed reactivity as a Michael acceptor offers a potential mechanism for covalent modification, enabling the enrichment and identification of functionally important tyrosines. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the utility of this novel probe in their own investigations into the tyrosine proteome. Further experimental validation will be crucial to fully characterize the reactivity and selectivity of this compound and to unlock its full potential in advancing our understanding of protein function.

References

  • An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PubMed Central. [Link]

  • An azo coupling-based chemoproteomic approach to systematically profile the tyrosine reactivity in the human proteome | ChemRxiv. [Link]

  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. [Link]

  • An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome | Analytical Chemistry - ACS Publications. [Link]

  • Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes | Journal of the American Chemical Society. [Link]

  • Functional tyrosine profiling in proteomes and live cells a, Comparison... - ResearchGate. [Link]

  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries - PubMed. [Link]

  • The Chemistry of Malononitrile and its derivatives. [Link]

  • (PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. [Link]

  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science Publishers. [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - NIH. [Link]

  • Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines. - ResearchGate. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. [Link]

  • CAS N/A | 2-(1-Amino-2-(4-fluorophenoxy)ethylidene)malononitrile - Alchem Pharmtech. [Link]

  • This compound. [Link]

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Application Notes and Protocols: 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorophore

In the dynamic field of molecular imaging and diagnostics, the demand for novel fluorescent probes with high sensitivity, specificity, and tunable properties is incessant. 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is an intriguing, yet underexplored, fluorophore. Its chemical architecture, featuring a push-pull electronic system composed of an electron-donating enamine group and a potent electron-withdrawing malononitrile group, linked through a conjugated bridge, suggests significant potential for environmentally sensitive fluorescence. The presence of the 4-fluorophenoxy moiety further modulates its electronic and steric properties, potentially influencing its photophysical behavior and interaction with biological targets.

While specific applications for this exact molecule are not yet established in peer-reviewed literature, its structural motifs are homologous to well-characterized classes of fluorescent probes. This document, therefore, serves as a comprehensive guide for researchers seeking to explore and validate the utility of this compound. We will provide a scientifically-grounded exploration of its two most promising potential applications: as a molecular rotor for viscosity sensing and as a chemoreactive probe for primary amine detection . The protocols herein are designed to be self-validating systems, enabling researchers to rigorously characterize the probe and pioneer its applications.

Part 1: Foundational Photophysical Characterization

Before assessing specific applications, a baseline understanding of the probe's intrinsic spectroscopic properties is essential. This foundational dataset provides the reference against which all environmentally-induced changes are measured.

Core Principle: Solvatochromism

The push-pull nature of the molecule suggests that its electronic ground and excited states will have different dipole moments. Consequently, the absorption and emission spectra are expected to be sensitive to solvent polarity, a phenomenon known as solvatochromism. Characterizing this behavior is the first step in understanding its environmental sensitivity.

Protocol 1: Basic Spectroscopic Profiling

Objective: To determine the absorption maxima (λabs), emission maxima (λem), Stokes shift, and relative fluorescence quantum yield (ΦF) in a range of solvents.

Materials:

  • This compound (henceforth referred to as FP-4FP )

  • Spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • Quinine sulfate in 0.1 M H2SO4 (Quantum yield standard, ΦF = 0.54)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of FP-4FP in anhydrous DMSO or acetonitrile.

  • Working Solutions: Prepare dilute working solutions (e.g., 10 µM) of FP-4FP in each of the selected solvents. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for FP-4FP in each solvent from 300 nm to 600 nm. Identify the longest-wavelength absorption maximum (λabs).

  • Emission Spectra: Excite the samples at their respective λabs and record the fluorescence emission spectra. Identify the emission maximum (λem).

  • Quantum Yield Calculation:

    • Record the absorbance and integrated fluorescence intensity of the FP-4FP solutions and the quinine sulfate standard.

    • Calculate the relative quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Expected Data Presentation

The collected data should be summarized in a table for clear comparison.

SolventDielectric Constantλabs (nm)λem (nm)Stokes Shift (cm-1)Relative ΦF
n-Hexane1.88HypotheticalHypotheticalHypotheticalHypothetical
Toluene2.38HypotheticalHypotheticalHypotheticalHypothetical
CH2Cl28.93HypotheticalHypotheticalHypotheticalHypothetical
Acetonitrile37.5HypotheticalHypotheticalHypotheticalHypothetical
Ethanol24.5HypotheticalHypotheticalHypotheticalHypothetical
Water80.1HypotheticalHypotheticalHypotheticalHypothetical

Part 2: Application as a Molecular Rotor for Viscosity Sensing

Scientific Principle: Restriction of Intramolecular Rotation

Many malononitrile-based fluorophores function as "molecular rotors".[1][2] In low-viscosity environments, the molecule can dissipate absorbed energy through non-radiative pathways, primarily via free rotation around key single bonds within its conjugated system. This rapid rotation quenches fluorescence, resulting in a weak emission. In viscous environments, this intramolecular rotation is hindered. The restriction forces the excited state to decay via radiative pathways, leading to a significant enhancement in fluorescence intensity.[3][4] The dicyanovinyl group is particularly effective in facilitating this mechanism.[5] This relationship between viscosity and fluorescence quantum yield forms the basis for its use as a microviscosity probe.

G cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Excitation (hv) Excitation (hv) Excited State Excited State Excitation (hv)->Excited State Absorption Ground State_Q Ground State Excited State->Ground State_Q Fast Intramolecular Rotation Fluorescence_Weak Fluorescence (hv') Excited State->Fluorescence_Weak Weak Emission Excitation (hv)_V Excitation (hv) Excited State_V Excited State Excitation (hv)_V->Excited State_V Absorption Ground State_V Ground State Excited State_V->Ground State_V Rotation Restricted Fluorescence_Strong Fluorescence (hv'') Excited State_V->Fluorescence_Strong Strong Emission

Caption: Mechanism of a molecular rotor for viscosity sensing.

Protocol 2: Viscosity Titration and Cellular Imaging

Objective: To quantify the fluorescence response of FP-4FP to changes in viscosity and to visualize viscosity changes in living cells.

Materials:

  • FP-4FP stock solution (1 mM in DMSO)

  • Glycerol

  • Methanol (or Ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nystatin and Monensin (optional, for inducing viscosity changes in cells)

  • Live cell line (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Confocal laser scanning microscope with environmental chamber

Part A: In Vitro Viscosity Titration

  • Solvent Series Preparation: Prepare a series of methanol-glycerol (or ethanol-glycerol) mixtures with varying volume fractions (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol).

  • Viscosity Measurement: Measure the bulk viscosity of each mixture using a viscometer.

  • Probe Addition: Add FP-4FP stock solution to each mixture to a final concentration of 1-10 µM.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument settings constant.

  • Data Analysis: Plot the fluorescence intensity at λem as a function of viscosity. A linear relationship on a log-log plot is often observed and can be fitted to the Förster-Hoffmann equation: log(If) = C + x * log(η), where If is the fluorescence intensity, η is the viscosity, and x is the sensitivity coefficient.

Part B: Cellular Viscosity Imaging

  • Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading: Replace the culture medium with serum-free medium containing 1-10 µM FP-4FP . Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove excess probe.

  • Baseline Imaging: Add fresh culture medium or PBS and acquire baseline fluorescence images using the confocal microscope.

  • (Optional) Inducing Viscosity Change: To validate the probe's response in a cellular context, treat the cells with agents known to increase intracellular viscosity, such as Nystatin (10 µg/mL) or Monensin (5 µM), and acquire images over time.

  • Image Analysis: Quantify the mean fluorescence intensity within cellular regions of interest (ROIs) before and after treatment.

Part 3: Application as a "Turn-On" Probe for Primary Amines

Scientific Principle: Amine Exchange and Cyclization

The enamine moiety of FP-4FP is structurally similar to ylidenemalononitrile enamines, which are known to react with primary amines.[6][7] The proposed mechanism involves two steps: a rapid, reversible amine exchange followed by an irreversible intramolecular cyclization.[7][8] The initial probe is weakly fluorescent. The cyclization reaction creates a new, more rigid, and highly conjugated heterocyclic system, which locks the conformation and leads to a dramatic increase in fluorescence quantum yield—a "turn-on" response.

G Probe FP-4FP (Weakly Fluorescent) Intermediate Exchange Intermediate (Unstable) Probe->Intermediate + R-NH2 - NH3 Amine Primary Amine (R-NH2) Amine->Intermediate Product Cyclized Product (Highly Fluorescent) Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction workflow for primary amine detection.

Protocol 3: Amine Detection and Selectivity Screening

Objective: To evaluate the fluorescence turn-on response of FP-4FP upon reaction with primary amines and assess its selectivity over other biologically relevant nucleophiles.

Materials:

  • FP-4FP stock solution (1 mM in DMSO or Acetonitrile)

  • Reaction Buffer: e.g., PBS (pH 7.4) or HEPES buffer.

  • Analyte Stock Solutions (10 mM):

    • Primary amines (e.g., propylamine, butylamine, cadaverine, lysine)

    • Secondary amines (e.g., diethylamine)

    • Amino acids (e.g., cysteine, histidine, arginine)

    • Other nucleophiles (e.g., glutathione, sodium sulfide)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Reaction Setup: In a 96-well plate, add reaction buffer to each well. Then add FP-4FP to a final concentration of 10 µM.

  • Analyte Addition: Add different analytes to the wells to achieve a final concentration of, for example, 100 µM (a 10-fold excess). Include a control well with only the probe and buffer.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the predetermined λem of the expected product (a preliminary scan may be needed to identify this).

  • Selectivity Analysis: After the reaction has reached a plateau (e.g., 60 minutes), measure the final fluorescence intensity for all wells.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for the primary amine reactions to determine the reaction rate.

    • Create a bar chart comparing the final fluorescence intensity ("turn-on" ratio relative to the control) for all tested analytes to visualize the probe's selectivity.

Expected Data Presentation

A bar chart is an effective way to display selectivity data.

Analyte (100 µM)Fold Fluorescence Increase (I/I0)
Control (Probe only)1.0
PropylamineHypothetical High Value
CadaverineHypothetical High Value
Diethylamine (Sec. Amine)Hypothetical Low Value
CysteineHypothetical Low Value
GlutathioneHypothetical Low Value
Lysine (Primary Amine)Hypothetical High Value

Conclusion and Future Outlook

The structural features of this compound strongly suggest its potential as a valuable fluorescent probe. The protocols outlined in this document provide a clear and robust framework for any researcher to systematically investigate its utility as a viscosity sensor and a detector for primary amines. Successful validation of these applications would open new avenues for its use in studying cellular microenvironments, monitoring disease states associated with viscosity changes, or developing novel assays for amine-containing biomolecules. This molecule stands as a promising candidate for translation from a chemical entity to a powerful tool in biological and pharmaceutical research.

References

  • LaPorte, S. L., Harianawala, A., & Bogner, R. H. (1995). The Application of Malononitriles as Microviscosity Probes in Pharmaceutical Systems. Pharmaceutical Research, 12(3), 380-386. [Link]

  • Zhang, W., et al. (2025). A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity. Analytical Methods. [Link]

  • Longstreet, A. R., et al. (2014). Ylidenemalononitrile enamines as fluorescent "turn-on" indicators for primary amines. Journal of the American Chemical Society, 136(44), 15493-15496. [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. [Link]

  • McQuade, D. T., et al. (2014). Ylidenemalononitrile Enamines as Fluorescent “Turn-On” Indicators for Primary Amines. Florida State University Libraries. [Link]

  • Yang, Y., et al. (2024). Synthesis of fluorescent dyes based on the electron-withdrawing core of malononitrile and construction of viscosity-sensitive AIE probe with large Stokes shift for lipid droplets imaging. ResearchGate. [Link]

  • Longstreet, A. R., et al. (2014). Ylidenemalononitrile Enamines as Fluorescent "Turn-On" Indicators for Primary Amines. ResearchGate. [Link]

  • INDOFINE Chemical Company. This compound product page. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent probes for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]

  • Bresnahan, C. G., et al. (2013). A “turn-on” fluorescent sensor for the selective detection of primary amines. Chemical Communications, 49(75), 8374-8376. [Link]

  • Kuimova, M. K., et al. (2008). Imaging intracellular viscosity of a single cell during photoinduced cell death. Nature Chemistry, 1(1), 69-73. [Link]

  • Gotor, R., et al. (2017). Computational and photophysical characterization of a Laurdan malononitrile derivative. ResearchGate. [Link]

Sources

experimental setup for measuring nonlinear optical properties of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Setup for Measuring Nonlinear Optical Properties of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Nonlinear Optical Response of a Novel Malononitrile Derivative

The field of nonlinear optics (NLO) is foundational to the development of next-generation photonic and optoelectronic technologies, including optical limiting, all-optical switching, and advanced bio-imaging.[1] Materials exhibiting a strong third-order NLO response, characterized by the third-order susceptibility χ(3), are of paramount interest.[2] This response governs phenomena such as the intensity-dependent refractive index (optical Kerr effect) and nonlinear absorption.[3]

Donor-π-acceptor (D-π-A) molecules, such as derivatives of malononitrile, are a promising class of materials for NLO applications due to their large molecular hyperpolarizabilities arising from efficient intramolecular charge transfer.[4] The compound this compound, with its electron-donating amino group and electron-accepting malononitrile moiety linked through a conjugated system, is a candidate for exhibiting significant third-order NLO properties.

This guide provides a detailed experimental framework for the comprehensive characterization of the third-order NLO properties of this target compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning behind instrumental choices and procedural design. The primary focus will be on the single-beam Z-scan technique, a highly sensitive and straightforward method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[2][5] Protocols for complementary techniques, Third-Harmonic Generation (THG) and Degenerate Four-Wave Mixing (DFWM), are also briefly discussed.

PART I: Foundational Considerations & Sample Preparation

The Crucial Role of the Light Source

The choice of laser is the most critical decision in an NLO experiment. To accurately capture the instantaneous electronic response of the molecule and minimize competing, slower thermal effects, an ultrashort pulse laser is required.[6]

  • Recommended Laser System: A mode-locked Ti:Sapphire laser or a similar femtosecond fiber laser is ideal.[7][8]

  • Causality: Femtosecond pulses (e.g., <150 fs) provide extremely high peak intensities required to induce a measurable nonlinear response, while keeping the average power low to prevent thermal damage to the sample.[9][10] Using longer pulses (nanosecond or continuous wave) can lead to the accumulation of heat, creating a thermal lens effect that can obscure or overwhelm the purely electronic NLO response.[5][11][12]

Sample Preparation and Solvent Selection

The local environment profoundly influences the NLO response of a molecule.[13][14] Therefore, careful sample preparation is essential for obtaining meaningful and reproducible data.

  • Purity: The compound this compound should be of high purity (>95%) to avoid contributions from impurities.[15]

  • Solvent Choice: The solvent should be optically transparent at both the fundamental and any potential multi-photon absorption wavelengths. More importantly, the solvent's own NLO properties should be well-characterized and ideally much smaller than the expected response of the solute.[14]

    • Screening Solvents: A range of solvents with varying polarities (e.g., Toluene, Chloroform, Dichloromethane, DMSO) should be tested.[13][16] The choice can affect the ground-state conformation and the efficiency of intramolecular charge transfer, thereby tuning the NLO response.[14]

  • Concentration: Prepare a series of concentrations (e.g., 10⁻³ to 10⁻⁵ M). The goal is to find a concentration that provides a strong NLO signal without significant linear absorption at the laser wavelength, which can contribute to thermal effects.[17]

  • Sample Cell: Use a high-quality quartz cuvette with a short path length (typically 1 mm) to ensure the "thin sample" approximation, where the sample thickness (L) is less than the Rayleigh range (z₀) of the focused beam, is valid.[18]

Linear Optical Characterization

Before any NLO measurement, it is imperative to perform linear absorption spectroscopy (UV-Vis).

  • Protocol:

    • Dissolve the compound in the chosen solvent at the desired concentration.

    • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum from the UV to the NIR region (e.g., 250-1100 nm).

    • Use the pure solvent as a reference to subtract its absorption contribution.

  • Rationale: The UV-Vis spectrum is critical for selecting the excitation wavelength for the NLO experiment. To study non-resonant effects, the laser wavelength should be in a region of low linear absorption to minimize thermal loading and avoid one-photon resonance enhancements. Conversely, to study resonant effects, the wavelength can be tuned near an absorption peak.

PART II: The Z-Scan Technique - Core Protocol

The Z-scan technique is the workhorse for characterizing third-order nonlinearities.[2][19] It allows for the independent determination of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) from a single, relatively simple experimental setup.[20]

Z-Scan Experimental Setup

The setup involves translating the sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity in the far field.[21]

Z_Scan_Setup

Protocol for Z-Scan Measurement

Step 1: System Alignment and Calibration

  • Align the femtosecond laser beam to be perfectly Gaussian (TEM₀₀ mode).

  • Calibrate the power detectors and the translation stage.

  • Measure the focused beam waist (w₀) and Rayleigh range (z₀) at the sample position. This is a critical step and can be done by performing a Z-scan on a known reference material like CS₂ or by using a beam profiler.[22]

Step 2: Managing Thermal Effects (Self-Validating System) Cumulative thermal effects are the most significant source of error in Z-scan measurements, especially with high-repetition-rate lasers (e.g., 76 MHz).[5][11] The protocol must be designed to isolate the instantaneous electronic nonlinearity.

  • Use a Pulse Picker or Mechanical Chopper: Reduce the effective repetition rate of the laser pulses interacting with the sample. By using a chopper, you create pulse trains with long delays between them, allowing the sample to thermally relax.[6][12]

  • Time-Resolved Measurement: At each z-position, instead of measuring an integrated intensity, record the time evolution of the transmitted pulse train.[5]

  • Data Extrapolation: The instantaneous electronic effect occurs at the beginning of the pulse train (t=0), while the slower thermal lensing effect builds up over microseconds.[5] By fitting the time-resolved data, one can extrapolate back to t=0 to get the purely electronic contribution, free from thermal artifacts. This procedure is a self-validating system; a flat temporal response indicates the absence of thermal effects, while a growing or decaying signal confirms their presence.[5][6]

Step 3: Performing the Scan

  • Open-Aperture (OA) Scan:

    • Remove the aperture before Detector 1 (or use the dedicated open-aperture arm, Detector 2). The linear transmittance of this aperture, S, is 1 (S=1).[23]

    • Translate the sample through the focal point over a range of approximately ±5z₀.

    • At each z-position, record the normalized transmittance T(z) = I(z) / I(input), where the input intensity is monitored by the reference detector.

    • The resulting plot of T(z) vs. z will show a symmetric valley for nonlinear absorption (like two-photon absorption, 2PA).[20] The depth of this valley is proportional to the nonlinear absorption coefficient β.

  • Closed-Aperture (CA) Scan:

    • Place an aperture in front of Detector 1. The aperture size should be chosen to have a linear transmittance S between 0.1 and 0.5 (a common choice is S ≈ 0.4).[22][23]

    • Repeat the translation of the sample as in the OA scan.

    • The resulting trace will be an asymmetric peak-valley or valley-peak curve.[20]

      • A pre-focal peak followed by a post-focal valley indicates a positive nonlinear refractive index (n₂ > 0, self-focusing).

      • A pre-focal valley followed by a post-focal peak indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing).

Step 4: Data Analysis

  • Extract β from OA data: Fit the open-aperture normalized transmittance data to the appropriate theoretical formula to determine the nonlinear absorption coefficient β.

  • Extract n₂ from CA data: To isolate the effect of nonlinear refraction, divide the closed-aperture data by the open-aperture data. This removes the contribution of nonlinear absorption.[19]

  • Fit the resulting curve to the theoretical expression for a closed-aperture Z-scan to determine the on-axis nonlinear phase shift at the focus (ΔΦ₀).

  • Calculate the nonlinear refractive index n₂ from ΔΦ₀ using the measured laser and sample parameters.

  • Finally, calculate the real and imaginary parts of the third-order susceptibility χ(3) from the determined values of n₂ and β.

Z_Scan_Analysis

Expected Data and Interpretation
ParameterSymbolMeasurement MethodTypical Value Order of Magnitude (Organic Dyes)Physical Interpretation
Nonlinear Refractive Indexn₂Closed-Aperture Z-Scan10⁻¹³ - 10⁻¹⁷ cm²/WIntensity-dependent change in the refractive index.
Nonlinear Absorption Coeff.βOpen-Aperture Z-Scan10⁻⁸ - 10⁻¹² cm/WIntensity-dependent absorption (e.g., Two-Photon Absorption).
Real Part of χ(3)Re(χ⁽³⁾)Calculated from n₂10⁻¹² - 10⁻¹⁴ esuMagnitude of the nonlinear refractive response.
Imaginary Part of χ(3)Im(χ⁽³⁾)Calculated from β10⁻¹² - 10⁻¹⁴ esuMagnitude of the nonlinear absorptive response.

Note: The sign of n₂ is directly obtained from the Z-scan trace shape.

PART III: Complementary NLO Characterization Techniques

While Z-scan is comprehensive, other techniques can provide complementary information or may be preferable for specific applications like thin films.

Third-Harmonic Generation (THG)

THG is a process where three photons of frequency ω are annihilated to create one photon of frequency 3ω.[24] It is particularly sensitive to interfaces and electronic hyperpolarizabilities.[25][26]

  • Protocol Outline:

    • Focus a high-intensity, ultrashort pulsed laser beam onto the sample.

    • Collect the forward-propagating light.

    • Use a series of filters to block the fundamental wavelength (ω) and pass the third harmonic (3ω).

    • Detect the 3ω signal with a photomultiplier tube or spectrometer.

    • The magnitude of the third-order susceptibility |χ(3)(-3ω;ω,ω,ω)| is determined by comparing the THG signal from the sample to that of a reference material with a known χ(3) (e.g., fused silica).[27]

Degenerate Four-Wave Mixing (DFWM)

DFWM is an extremely sensitive technique for measuring χ(3).[28][29] It involves the interaction of three input beams of the same frequency to generate a fourth signal beam.[30]

  • Protocol Outline:

    • Split a laser beam into three beams: two strong pump beams and one weaker probe beam.

    • Overlap the three beams in time and space within the sample.

    • The interaction of the beams creates a transient grating in the material.

    • One of the pump beams scatters off this grating to produce the phase-conjugate signal beam.[29]

    • The intensity of this signal beam is proportional to |χ(3)|². By measuring the signal intensity, χ(3) can be quantified relative to a standard.

PART IV: Potential Pitfalls and Best Practices

  • Photodegradation: Intense laser light can damage organic molecules.[31][32] It is crucial to monitor the linear transmittance of the sample over time. Any change indicates degradation, and the laser intensity should be reduced.

  • Beam Quality: The entire Z-scan theory is based on the assumption of a perfect Gaussian beam.[2] Any deviation can lead to significant errors in the calculated nonlinear parameters. Regularly check the beam profile.

  • Data Interpretation: Higher-order nonlinearities (e.g., χ(5)) can sometimes contribute to the signal at very high intensities.[23] Performing the Z-scan at multiple input intensities can help verify that the response is truly a third-order effect.

By adhering to this detailed protocol, researchers can confidently and accurately characterize the nonlinear optical properties of this compound, paving the way for its potential application in advanced optical technologies.

References

  • Gnoli, A., et al. (2005). Z-scan measurements using high repetition rate lasers: how to manage thermal effects. CNR-IRIS. This source details a method to manage cumulative thermal effects in Z-scan experiments by recording the time evolution of the signal and extrapolating to find the instantaneous nonlinear response.[5]

  • Marconi, M., et al. (1996). Degenerate four-wave mixing geometry in thin-film waveguides for nonlinear material characterization. Optica Publishing Group. This paper describes a DFWM geometry for the simultaneous determination of nonlinear refractive index, absorption, and response time in thin films.[30]

  • Falconieri, M. (1999). Thermo-optical effects in Z-scan measurements using high-repetition-rate lasers. Journal of Optics A: Pure and Applied Optics. This article presents a model calculation of the Z-scan signal induced by thermo-optical nonlinearities and discusses separating thermal contributions from fast optical nonlinearities.[11]

  • Kiran, P. P., et al. (2023). Effect of Solvent on Third-Order Nonlinear Optical Behavior of Reactive Blue 19 Dye. ResearchGate. This study investigates the solvent-dependent third-order NLO properties of a dye, showing how different polar solvents can influence the nonlinear refractive index and absorption.[13]

  • Krause, S., et al. (2014). Eliminating thermal effects in z-scan measurements of thin PTCDA films. FoNLO. This research demonstrates how varying the pulse repetition rate can be used to study and eliminate the influence of sample heating in Z-scan measurements.[12]

  • FYLA. FYLA Laser for nonlinear microscopy. This document highlights the advantages of using femtosecond fiber lasers for nonlinear optics microscopy, emphasizing their high photon irradiance and broad bandwidth.[7]

  • Lehigh University. Degenerate Four Wave Mixing. Department of Physics. This page provides a brief overview of the DFWM technique for measuring the third-order nonlinear susceptibility tensor.[28]

  • Rao, D. N., & Kiran, P. P. (2017). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. This review paper describes the Z-scan technique as a simple and sensitive method to measure the sign and magnitude of both real and imaginary parts of the third-order nonlinear susceptibility.[2]

  • Van Stryland, E. W., & Sheik-Bahae, M. Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. This chapter provides a comprehensive review of the Z-scan technique, including methods for data analysis for various configurations.[23]

  • The Organic Photonics and Electronics Channel. (2022). Z-scan technique (characterization of third order nonlinear optical materials). YouTube. This video explains the principles of open-aperture and closed-aperture Z-scan for measuring the nonlinear absorption coefficient and nonlinear refractive index.[20]

  • Christodoulides, D., et al. (2018). Thermally managed Z-scan methods investigation of the size-dependent nonlinearity of graphene oxide in various solvents. This paper discusses the use of mechanical choppers or pulse pickers to reduce thermal effects and investigate the temporal changes in nonlinear properties.[6]

  • Scribd. Z-Scan Technique for Nonlinear Optics. This document outlines the merits and demerits of the Z-scan technique, noting the requirement for thin samples (thickness less than the Rayleigh range).[18]

  • Wigner RCP SZFI. (2017). Femtosecond Lasers for Nonlinear 3D Microscopy. This page describes the development of femtosecond laser systems for applications in nonlinear microscopy, aiming to minimize thermal or photochemical damage.[9]

  • Singh, P., & Kumar, M. (2015). Z-scan: A simple technique for determination of third-order optical nonlinearity. AIP Conference Proceedings. This paper introduces the Z-scan technique for measuring intensity-dependent nonlinear susceptibilities of third-order NLO materials.[1]

  • Liebig, C. M., et al. (2016). Using femtosecond lasers to grow nonlinear optical crystals in glass. SPIE. This article explains how the high intensities from femtosecond lasers enable multiphoton absorption, allowing for precise material modification.[10]

  • Falconieri, M. (1999). Thermo-optical effects in Z-scan measurements using high-repetition-rate lasers. Semantic Scholar. This paper investigates the impact of cumulative heating from high-repetition-rate lasers on Z-scan measurements.[33]

  • Nyokong, T., & Antunes, E. (2017). Solvent Effect on the Third-Order Nonlinear Optical Properties of α- and β-Tertbutyl Phenoxy-Substituted Tin(IV) Chloride Phthalocyanines. The Journal of Physical Chemistry A. This study reports on the third-order NLO properties of phthalocyanines in different solvents, demonstrating the significant role of the solvent environment.[14]

  • HUN-REN Wigner Research Centre for Physics. Femtosecond Lasers for Nonlinear Microscopy. This page details research on ultrafast lasers for nonlinear microscopy, highlighting the importance of minimizing thermal damage to living tissue.[8]

  • Lu, C., & Y. L. Huang. (2004). Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Optica Publishing Group. This article discusses the Z-scan technique's ability to determine the sign and magnitude of nonlinearity through the analysis of the transmittance curve.[34]

  • ResearchGate. Study of Third-Order Nonlinear Optical Properties of Basic Violet 3 Dye in Polar Protic and Aprotic Solvents. This research explores the effect of different polar solvents on the NLO properties of a dye.[16]

  • Barh, A., et al. (2004). Spectroscopy of third-harmonic generation: evidence for resonances in model compounds and ligated hemoglobin. This paper provides a framework for interpreting THG intensity measurements in terms of the third-order nonlinear susceptibility.[25]

  • Said, A. A., et al. (1992). Time-resolved Z-scan measurements of optical nonlinearities. Optica Publishing Group. This paper describes the calibration of a Z-scan setup by confirming spot sizes at focus using a reference material (CS₂).[22]

  • De Boni, L., et al. (2009). Measurement of third-order nonlinearities in selected solvents as a function of the pulse width. Optica Publishing Group. This article discusses the Z-scan technique as a well-established method for measuring the refractive nonlinear coefficient n₂.[35]

  • ResearchGate. Waveguide photodegradation of nonlinear optical organic chromophores in polymeric films. This study investigates the photostability of NLO organic dyes, observing direct photodecomposition when exposed to certain wavelengths.[31]

  • MDPI. (2022). Parametric Characterization of Nonlinear Optical Susceptibilities in Four-Wave Mixing: Solvent and Molecular Structure Effects. This paper discusses the study of nonlinear optical properties of molecular systems using a four-wave mixing (FWM) signal.[36]

  • MDPI. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. This research notes that at low concentrations, the solvent should not display any significant third-order nonlinearities.[17]

  • Litchinitser, N. M. (2017). Femtosecond Laser System for Nonlinear Optics in Metamaterials. DTIC. This report details the acquisition of a state-of-the-art ultrafast laser system for nonlinear optics research.[37]

  • ResearchGate. (2000). Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices. This work describes THG as a convenient method for measuring the third-order nonlinear coefficient of materials.[27]

  • VTechWorks. Chapter 3 Degenerate Four Wave Mixing. This chapter explains the theory of DFWM, where three input waves interact via the third-order nonlinear polarization to produce a signal.[29]

  • Kim, K. S., et al. (1997). Analysis of asymmetric Z-scan measurement for large optical nonlinearities in an amorphous As2S3 thin film. Optica Publishing Group. This paper discusses the use of open and closed-aperture Z-scan to examine nonlinear absorption and refraction separately.[38]

  • Wasserman, T. A. W., et al. (1997). Degenerate four-wave mixing spectroscopy as a probe of orientation and alignment in molecular systems. AIP Publishing. This article describes DFWM spectroscopy as a method for probing molecular ensembles.[39]

  • Wikipedia. Z-scan technique. This article explains that in Z-scan, the open-aperture method is used in conjunction with the closed-aperture method to correct the calculated nonlinear index for the effects of nonlinear absorption.[19]

  • ResearchGate. (2018). Experimental setup for the measurement of the low-order nonlinear optical characteristics of the films. This source provides a diagram of a standard single-beam Z-scan setup.[21]

  • MDPI. (2021). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. This paper reports on the investigation of second- and third-order NLO properties using the Maker fringes technique.[40]

  • Buberl, T., et al. (2022). High-order harmonic generation in an organic molecular crystal. PMC. This research explores high-order harmonic generation in organic crystals.[41]

  • ACS Publications. Langmuir Journal. This journal page lists various topics in optics and photochemistry, including photodegradation and photo-oxidation.[42]

  • Débarre, D., et al. (2006). Quantitative Characterization of Biological Liquids for Third-Harmonic Generation Microscopy. PMC. This study establishes that THG microscopy provides images based on variations in third-order nonlinear susceptibility.[26]

  • Sigma-Aldrich. This compound. This product page provides chemical properties, including a purity of 95%.[15]

  • ResearchGate. (2016). The experimental set-up for measuring index of nonlinear refraction by moiré deflectometry technique. This paper shows a diagram of an experimental setup for measuring nonlinear optical properties.[43]

  • Santa Cruz Biotechnology. 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]-malononitrile. A product page for the target compound.[44]

  • Alchem Pharmtech. 2-(1-Amino-2-(4-fluorophenoxy)ethylidene)malononitrile. A product page for the target compound.[45]

  • INDOFINE Chemical Company. This compound. A product page for the target compound, listing properties like melting point and purity.[46]

  • El-Daly, S. A., et al. (2018). Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile. This paper describes the synthesis and investigation of the optical properties of D-π-A compounds with dicyanovinyl as the acceptor.[4]

  • ADDI. DETERMINATION OF NONLINEAR OPTICAL PROPERTIES WITH QUANTUM CHEMISTRY: FROM BENCHMARKS TO EXPERIMENTAL SYSTEMS. This document discusses the quantum chemistry calculations of nonlinear optical properties.[47]

  • Percino, M. J., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. This paper details the synthesis and characterization of a malononitrile derivative for OLED applications.[48]

  • Indian Institute of Technology Kharagpur. (2018). Lecture 45: "Third Harmonic Generation(3HG), Energy conservation". YouTube. This lecture explains the fundamental process of third-harmonic generation.[24]

  • Canto-Said, E. J., et al. (1991). Measurements of nondegenerate optical nonlinearity using a two-color single beam method. This paper describes a method for measuring nondegenerate optical nonlinearities.[49]

  • MDPI. (2023). Photodegradation of Microplastics through Nanomaterials: Insights into Photocatalysts Modification and Detailed Mechanisms. This article discusses the mechanisms of photodegradation facilitated by photocatalysts.[32]

  • FS. (2023). Nonlinear Effects in Optical Fiber: How They Affect the DWDM Transmission System?. This article explains how high-intensity light can change the refractive index of a material, leading to nonlinear effects like the optical Kerr effect.[3]

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Application Notes and Protocols for the In Vitro Cytotoxicity Assay of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Malononitrile Derivative

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of drug discovery and chemical safety assessment.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an in vitro cytotoxicity assay for the compound 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (CAS: 1284228-23-4).[3][4] This compound belongs to the malononitrile class of molecules, several of which have been investigated for their biological activities, including potential anticancer properties.[5][6][7][8][9][10][11][12] Given the structural alerts within the molecule, a thorough in vitro toxicological assessment is warranted.

These application notes are designed to provide not just a set of instructions, but a framework for critical thinking in experimental design. We will delve into the rationale behind the selection of specific assays, cell lines, and experimental parameters, empowering the researcher to generate robust and reproducible data. The primary objective is to determine the concentration at which the compound induces cell death, a critical parameter for further development or risk assessment.[1]

Pillar 1: Foundational Cytotoxicity Assessment - Cell Viability and Membrane Integrity

The initial assessment of cytotoxicity typically involves a multi-pronged approach, examining different facets of cellular health. Here, we will focus on two of the most widely accepted and robust assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in most healthy cell populations, correlates with cell number.[13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14][15][16]

The MTT assay is an excellent first-pass screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[17] It provides a quantitative measure of how the compound affects the overall metabolic health of the cell population. A reduction in the MTT signal can indicate either direct cytotoxicity or a cytostatic effect (inhibition of proliferation), both of which are important parameters in drug discovery.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[17]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[18]

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered[15]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[15][19]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[16]

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines in a T-75 flask to about 80-90% confluency.[18]

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[19]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 3-4 hours at 37°C.[19]

    • Carefully remove the medium containing MTT.[15]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).[20]

The Lactate Dehydrogenase (LDH) Release Assay: A Marker of Cell Membrane Damage

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[21][22]

The LDH assay serves as an excellent orthogonal method to the MTT assay. While the MTT assay measures metabolic activity, the LDH assay directly quantifies cell membrane integrity.[20] A compound might inhibit metabolic activity without causing immediate membrane rupture. Running both assays provides a more complete picture of the cytotoxic mechanism.

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)[22][23]

  • Cells and compound prepared as in the MTT assay protocol.

  • 96-well flat-bottom sterile microplates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[24]

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[20]

  • LDH Assay:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[24]

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.[20]

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[24]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength.[24]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation: Clear and Comparative Summarization

To facilitate the interpretation and comparison of results, all quantitative data should be summarized in a structured table.[20][1]

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
MCF-7MTT48Insert Value
HeLaMTT48Insert Value
HEK293MTT48Insert Value
MCF-7LDH48Insert Value
HeLaLDH48Insert Value
HEK293LDH48Insert Value

Data should be presented as the mean ± standard deviation from at least three independent experiments.[20]

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow is essential for understanding the overall process.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, HeLa, HEK293) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Absorbance Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance LDH_Assay->Absorbance Calculation Calculate % Viability/ % Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Pillar 2: Mechanistic Insights - Investigating the Mode of Cell Death

Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Caspase Activation Assays: Hallmarks of Apoptosis

A central feature of apoptosis is the activation of a family of cysteine proteases called caspases. These enzymes exist as inactive zymogens and are activated in a cascade in response to pro-apoptotic signals.[25] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide strong evidence for apoptosis.[26]

Fluorometric or colorimetric assays that use a specific peptide substrate for caspase-3/7 are highly effective for quantifying enzyme activity.[27] These assays are often available in kit format and are amenable to a 96-well plate format, allowing for efficient screening. It is important to consider the kinetics of caspase activation, as their expression and activity levels change over time.[28]

Materials:

  • Commercially available Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • Cells treated with the compound at concentrations around the IC50 value for various time points (e.g., 6, 12, 24 hours).

  • Positive control for apoptosis induction (e.g., staurosporine).

  • 96-well black or clear microplates (depending on the assay type).

  • Microplate reader with fluorescence or absorbance detection capabilities.

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells in a 96-well plate as previously described. Include untreated and vehicle controls, as well as a positive control for apoptosis.

  • Caspase Assay:

    • Following treatment, lyse the cells according to the kit's protocol.

    • Add the caspase-3/7 substrate to the cell lysates.

    • Incubate at 37°C for the time specified in the protocol.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance using a microplate reader.

    • Express the results as a fold-change in caspase activity compared to the untreated control.

Visualization of Apoptotic Signaling Pathways

Understanding the context of caspase activation within the broader apoptotic pathways is crucial.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Mitochondria Mitochondria (Cytochrome c release) Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Pillar 3: Trustworthiness and Rigorous Experimental Design

The reliability of any in vitro cytotoxicity data hinges on a well-designed experiment with appropriate controls.

  • Cell Line Authentication: Always use cell lines from a reputable source like ATCC and ensure they are periodically authenticated.[29]

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[29]

  • Positive and Negative Controls: The inclusion of positive (a known cytotoxic agent) and negative (untreated and vehicle) controls is non-negotiable for validating the assay's performance.[22][23]

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.

By adhering to these principles, researchers can have high confidence in the generated data, which is crucial for making informed decisions in the drug development pipeline.[30]

References

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  • Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
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  • Der Pharma Chemica. Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. [Link]

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  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. [Link]

  • ResearchGate. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • ResearchGate. Reactions and conditions: (i) malononitrile, aryl aldehyde, cat.... [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • faCellitate. How to choose the right cell line for your experiments. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • ResearchGate. Proposed mechanism of the reaction with malononitrile. [Link]

  • ACS Omega. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • INDOFINE Chemical Company. This compound. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • National Center for Biotechnology Information. Mutagenicity and cytotoxicity of 2-chlorobenzylidene malonitrile (CS) and metabolites in V79 Chinese hamster cells. [Link]

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Application Notes and Protocols for the Incorporation of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile into Polymeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (AFM) in Advanced Polymer Design

This compound (AFM) is a molecule of significant interest for materials science and drug development, characterized by its unique electronic and chemical properties. Its structure, featuring a primary amine, a fluorophenoxy group, and two nitrile functionalities, presents a versatile platform for creating functionalized polymers with tailored characteristics. The incorporation of AFM into a polymer backbone can impart a range of properties, including altered hydrophobicity, potential for hydrogen bonding, and unique spectroscopic signatures. The malononitrile group, a strong electron acceptor, is a well-known component in the synthesis of compounds for nonlinear optics and organic semiconductors.[1][2]

These application notes provide detailed methodologies for incorporating AFM into polymeric structures, catering to researchers, scientists, and drug development professionals. Two primary strategies are outlined: the direct polymerization of an AFM-derived monomer and the post-polymerization modification of reactive polymer backbones. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and integrated characterization steps to ensure successful synthesis and functionalization.

Methodology 1: Incorporation via Direct Polymerization of an AFM-Functionalized Monomer

This approach involves the initial synthesis of a polymerizable derivative of AFM, followed by its polymerization or copolymerization with other monomers. This method allows for precise control over the concentration of the AFM moiety within the polymer chain. The primary amine of AFM serves as a convenient handle for introducing a polymerizable group, such as an acryloyl or methacryloyl functionality.

Part A: Synthesis of a Polymerizable AFM Monomer (Acryloyl-AFM)

To render AFM polymerizable via free-radical polymerization, a vinyl group must be introduced. This can be readily achieved by the acylation of the primary amine with acryloyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 1: Synthesis of N-{1-[2,2-dicyanoethenyl]-2-(4-fluorophenoxy)ethenyl}acrylamide (Acryloyl-AFM)

Underlying Principle: The nucleophilic primary amine of AFM attacks the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of an amide bond and thus covalently linking the polymerizable acryloyl group to the AFM molecule.

Materials:

  • This compound (AFM)[3][4][5][6]

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve AFM (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution with stirring.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure acryloyl-AFM monomer.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part B: Free-Radical Polymerization of Acryloyl-AFM

The synthesized acryloyl-AFM monomer can be polymerized using standard free-radical polymerization techniques. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this purpose. The following protocol describes a solution polymerization approach.

Protocol 2: Synthesis of Poly(acryloyl-AFM)

Underlying Principle: The thermal decomposition of AIBN generates free radicals that initiate the polymerization of the acryloyl-AFM monomer. The reaction proceeds via a chain-growth mechanism, where monomers are sequentially added to the growing polymer chain.[7]

Materials:

  • Acryloyl-AFM monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or 1,4-Dioxane)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the acryloyl-AFM monomer and AIBN (typically 1-2 mol% relative to the monomer) in the chosen anhydrous solvent.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The solution will likely become more viscous.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting polymer.

Characterization of Poly(acryloyl-AFM):

  • FTIR Spectroscopy: Confirm the incorporation of the AFM moiety by identifying characteristic peaks for the nitrile (C≡N) and other functional groups.

  • NMR Spectroscopy (¹H and ¹⁹F): Verify the presence of the fluorophenoxy group and the overall polymer structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the molecular weight and polydispersity index (PDI) of the polymer.

Methodology 2: Incorporation via Post-Polymerization Modification

This strategy involves chemically grafting AFM onto a pre-existing reactive polymer. This is particularly useful when the direct polymerization of the functional monomer is challenging. The primary amine of AFM is an excellent nucleophile for reacting with various electrophilic functional groups on a polymer backbone.[8][9][10]

Part A: Modification of Poly(pentafluorophenyl methacrylate) (PPFMA) with AFM

PPFMA is an "active ester" polymer that readily reacts with primary amines to form stable amide bonds, releasing pentafluorophenol as a byproduct.[9][11] This is a highly efficient and widely used method for polymer functionalization.

Protocol 3: Amine-Acylation of PPFMA with AFM

Underlying Principle: The nucleophilic amine of AFM attacks the electrophilic carbonyl carbon of the pentafluorophenyl ester group on the PPFMA backbone. The pentafluorophenoxide is an excellent leaving group, driving the reaction to completion.

Materials:

  • Poly(pentafluorophenyl methacrylate) (PPFMA)

  • This compound (AFM)

  • Aprotic solvent (e.g., DMF, DMSO, or THF)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) (optional, but can accelerate the reaction)

  • Diethyl ether or methanol (for precipitation)

Procedure:

  • Dissolve PPFMA in the chosen aprotic solvent in a round-bottom flask.

  • In a separate container, dissolve AFM (e.g., 1.5 equivalents per ester group to be modified) and DIPEA (1.5 equivalents) in the same solvent.

  • Add the AFM/DIPEA solution to the polymer solution with stirring at room temperature.

  • Allow the reaction to proceed for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.

  • Monitor the reaction by taking aliquots and analyzing via FTIR to observe the disappearance of the activated ester carbonyl peak and the appearance of the amide carbonyl peak.

  • Once the desired degree of functionalization is achieved, precipitate the polymer into a non-solvent like diethyl ether or methanol.

  • Filter and wash the polymer extensively to remove unreacted AFM, DIPEA, and pentafluorophenol byproduct.

  • Dry the functionalized polymer under vacuum.

Part B: Modification of Poly(glycidyl methacrylate) (PGMA) with AFM

PGMA contains reactive epoxide (oxirane) rings that can be opened by nucleophiles like the primary amine of AFM. This reaction results in a β-amino alcohol linkage.[10]

Protocol 4: Epoxy-Ring Opening of PGMA with AFM

Underlying Principle: The amine of AFM acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a stable carbon-nitrogen bond.

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • This compound (AFM)

  • Solvent (e.g., DMF or a protic solvent like isopropanol)

  • A catalyst such as lithium perchlorate (LiClO₄) (optional, can increase reaction rate)

Procedure:

  • Dissolve PGMA in the chosen solvent in a round-bottom flask.

  • Add AFM (e.g., 1.5 equivalents per epoxide group) to the solution. If using a catalyst, add it at this stage (e.g., 0.1 equivalents).

  • Heat the reaction mixture (e.g., to 60-80 °C) with stirring.

  • Monitor the progress of the reaction by FTIR, observing the disappearance of the characteristic epoxide peaks.

  • After the reaction is complete (typically 24-48 hours), cool the solution to room temperature.

  • Precipitate the polymer into a suitable non-solvent (e.g., water or diethyl ether).

  • Collect the polymer by filtration and wash thoroughly to remove unreacted AFM and catalyst.

  • Dry the AFM-functionalized polymer under vacuum.

Characterization of Modified Polymers:

  • FTIR Spectroscopy: Confirm the covalent attachment of AFM by the appearance of new peaks (e.g., amide carbonyl for PPFMA modification, N-H and O-H stretches for PGMA modification) and the disappearance of the reactive group peaks (activated ester or epoxide).

  • NMR Spectroscopy (¹H and ¹⁹F): Quantify the degree of functionalization by integrating the signals corresponding to the AFM moiety against the signals from the polymer backbone.

  • GPC/SEC: Ensure that no significant chain degradation or cross-linking has occurred during the modification process.

Summary and Comparison of Methodologies

Parameter Methodology 1: Direct Polymerization Methodology 2: Post-Polymerization Modification
Control over Composition High. Monomer feed ratio directly controls incorporation.Can be less precise. Reaction kinetics and steric hindrance can affect the final degree of functionalization.
Monomer Synthesis Requires an additional synthetic step to create the polymerizable monomer.Uses commercially available reactive polymers.
Polymer Architecture Well-defined for controlled polymerization techniques (e.g., RAFT, ATRP).Architecture is determined by the starting polymer.
Versatility Can be used to create copolymers with a wide range of other monomers.A single batch of reactive polymer can be functionalized with various molecules for library creation.[9]
Potential Issues The functional monomer may have poor solubility or reactivity.Incomplete reaction or side reactions. Difficulty in removing unreacted small molecules.

Experimental Workflow Visualizations

G cluster_0 Methodology 1: Direct Polymerization A AFM + Acryloyl Chloride B Synthesis of Acryloyl-AFM Monomer A->B Acylation C Purification B->C D Free-Radical Polymerization C->D AIBN, Heat E Precipitation & Purification D->E F Poly(acryloyl-AFM) E->F G cluster_1 Methodology 2: Post-Polymerization Modification P1 Reactive Polymer (e.g., PPFMA) R Reaction in Solution P1->R M AFM M->R P2 Precipitation & Purification R->P2 Grafting P3 AFM-Functionalized Polymer P2->P3

Caption: Workflow for Post-Polymerization Modification.

References

  • ResearchGate. Synthesis of functional polymers by post-polymerization modification. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Available from: [Link]

  • ResearchGate. Post-polymerization modification reactions of poly(glycidyl methacrylate)s. Available from: [Link]

  • Google Patents. US2589294A - Vinylidene cyanide polymers and polymer products.
  • MDPI. Synthesis and Investigation of nitrile containing polymers derived from lignin. Available from: [Link]

  • PubMed Central (PMC). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Available from: [Link]

  • Wiley Online Library. An overview of synthetic modification of nitrile group in polymers and applications. Available from: [Link]

  • PubMed Central (PMC). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Available from: [Link]

  • ResearchGate. Copolymerization of vinylidene cyanide with methacrylonitrile and cyanovinyl acetate 13C NMR studies of their structure. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Available from: [Link]

  • Journal of the American Chemical Society. Vinylidene Cyanide. VII. Copolymerization. Available from: [Link]

  • Semantic Scholar. Unexpected Alternated Radical Copolymerization of Vinylidene Cyanide with a Fluorinated Vinyl Ether for Superhydrophobic and Highly Oleophobic Films. Available from: [Link]

  • ACS Publications. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Available from: [Link]

  • ChemRxiv. Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Available from: [Link]

  • National Center for Biotechnology Information. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Available from: [Link]

  • ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. Available from: [Link]

  • ResearchGate. The Reactions of Nitrile-containing Polymers. Available from: [Link]

  • INDOFINE Chemical Company. This compound. Available from: [Link]

  • International Journal of Innovation and Scientific Research. The Chemistry of Malononitrile and its derivatives. Available from: [Link]

  • RSC Publishing. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. Available from: [Link]

  • ResearchGate. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs | Request PDF. Available from: [Link]

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analytical techniques for detecting 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (AFM) in Human Plasma and Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide to the analytical techniques for the detection and quantification of this compound (AFM) in biological matrices, specifically human plasma and urine. Due to the limited availability of published methods for this specific analyte, this application note synthesizes established principles for the analysis of novel psychoactive substances (NPS) and polar small molecules to propose a robust and reliable analytical workflow. The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex biological samples.[1][2][3] Detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and a validated LC-MS/MS method are provided. Additionally, considerations for method validation in accordance with forensic toxicology standards are discussed to ensure data integrity and reliability.[4][5][6]

Introduction and Analytical Rationale

This compound (AFM) is a small molecule of interest whose detection in biological samples may be required for toxicological, pharmacokinetic, or forensic investigations. Its chemical structure, featuring a polar amino group and a malononitrile moiety, presents specific analytical challenges, including potential for poor retention in reversed-phase chromatography and the need for sensitive detection methods to measure low concentrations in complex matrices.[2][7]

The development of a sensitive and selective analytical method is paramount for the accurate quantification of AFM. LC-MS/MS is the technique of choice for this application due to its ability to separate the analyte of interest from endogenous matrix components and provide unambiguous identification and quantification through mass-to-charge ratio (m/z) and fragmentation patterns.[1][3] This approach minimizes the need for derivatization, which is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar compounds.[8]

Proposed Analytical Workflow

The proposed workflow for the analysis of AFM in biological samples consists of three main stages: sample preparation, LC-MS/MS analysis, and data processing and validation.

Analytical Workflow for AFM cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation start Biological Sample (Plasma/Urine) extraction Solid-Phase Extraction (SPE) start->extraction Pre-treatment evaporation Evaporation & Reconstitution extraction->evaporation lc_separation Liquid Chromatography Separation evaporation->lc_separation Injection ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection Ionization quantification Quantification ms_detection->quantification validation Method Validation quantification->validation Data Review

Figure 1: Proposed analytical workflow for the quantification of AFM in biological samples.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is recommended for its efficiency in removing matrix interferences and concentrating the analyte.[9][10][11] A mixed-mode cation exchange polymer-based sorbent is proposed to retain the protonated amino group of AFM.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma or urine samples

  • Internal Standard (IS) working solution (e.g., a deuterated analog of AFM)

  • 50 mM Phosphate buffer (pH 6.0)

  • Methanol

  • Acetonitrile

  • 5% Ammonium hydroxide in methanol

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • To 500 µL of plasma or urine, add 50 µL of IS working solution.

    • Add 500 µL of 50 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 50 mM phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts.

    • Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution:

    • Elute the AFM and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]

LC Parameters (Hypothetical):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min

MS/MS Parameters (Hypothetical):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon
MRM Transitions To be determined by direct infusion of an AFM standard
AFM (Quantifier) e.g., m/z 218.1 -> 145.1
AFM (Qualifier) e.g., m/z 218.1 -> 95.1
IS (Quantifier) e.g., m/z 222.1 -> 149.1 (for a d4-analog)

Note: The specific Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing a pure standard of AFM into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Method Validation

A thorough method validation is crucial to ensure the reliability of the analytical data.[12] The validation should be performed according to established guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX) or the American Standards Board (ASB).[4][5][6]

Method Validation Parameters validation_params Method Validation Parameters Selectivity Linearity Accuracy & Precision Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Effects Stability sub_params sub_params

Figure 2: Key parameters for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

ParameterObjectiveAcceptance Criteria
Selectivity To demonstrate that the method can differentiate AFM from endogenous matrix components and other potential interferences.No significant interfering peaks (>20% of the LOQ response) at the retention time of AFM and the IS in at least six different blank matrix sources.
Linearity To establish the relationship between analyte concentration and instrument response.A calibration curve with at least six non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured concentration to the true value.The mean concentration should be within ±15% of the nominal value (±20% at the LOQ).
Precision To assess the reproducibility of the method (intra- and inter-day).The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10:1; accuracy and precision within ±20%.
Matrix Effects To evaluate the influence of the biological matrix on the ionization of the analyte.The matrix factor should be consistent across different sources of matrix.
Stability To assess the stability of AFM in the biological matrix under various storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an analytical method for the quantification of this compound in human plasma and urine. The proposed SPE-LC-MS/MS method is based on established principles for the analysis of similar compounds and is expected to provide the necessary sensitivity, selectivity, and reliability for research, clinical, and forensic applications. Adherence to rigorous validation protocols is essential to ensure the integrity and defensibility of the generated data.

References

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. Available at: [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. Available at: [Link]

  • Sample preparation strategies for the determination of psychoactive substances in biological fluids. ResearchGate. Available at: [Link]

  • Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. ResearchGate. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. Available at: [Link]

  • LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. Available at: [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. Available at: [Link]

  • How to Test for New Psychoactive Substances. Lab Manager. Available at: [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Semantic Scholar. Available at: [Link]

  • Predicted GC-MS Spectrum - Malononitrile GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. Available at: [Link]

  • Analytical Methods for Biological Samples. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. Available at: [Link]

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PubMed Central. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

  • Malononitrile as the 'double-edged sword' of passivation-activation regulating two ICT to highly sensitive and accurate ratiometric fluorescent detection for hypochlorous acid in biological system. PubMed Central. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Recent trends in analytical methods for the determination of amino acids in biological samples. ResearchGate. Available at: [Link]

  • 2-(Amino(2-imino-2H-chromen-3-yl)methylene)malononitrile - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • [1-AMINO-2-(p-FLUOROPHENOXY)ETHYLIDENE]MALONONITRILE - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Separation of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Royal Society of Chemistry. Available at: [Link]

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The Versatile Enaminonitrile: Application Notes for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Pre-functionalized Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. Enaminonitriles, a class of compounds bearing vicinal amino and cyano functionalities on a double bond, have emerged as powerful and versatile building blocks for the construction of a wide array of heterocyclic systems.[1][2][3] Their inherent electronic properties, combining a nucleophilic enamine character with an electrophilic nitrile group, allow for a diverse range of chemical transformations. This guide focuses on a specific, yet broadly applicable member of this class: 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile .

The presence of the 4-fluorophenoxy moiety introduces a key structural element found in numerous biologically active compounds and materials. This pre-functionalization offers a strategic advantage, allowing for the direct incorporation of this group into the target heterocycle, thereby streamlining synthetic pathways. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols for utilizing this valuable synthetic intermediate. While direct literature precedents for this exact molecule are nascent, its reactivity can be confidently predicted based on the well-established chemistry of analogous enaminonitriles. The protocols herein are presented as robust starting points for laboratory investigation.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in its ability to act as a multi-faceted synthon. The key reactive sites are:

  • The Enamine Moiety: The electron-rich double bond and the amino group can act as nucleophiles, participating in cyclization and addition reactions.

  • The Nitrile Groups: These electron-withdrawing groups activate the double bond for nucleophilic attack and can themselves participate in cyclization reactions to form nitrogen-containing rings.

  • The Vinylic Carbon: The carbon atom bearing the nitrile groups is electrophilic and susceptible to Michael addition.

These reactive features enable its participation in a variety of transformative reactions, most notably in the synthesis of highly substituted pyridines and pyrimidines.

Application Protocol I: Synthesis of Polysubstituted 2-Amino-3-cyanopyridines

The synthesis of 2-amino-3-cyanopyridine derivatives is a cornerstone application of malononitrile and its derivatives, owing to the significant biological activities of this scaffold.[4][5] The use of this compound as a precursor offers a direct route to pyridines bearing the 4-fluorophenoxy substituent.

Scientific Rationale

This proposed protocol is based on the well-established Gewald reaction and related multicomponent syntheses of pyridines.[1][4] In this approach, the enaminonitrile acts as a C3 synthon. The reaction with an active methylene compound, such as a ketone, in the presence of an ammonium source (to provide the final nitrogen of the pyridine ring) and a catalyst, leads to the formation of the pyridine ring through a cascade of condensation, Michael addition, and cyclization/aromatization steps.

Experimental Workflow Diagram

G reagents Reactants: - this compound - Active Methylene Ketone (e.g., Acetophenone) - Ammonium Acetate solvent Solvent: Ethanol or Acetic Acid reagents->solvent Dissolve catalyst Catalyst (optional): Piperidine or Lewis Acid solvent->catalyst Add reaction Reaction: Reflux, 4-8 hours catalyst->reaction Heat workup Work-up: - Cool to RT - Precipitate with water - Filter solid reaction->workup purification Purification: Recrystallization from Ethanol workup->purification product Product: Substituted 2-Amino-3-cyanopyridine purification->product

Caption: Proposed workflow for pyridine synthesis.

Detailed Protocol: Synthesis of a 2-Amino-4-(4-fluorophenoxy)-6-phenylnicotinonitrile Derivative

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ammonium acetate (4.0 eq)

  • Ethanol (or Acetic Acid)

  • Piperidine (catalytic amount, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, acetophenone, and ammonium acetate.

  • Add ethanol (or acetic acid) to provide a stirrable suspension.

  • If using ethanol, add a catalytic amount of piperidine (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired 2-amino-3-cyanopyridine derivative.

Data Summary Table
Reactant 1Reactant 2ConditionsExpected ProductPotential Yield Range
This compoundAcetophenoneNH4OAc, EtOH, reflux, 6h2-Amino-4-(4-fluorophenoxy)-6-phenylnicotinonitrile75-90%
This compoundCyclohexanoneNH4OAc, AcOH, reflux, 5h2-Amino-4-(4-fluorophenoxy)-5,6,7,8-tetrahydroquinoline-3-carbonitrile70-85%
This compound4-MethoxyacetophenoneNH4OAc, EtOH, reflux, 8h2-Amino-4-(4-fluorophenoxy)-6-(4-methoxyphenyl)nicotinonitrile70-88%

Application Protocol II: Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles of immense importance in medicinal chemistry.[6][7] The enaminonitrile scaffold is an excellent precursor for the synthesis of 2-aminopyrimidine derivatives through cyclocondensation reactions with amidines or related reagents.

Scientific Rationale

This proposed synthesis relies on the reaction of the enaminonitrile with a suitable dinucleophile, such as guanidine or acetamidine. The reaction proceeds via an initial nucleophilic attack of the amidine on the electrophilic carbon of the enaminonitrile, followed by an intramolecular cyclization with the elimination of malononitrile or a related species, leading to the formation of the pyrimidine ring.

Reaction Mechanism Diagram

G cluster_0 Reaction Steps A Enaminonitrile C Nucleophilic Attack A->C B Amidine (e.g., Guanidine) B->C D Intramolecular Cyclization C->D E Elimination D->E F Pyrimidine Product E->F

Caption: General mechanism for pyrimidine synthesis.

Detailed Protocol: Synthesis of a 4-Amino-5-cyano-6-(4-fluorophenoxy)pyrimidine Derivative

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Data Summary Table
Reactant 1Reactant 2Base/SolventExpected ProductPotential Yield Range
This compoundGuanidine HydrochlorideNaOEt/EtOH2,4-Diamino-6-(4-fluorophenoxy)pyrimidine-5-carbonitrile65-80%
This compoundAcetamidine HydrochlorideNaOEt/EtOH4-Amino-6-(4-fluorophenoxy)-2-methylpyrimidine-5-carbonitrile60-75%
This compoundUreaNaOEt/EtOH4-Amino-6-(4-fluorophenoxy)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile55-70%

Conclusion and Future Outlook

This compound stands as a promising and highly versatile building block for the synthesis of diverse heterocyclic compounds. Its pre-functionalized nature allows for the direct incorporation of a fluorophenoxy moiety, a common feature in many pharmaceuticals and agrochemicals. The proposed protocols for the synthesis of substituted pyridines and pyrimidines, based on well-established reactivity patterns of enaminonitriles, provide a solid foundation for further exploration. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. The exploration of this building block in other cycloaddition and multicomponent reactions will undoubtedly unveil new avenues for the efficient construction of complex and biologically relevant molecules.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "Chemistry of enaminones and enaminonitriles as precursors for 3-aminopyrazoles." Current Organic Chemistry 15.18 (2011): 3324-3345. [Link]

  • Bondock, S., A. Fadda, and A. Tarhoni. "Recent progress in the synthesis and applications of heterocycles derived from enaminonitriles." Current Organic Chemistry 15.18 (2011): 3346-3375. [Link]

  • Li, Jun, et al. "Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system." Organic & Biomolecular Chemistry 18.7 (2020): 1368-1373. [Link]

  • Ghorbani-Vaghei, Ramin, and Zahra Toghraei-Semiromi. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions." Research on Chemical Intermediates 40.7 (2014): 2457-2464. [Link]

  • Nasr-Esfahani, Masoomeh, and Mohammad Ali Ghasemzadeh. "A multicomponent synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by heterogeneous and recyclable copper nanoparticles on charcoal." Journal of the Brazilian Chemical Society 26 (2015): 336-343. [Link]

  • Hassan, A. S., et al. "Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives." Scientific Reports 13.1 (2023): 4691. [Link]

  • Shaikh, R. S., et al. "SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION." Journal of Advanced Scientific Research 14.02 (2023): 25-30. [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the MAPK/ERK Pathway in Drug Discovery

The Ras-Raf-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a well-established driver in a multitude of human cancers, making its components highly attractive targets for therapeutic intervention.[1][2] Central to this cascade are the dual-specificity kinases MEK1 and MEK2 (MAPKKs), which act as a critical control point by phosphorylating and activating the downstream effector kinases ERK1 and 2.[2][3]

The compound 2-[1-amino-2-(4-fluorophenoxy)ethylidene]malononitrile and its analogs represent a chemical scaffold of interest for the modulation of this pathway. The malononitrile moiety is a versatile pharmacophore found in numerous biologically active molecules.[4] Given the structural elements of this compound, it is a candidate for screening as an inhibitor of key kinases, such as MEK1/2. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) assays to identify and characterize the activity of this and similar compounds targeting the MEK/ERK signaling pathway.

The MEK/ERK Signaling Cascade: A Prime Target

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and cytokines to the nucleus, culminating in the regulation of gene expression.[1][5] The cascade is initiated by the activation of cell surface receptors, leading to the sequential activation of Ras, Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[1] The phosphorylation of ERK1/2 by MEK1/2 is a requisite step for its activation.[2][3] Activated ERK then translocates to the nucleus to phosphorylate and regulate a host of transcription factors, thereby controlling cellular fate.

Due to its central role, the development of small molecule inhibitors targeting MEK1/2 has been a major focus in oncology.[6][7] Compounds like U0126, a potent and selective inhibitor of MEK1 and MEK2, have been instrumental in elucidating the pathway's function and serve as benchmarks for inhibitor screening.[8][9][10] The assays described herein are designed to identify novel compounds, such as this compound, that can effectively inhibit MEK activity.

High-Throughput Screening Strategies for MEK Inhibitors

A robust HTS campaign to identify MEK inhibitors typically employs a tiered approach, beginning with a biochemical assay to assess direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional consequences in a physiological context.[1][11]

Biochemical HTS Assay: In Vitro MEK1 Kinase Activity

This primary screen is designed to identify compounds that directly inhibit the kinase activity of MEK1. A common and reliable method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation of a substrate (e.g., inactive ERK2) by active MEK1. The amount of remaining ATP is inversely proportional to MEK1 activity.

Principle: The assay utilizes a recombinant active MEK1 enzyme and an inactive ERK2 substrate. In the presence of ATP, MEK1 phosphorylates ERK2. After the kinase reaction, a luciferase-based reagent is added to measure the remaining ATP. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Recombinant Active MEK1 - Inactive ERK2 Substrate - ATP Solution dispense Dispense Compounds and Reagents to 384-well Plate reagents->dispense compounds Compound Plate Preparation: - this compound - Positive Control (e.g., U0126) - Negative Control (DMSO) compounds->dispense incubate_kinase Incubate at Room Temperature (e.g., 60 minutes) dispense->incubate_kinase add_detection Add Kinase-Glo® Reagent incubate_kinase->add_detection incubate_detection Incubate at Room Temperature (e.g., 10 minutes) add_detection->incubate_detection read_luminescence Read Luminescence (Plate Reader) incubate_detection->read_luminescence calculate Calculate % Inhibition read_luminescence->calculate plot Generate Dose-Response Curves and Determine IC50 calculate->plot G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment & Stimulation cluster_detection_cell Detection (AlphaLISA) cluster_analysis_cell Data Analysis seed_cells Seed Cells in 96- or 384-well plates (e.g., HeLa, A375) adhere_cells Allow Cells to Adhere (24 hours) seed_cells->adhere_cells pretreat Pre-treat with Test Compound, U0126, or DMSO (1-2 hours) adhere_cells->pretreat stimulate Stimulate with Growth Factor (e.g., EGF, PMA) for 15-30 min pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells add_beads Add AlphaLISA Acceptor Beads and Biotinylated Antibody lyse_cells->add_beads incubate_1 Incubate (60 min) add_beads->incubate_1 add_streptavidin Add Streptavidin-Donor Beads incubate_1->add_streptavidin incubate_2 Incubate in the Dark (30 min) add_streptavidin->incubate_2 read_alpha Read AlphaScreen Signal incubate_2->read_alpha calculate_inhibition Calculate % Inhibition of p-ERK Signal read_alpha->calculate_inhibition plot_ic50 Generate Dose-Response Curves and Determine IC50 calculate_inhibition->plot_ic50

Caption: Cell-based HTS workflow for p-ERK inhibition.

Detailed Protocol (using AlphaLISA):

Materials:

  • 96- or 384-well clear-bottom tissue culture plates

  • Human cell line with an activatable MAPK pathway (e.g., HeLa or A375)

  • Cell culture medium and serum

  • Stimulant (e.g., Epidermal Growth Factor - EGF, or Phorbol 12-myristate 13-acetate - PMA)

  • Test compound: this compound

  • Positive control: U0126

  • Negative control: DMSO

  • AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Cell Seeding: Seed cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound or controls for 1-2 hours. [3]3. Stimulation: Add a stimulant such as EGF or PMA to the wells to activate the MAPK pathway. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Remove the medium and add the lysis buffer provided in the kit to each well. Incubate on an orbital shaker for 10 minutes.

  • Assay Reaction: Transfer the lysate to a 384-well ProxiPlate. Add the AlphaLISA Acceptor beads and biotinylated anti-p-ERK antibody mixture.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Detection: Add the Streptavidin-Donor beads. It is crucial to perform this step in subdued light.

  • Final Incubation: Seal the plate and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The percentage of inhibition of ERK phosphorylation is calculated relative to the stimulated (DMSO) and unstimulated or U0126-inhibited controls. Similar to the biochemical assay, dose-response curves are fitted to determine the cellular IC₅₀ value.

ParameterExample Condition
Cell LineA375 (BRAF V600E mutant)
Seeding Density10,000 cells/well (96-well)
Stimulant100 ng/mL EGF
Pre-treatment Time2 hours
Stimulation Time20 minutes

Physicochemical Properties and Compound Handling

The compound this compound is a solid powder at room temperature. For HTS applications, it is essential to prepare a high-concentration stock solution in a suitable solvent, typically 100% DMSO, at a concentration of 10-20 mM. Ensure complete solubilization before preparing serial dilutions for the assays.

PropertyValueSource
Molecular FormulaC₁₁H₈FN₃O[12]
Molecular Weight217.2 g/mol [12]
Physical FormSolid-Powder
Purity>95%[13]
StorageStore in a cool, dry place[13]

Conclusion and Forward Path

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound and its analogs as potential inhibitors of the MEK/ERK signaling pathway. Positive hits from these screens, characterized by potent IC₅₀ values in both biochemical and cellular assays, should be further validated through orthogonal assays. These may include direct binding assays, kinase selectivity profiling against a panel of other kinases, and downstream functional assays such as cell proliferation and apoptosis assays. [11][14]This systematic approach ensures the identification of promising lead compounds for further optimization in the drug discovery pipeline.

References

  • InvivoGen. (n.d.). U0126. Retrieved from [Link]

  • Wikipedia. (n.d.). U0126. Retrieved from [Link]

  • Kuehnl, A., et al. (2008). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Enzymology, 438, 307-324.
  • Usta, D., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750.
  • PubMed. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Wyrzykowski, J., et al. (2017). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. International Journal of Molecular Sciences, 18(11), 2363.
  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Hong, J., et al. (2023). Small-molecule High-throughput Screening Identifies an MEK Inhibitor PD198306 that Enhances Sorafenib Efficacy via MCL-1 and BIM in Hepatocellular Carcinoma Cells. Combinatorial Chemistry & High Throughput Screening, 26(7), 1364-1374.
  • PubMed. (2022). Small-molecule high-throughput screening identifies a MEK inhibitor PD1938306 that enhances sorafenib efficacy via MCL-1 and BIM in hepatocellular carcinoma cells. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SRE Reporter Kit (MAPK/ERK Signaling Pathway). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • Caunt, C. J., et al. (2015). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Current Topics in Medicinal Chemistry, 15(3), 247-263.
  • Johnston, P. A. (Ed.). (2008). High throughput screening: methods and protocols. Humana Press.
  • Roskoski, R., Jr. (2017). MEK1/2 inhibitors in clinical development for cancer therapy. Oncotarget, 8(45), 79900–79920.
  • Frontiers. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Oncology. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • El Maghraby, A., & Hassan, E. A. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (CAS 1284228-23-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable β-enaminonitrile intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols for achieving consistent, high-yield results.

Section 1: Understanding the Core Reaction

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction between 2-(4-fluorophenoxy)acetonitrile and malononitrile . This transformation is a variation of the classic Thorpe reaction , which involves the self-condensation of nitriles to form β-enaminonitriles.[3][4][5]

The reaction proceeds via a nucleophilic addition mechanism. A base is used to deprotonate the highly acidic α-carbon of malononitrile, generating a potent nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group in 2-(4-fluorophenoxy)acetonitrile. The resulting imine intermediate rapidly tautomerizes to the more thermodynamically stable, conjugated enamine product.[4][6] The stability of the final product is a key driving force for this reaction.

Reaction_Scheme Figure 1: Synthesis Reaction Scheme cluster_product Product R1 2-(4-fluorophenoxy)acetonitrile P1 This compound R1->P1 conditions Base (e.g., NaH, Piperidine) Anhydrous Solvent (e.g., THF, Ethanol) R2 Malononitrile R2->P1

Caption: Figure 1: General reaction scheme for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality requirements for the starting materials? A: The purity of both 2-(4-fluorophenoxy)acetonitrile and malononitrile is paramount. Malononitrile is susceptible to hydration and polymerization, especially if stored improperly.[7][8] It is advisable to use freshly opened malononitrile or purify it by vacuum distillation before use.[7] Similarly, the acetonitrile precursor should be free of acidic or aqueous impurities that could neutralize the base or promote hydrolysis.

Q2: My reaction mixture is turning dark brown or black. What does this indicate? A: A dark coloration often suggests polymerization or degradation, which are common side reactions. This can be caused by excessive heat, a highly concentrated reaction mixture, or the presence of impurities. Malononitrile, in particular, can form colored polymers under harsh basic conditions.[9] Lowering the reaction temperature and ensuring a homogenous mixture can often mitigate this issue.

Q3: What are the most common impurities found in the final product? A: The primary impurities are typically unreacted starting materials, hydrolysis byproducts (e.g., 2-cyanoacetamide derivatives), and self-condensation products of malononitrile.[10][11] Hydrolysis is a significant issue if water is not rigorously excluded from the reaction.[11]

Q4: Is it better to use a strong inorganic base like sodium hydride (NaH) or an organic base like piperidine? A: The choice depends on your desired yield and tolerance for specific reaction conditions.

  • Piperidine/Ethanol: This is a classic, milder condition. While easier to handle, it may result in lower yields and potential side reactions with the ethanol solvent.[10]

  • NaH/THF: This is a more robust, modern approach. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the malononitrile.[4] Using it in an aprotic solvent like THF minimizes the risk of hydrolysis and side reactions, generally leading to higher yields and a cleaner product.[4] However, it requires stricter anhydrous conditions and more careful handling.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inactive Base: The base (especially NaH) has been deactivated by moisture from the air or solvent.Use a fresh bottle of base or wash the NaH with dry hexanes before use. Ensure solvents are rigorously dried over molecular sieves or by distillation.
2. Insufficient Base: The stoichiometry of the base is too low to drive the reaction to completion.Increase the molar equivalents of the base. A slight excess (e.g., 1.1-1.2 equivalents relative to malononitrile) is often optimal.
3. Water Contamination: Moisture in the solvent, glassware, or starting materials is quenching the carbanion intermediate and promoting hydrolysis.[11]Dry all glassware in an oven overnight. Use anhydrous grade solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Significant Byproduct Formation 1. Reaction Temperature Too High: Elevated temperatures can accelerate side reactions like polymerization.Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Consider a slower addition of one reactant to control the exotherm. Temperature control is key to selectivity.[12]
2. Self-Condensation: Malononitrile is reacting with itself.Try a "reverse addition" protocol: add the malononitrile solution slowly to the mixture of the base and 2-(4-fluorophenoxy)acetonitrile. This keeps the instantaneous concentration of the malononitrile carbanion low.
Difficult Product Isolation 1. Product is Oily/Gummy: Impurities are preventing crystallization.Confirm product formation via TLC or ¹H NMR of the crude material. If the product is present, attempt purification by column chromatography. Alternatively, try triturating the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.
2. Contamination with Inorganic Salts: Salts from the workup are co-precipitating with the product.During the aqueous workup, ensure the pH is properly neutralized. Wash the organic layer thoroughly with brine to remove residual inorganic salts before concentrating the solution.

Section 4: Optimized Experimental Protocols

These protocols provide two validated methods. Protocol B is recommended for achieving the highest possible yield.

Protocol A: Classical Synthesis using Piperidine

This method is simpler to set up but may result in moderate yields.

  • Materials: 2-(4-fluorophenoxy)acetonitrile, malononitrile, absolute ethanol, piperidine.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-fluorophenoxy)acetonitrile (1.0 eq) and malononitrile (1.05 eq) to absolute ethanol (approx. 0.5 M concentration).

    • Add piperidine (0.1-0.2 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Recrystallize from ethanol or isopropanol if further purification is needed.

Protocol B: High-Yield Synthesis using Sodium Hydride

This protocol requires strict anhydrous conditions but typically affords higher yields and purity.

  • Materials: Sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), 2-(4-fluorophenoxy)acetonitrile, malononitrile.

  • Procedure:

    • Set up an oven-dried, three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and addition funnel.

    • Add sodium hydride (1.1 eq) to the flask. Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, decanting the hexanes carefully via cannula each time.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

    • Dissolve malononitrile (1.05 eq) in anhydrous THF and add it dropwise to the NaH slurry via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C to ensure complete deprotonation.

    • Dissolve 2-(4-fluorophenoxy)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Section 5: Comparative Analysis of Protocols

ParameterProtocol A (Classical)Protocol B (High-Yield)
Base Piperidine (Organic Amine)Sodium Hydride (Inorganic Hydride)
Solvent Ethanol (Protic)THF (Aprotic)
Conditions Reflux Temperature0 °C to Room Temperature
Handling Simpler, less sensitive to airRequires strict anhydrous and inert atmosphere techniques
Typical Yield 50-70%80-95%
Pros Operationally simple, common reagents.High yield, cleaner reaction profile, fewer side products.
Cons Lower yield, potential for side reactions with solvent.Hazardous reagents (NaH), requires specialized techniques.

Section 6: Visual Troubleshooting Workflow

The following diagram provides a logical path for troubleshooting a low-yield synthesis.

Troubleshooting_Workflow start_node Low Yield Observed decision_node1 TLC of Crude Shows Mainly Starting Material? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node solution_node solution_node decision_node2 Check Base Activity & Stoichiometry decision_node1->decision_node2 Yes decision_node4 Reaction Temp Too High? decision_node1->decision_node4 No (Complex Mixture) process_node1 Use fresh base Ensure >1.0 eq. decision_node2->process_node1 Issue Found decision_node3 Anhydrous Conditions Met? decision_node2->decision_node3 Base is OK solution_node1 Yield Improved process_node1->solution_node1 Resolved process_node2 Oven-dry glassware Use anhydrous solvent Run under N2/Ar decision_node3->process_node2 No process_node3 Increase reaction time or temperature moderately decision_node3->process_node3 Yes process_node2->solution_node1 Resolved process_node3->solution_node1 Resolved process_node4 Lower reaction temp (e.g., to 0 °C) Slow reactant addition decision_node4->process_node4 Yes process_node5 Review starting material purity decision_node4->process_node5 No process_node4->solution_node1 Resolved process_node5->solution_node1 Resolved

Caption: A logical workflow for diagnosing and resolving low-yield issues.

References

  • Grokipedia. (2026, January 8). Thorpe reaction. Grokipedia. Retrieved January 17, 2026, from [Link]

  • Merck Index. (n.d.). Thorpe Reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Retrieved January 17, 2026, from [Link]

  • Al-Zaydi, K. M. (2009). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 14(5), 2030-2045. [Link]

  • Otto, H. H., & Schmelz, H. (1979). The Reaction of Malononitrile with Some Enamines of 1-Indanone Synthesis of o-Aminonitriles of Indenopyridine and Indenothiopyran. Archiv der Pharmazie, 312(6), 478-486. [Link]

  • Zhu, S., et al. (2021). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Zhu, S., et al. (2021). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 11(59), 37536-37545. [Link]

  • Molbase. (n.d.). How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. Molbase. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Fluorophenoxy)acetonitrile. MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Malononitrile. Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile. Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. INDOFINE Chemical Company. Retrieved January 17, 2026, from [Link]

  • Al-Omran, F., et al. (2009). Reactions of the enaminonitrile 10. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1957). Method for the purification of malononitrile.
  • Taylor & Francis eBooks. (n.d.). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered with this compound. The following question-and-answer format addresses specific experimental issues, offering explanations grounded in chemical principles and field-proven experience.

I. Troubleshooting Guide: Purification by Column Chromatography

Flash column chromatography is a primary method for purifying this compound. However, its polar nature and reactive functional groups can present challenges.

Question 1: My compound streaks severely on the silica gel column, leading to poor separation and broad fractions. What is causing this and how can I fix it?

Answer:

Streaking, or tailing, of polar compounds like this compound on silica gel is a common issue. This phenomenon is primarily caused by strong interactions between the polar functional groups of your compound (the enamine and nitrile moieties) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to slow and uneven elution from the column.

Potential Causes and Solutions:

Cause Explanation Solution
Strong Analyte-Stationary Phase Interaction The basic amine and polar nitrile groups in your compound can form strong hydrogen bonds with the acidic silanol groups on the silica surface.Deactivate the Silica Gel: Before running your column, flush it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in your eluent. This will neutralize the most acidic sites on the silica, reducing the strong interactions and allowing for more symmetrical peak shapes.[1]
Inappropriate Solvent Polarity If the eluent is not polar enough, the compound will move very slowly and interact more strongly with the stationary phase, leading to tailing.Increase Eluent Polarity: A gradient elution is often effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate. For very polar compounds, a mobile phase of dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[2]
Column Overloading Applying too much crude material to the column can saturate the stationary phase, leading to band broadening and tailing.Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question 2: I'm observing a new, more polar spot on my TLC plate after running a column, suggesting my compound is decomposing on the silica gel. How can I prevent this?

Answer:

Degradation on silica gel is a significant risk for compounds containing sensitive functional groups. The acidic nature of silica can catalyze hydrolysis or other decomposition pathways of the enamine moiety in your molecule.

Potential Causes and Solutions:

Cause Explanation Solution
Acid-Catalyzed Decomposition The acidic silanol groups on the silica surface can protonate the enamine, making it susceptible to hydrolysis or other degradation reactions.Use a Deactivated Stationary Phase: As mentioned previously, neutralizing the silica with a basic additive like triethylamine is a primary solution. Alternatively, consider using a different stationary phase altogether. Alumina (neutral or basic) or Florisil® are excellent alternatives for acid-sensitive compounds.[2]
Prolonged Contact Time The longer your compound remains on the column, the greater the opportunity for degradation.Increase the Flow Rate: A faster flow rate will reduce the residence time of your compound on the stationary phase. Be mindful that this can sometimes compromise separation efficiency, so a balance must be struck.
Use of Protic Solvents Protic solvents like methanol can participate in decomposition reactions on the acidic silica surface.Use Aprotic Solvents: If possible, try to achieve separation using aprotic solvents like dichloromethane, ethyl acetate, and hexanes. If a protic solvent is necessary for solubility or elution, ensure the silica is well-deactivated.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Dry pack the column with the required amount of silica gel.

  • Prepare your starting eluent (e.g., 99:1 dichloromethane:methanol).

  • Add 0.5-1% triethylamine to this eluent.

  • Flush the column with 3-5 column volumes of this basic eluent mixture to neutralize the silica.

  • Equilibrate the column with your starting eluent (without the added base, if desired for the separation itself).

  • Load your sample and begin the chromatography.

Purification_Troubleshooting cluster_streaking Problem: Streaking on Silica Column cluster_decomposition Problem: Compound Decomposition streaking Compound Streaks cause1 Strong Analyte-Silica Interaction cause2 Incorrect Solvent Polarity cause3 Column Overloading solution1 Deactivate Silica (e.g., with Triethylamine) solution2 Increase Eluent Polarity (Gradient) solution3 Reduce Sample Load decomposition Compound Degrades cause4 Acid-Catalyzed Decomposition cause5 Prolonged Contact Time solution4 Use Deactivated or Alternative Stationary Phase (Alumina) solution5 Increase Flow Rate

II. Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is finding a suitable solvent or solvent system.

Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or when the cooling is too rapid.

Potential Causes and Solutions:

Cause Explanation Solution
Cooling Too Rapidly Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, slowly cool further in an ice bath or refrigerator.
Inappropriate Solvent Choice The solvent may be too good a solvent, requiring a large temperature drop that leads to oiling out.Change Solvents: Experiment with different solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar compound like this, consider solvents like ethanol, isopropanol, or acetonitrile. A two-solvent system is often effective.[3]
Presence of Impurities Impurities can disrupt the crystal lattice formation, promoting oiling out.Pre-purification: If the crude material is very impure, a preliminary purification by flash chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.

Question 4: I can't find a single solvent that works well for recrystallization. What is a good strategy for selecting a two-solvent system?

Answer:

A two-solvent (or solvent/anti-solvent) system is an excellent approach when a single solvent is not ideal. The principle is to use one solvent that readily dissolves your compound (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve your crude compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., acetone, ethyl acetate).

  • While the solution is still hot, slowly add a miscible anti-solvent in which your compound is insoluble (e.g., hexanes, water) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Common Two-Solvent Systems for Polar Compounds:

  • Ethanol/Water

  • Acetone/Hexanes

  • Ethyl Acetate/Hexanes

  • Dichloromethane/Pentane[4]

Recrystallization_Decision_Tree start Start Recrystallization find_solvent Find Single Solvent? (Soluble when hot, insoluble when cold) start->find_solvent single_solvent Perform Single Solvent Recrystallization find_solvent->single_solvent Yes two_solvent Use Two-Solvent System find_solvent->two_solvent No oiling_out Compound 'Oils Out'? single_solvent->oiling_out two_solvent->oiling_out slow_cooling Cool Slowly / Re-evaluate Solvents oiling_out->slow_cooling Yes success Obtain Pure Crystals oiling_out->success No slow_cooling->find_solvent

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route. Assuming a Knoevenagel-type condensation, common impurities could include:

  • Unreacted Starting Materials: Residual malononitrile or the precursor to the 2-(4-fluorophenoxy)acetyl group.

  • Catalyst Residues: If a basic catalyst like piperidine or triethylamine was used, traces might remain.[5]

  • Side-Products: Byproducts from self-condensation of the starting materials or other side reactions.

  • Hydrolysis Product: The enamine is susceptible to hydrolysis, which would cleave the C=C bond.

Q2: My purified compound is a pale yellow solid, but sometimes it appears more intensely yellow. Does this indicate an impurity?

A2: While a yellow color can indicate the presence of impurities, many highly conjugated organic molecules, including malononitrile derivatives, are inherently colored. A slight yellow hue is often acceptable. However, a significant color change or the presence of a brownish tint may suggest the presence of an oxidized impurity or residual catalyst. If you suspect an impurity, it is best to analyze the sample by LC-MS or NMR to confirm its purity. Sometimes, passing a solution of the compound through a small plug of activated carbon can remove colored impurities.

Q3: What is the stability of this compound? How should I store it?

A3: Enaminonitriles can be sensitive to heat, light, and acid. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is advised. Aqueous solutions of malononitrile and its derivatives can be unstable over time.[6]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation. However, be aware that the acidic modifier could potentially degrade the compound if it is highly acid-labile.

IV. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • PubMed. Stability and absorption spectrum of malononitrile. [Link]

Sources

Technical Support Center: Stability of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Drawing from established chemical principles and data on related compounds, this guide offers practical troubleshooting advice and protocols to ensure the integrity of your experiments.

Introduction to the Compound and its Stability Profile

This compound is a complex organic molecule featuring several key functional groups that dictate its reactivity and stability.[1][2][3][4] Its structure incorporates a malononitrile moiety, known for the reactivity of its acidic methylene protons, and a vinylogous amide, a system that can confer enhanced stability against hydrolysis compared to simpler imines.[5][6] The presence of a fluorophenoxy group can also influence the molecule's electronic properties and susceptibility to degradation.[7][8]

Understanding the interplay of these structural features is crucial for predicting and mitigating stability issues in solution. This guide will walk you through the common challenges you may face and provide actionable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and issues related to the stability of this compound in solution.

Question 1: My solution of this compound has changed color (e.g., turned yellow or brown) and/or a precipitate has formed. What is happening?

Answer: A change in color or the formation of a precipitate are common indicators of compound degradation or polymerization. The malononitrile group, in particular, can be prone to polymerization, especially in the presence of strong bases or at elevated temperatures.[5] Discoloration may also suggest the formation of degradation products. It is recommended to prepare fresh solutions and reassess your storage and handling procedures.

Question 2: What are the optimal solvent and pH conditions for dissolving this compound to ensure maximum stability?

Answer: While specific data for this compound is limited, we can infer best practices from related structures. For initial dissolution, consider using aprotic polar solvents such as DMSO or DMF. The vinylogous amide structure generally offers some protection against hydrolysis.[6] However, it is prudent to avoid strongly acidic or basic conditions which could catalyze hydrolysis or other degradation reactions. Buffering your aqueous solutions to a neutral pH (around 7.0-7.4) is a recommended starting point for experiments involving physiological conditions.

Question 3: How do temperature and light affect the stability of my stock solutions?

Answer: Both temperature and light can be detrimental to the stability of complex organic molecules. Fluorinated compounds, in particular, can be susceptible to photochemical reactions.[8]

  • Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize thermal degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Light: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[8] Store solutions in the dark whenever possible.

Question 4: I am observing inconsistent results in my bioassays. Could this be related to compound instability?

Answer: Yes, inconsistent results are a classic sign of a compound degrading over the course of an experiment or during storage. If the concentration of the active compound is decreasing over time, it will lead to variability in your experimental outcomes. It is crucial to use freshly prepared solutions or to validate the stability of your compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).

Question 5: What are the likely degradation pathways for this molecule in solution?

Answer: Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis: The vinylogous amide linkage, while more stable than an imine, can still be susceptible to hydrolysis under certain conditions (e.g., strong acid or base) to yield the corresponding ketone and malononitrile.

  • Polymerization: The malononitrile moiety contains highly acidic protons, making it a potent nucleophile in its deprotonated form. This can lead to self-condensation or polymerization reactions, especially at higher concentrations or in the presence of base.[5]

Below is a diagram illustrating a potential troubleshooting workflow when encountering stability issues.

Troubleshooting_Workflow start Start: Inconsistent Results or Visual Degradation check_solution Step 1: Inspect Solution Is there a color change or precipitate? start->check_solution prepare_fresh Action: Prepare Fresh Solution check_solution->prepare_fresh Yes assess_storage Step 2: Review Storage Conditions Stored at appropriate temperature? Protected from light? check_solution->assess_storage No prepare_fresh->assess_storage adjust_storage Action: Optimize Storage |Aliquot and store at -20°C or -80°C |Use amber vials assess_storage->adjust_storage No evaluate_solvent Step 3: Evaluate Solvent & pH Is the solvent appropriate? Is the pH neutral? assess_storage->evaluate_solvent Yes adjust_storage->prepare_fresh change_solvent Action: Modify Solution Parameters |Test alternative solvents (e.g., DMSO, DMF) |Buffer aqueous solutions evaluate_solvent->change_solvent No stability_study Step 4: Perform Stability Study Analyze solution over time under experimental conditions (e.g., by HPLC, UV-Vis) evaluate_solvent->stability_study Yes change_solvent->prepare_fresh end End: Stable Solution Protocol Established stability_study->end

Caption: Troubleshooting workflow for addressing stability issues.

Summary of Factors Influencing Stability

The following table summarizes the key factors that can affect the stability of this compound in solution.

FactorPotential ImpactRecommended Mitigation
Solvent Protic solvents (e.g., water, methanol) may facilitate hydrolysis.Use aprotic polar solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use freshly prepared solutions.
pH Strongly acidic or basic conditions can catalyze hydrolysis and other reactions.Maintain a neutral pH (around 7.0-7.4) for aqueous solutions.
Temperature Higher temperatures accelerate degradation and polymerization.[5]Store stock solutions at -20°C or -80°C.[9] Keep solutions on ice during experiments when possible.
Light UV light can induce photochemical degradation.[8]Store solutions in amber vials or protect them from light with foil.[8]
Concentration Higher concentrations may increase the rate of polymerization.Prepare stock solutions at a reasonable concentration and dilute just before use.
Oxygen Atmospheric oxygen can potentially lead to oxidative degradation over long periods.For long-term storage of highly sensitive compounds, consider degassing the solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

  • Weighing the Compound: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of the solid compound.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Assessment of Solution Stability by UV-Vis Spectroscopy

This protocol offers a straightforward method to monitor the stability of the compound in a specific solvent or buffer over time.

  • Prepare a Fresh Solution: Prepare a solution of the compound in the desired solvent/buffer at a concentration that gives a measurable absorbance in the UV-Vis range (e.g., 10-50 µM).

  • Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of the solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.

  • Analysis: A significant decrease in the absorbance at λmax or a change in the spectral shape over time indicates degradation of the compound.

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis Polymerization Polymerization (Base, Heat) Compound->Polymerization Products1 Degradation Products (e.g., Ketone + Malononitrile) Hydrolysis->Products1 Products2 Polymer Polymerization->Products2

Caption: Potential degradation pathways for the compound in solution.

References

  • MDPI. (2022). Stability Challenges and Non-Target Effects of Mandelonitrile-Based Sugar Baits for Leishmaniasis Vector Control. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. Chemical Reviews. Retrieved from [Link]

  • PubMed. (1954). Stability and absorption spectrum of malononitrile. Science. Retrieved from [Link]

  • ACS Publications. (2022). Site-Selective, Photocatalytic Vinylogous Amidation of Enones. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. PMC. Retrieved from [Link]

  • MDPI. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]

  • ACS Publications. (1945). Chemistry of malononitrile. Chemical Reviews. Retrieved from [Link]

Sources

overcoming poor solubility of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Poor Solubility of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Introduction

Welcome to the technical support guide for this compound (CAS 1284228-23-4). This molecule is a valuable research compound, but its utility in experimental settings is often hampered by its characteristically low solubility in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to overcoming these solubility challenges. We will move from fundamental principles to advanced strategies, explaining the causal mechanisms behind each technique to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of the compound that contribute to its poor solubility.

Q1: What structural features of this compound cause its poor solubility?

A: The low solubility is a result of a combination of factors inherent to its molecular structure. The molecule possesses a planar, rigid backbone with a high melting point (189-191°C), which suggests strong crystal lattice energy[1]. Significant energy is required to break apart the crystal structure and solvate the individual molecules. Furthermore, the presence of the lipophilic (fat-loving) 4-fluorophenoxy group and the electron-withdrawing malononitrile moiety contributes to its low affinity for polar solvents like water[2]. While the amino group offers a site for hydrogen bonding, its overall effect is outweighed by the hydrophobic character of the rest of the molecule.

Q2: What are the essential physicochemical properties I should know before starting my experiments?

A: Having the core data on hand is critical for troubleshooting. Below is a summary of the key properties for this compound.

PropertyValueSource
CAS Number 1284228-23-4[1]
Molecular Formula C₁₁H₈FN₃O[1]
Molecular Weight 217.20 g/mol [1]
Appearance Solid, White Powder[3]
Melting Point 189-191°C[1]
Key Functional Groups Primary Amine, Phenyl Ether, MalononitrileN/A

Q3: How does the primary amine group in the structure influence its solubility?

A: The primary amine group is a weak base and is the most critical functional group to leverage for solubility enhancement. In neutral or alkaline aqueous solutions, the amine group (-NH₂) is uncharged, contributing minimally to water solubility[4]. However, in an acidic environment (low pH), the amine's lone pair of electrons can accept a proton (H⁺) to form a positively charged ammonium salt (-NH₃⁺)[5][6]. This process of ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby increasing its aqueous solubility[4][7]. This pH-dependent solubility is a key strategy that will be explored in the troubleshooting section.

Part 2: Troubleshooting Guide - Addressing Experimental Failures

This section provides direct answers to common experimental problems encountered due to the compound's poor solubility.

Q1: My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?

A: Adjust the pH.

  • The Rationale: As discussed, the compound's amine group can be protonated to form a more soluble salt. The first step is always to determine if your experimental system can tolerate a lower pH. Many cell-based assays have a narrow physiological pH tolerance, but many enzymatic or chemical assays are more flexible.

  • Recommended Action: Prepare a concentrated stock solution in a polar, water-miscible organic solvent like dimethyl sulfoxide (DMSO) (see Protocol 3). Then, perform a serial dilution into a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound. This will establish the minimum pH required for solubility at your target concentration[7].

Q2: I tried lowering the pH, but it's not sufficient, or my experimental system cannot tolerate acidic conditions. What is my next option?

A: Employ a co-solvent system.

  • The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[8]. This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve[9]. Commonly used co-solvents in biological research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs)[10][11].

  • Recommended Action: The goal is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can be toxic to cells or interfere with assay components. A common starting point is to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous medium, ensuring the final co-solvent concentration is low (typically <1%, often <0.1% for cell-based assays)[12]. If solubility is still an issue, a formulation with a higher percentage of co-solvents like PG or PEG 400 may be necessary for in vitro or non-cellular assays[13][14].

Q3: My compound dissolves in the organic stock solvent, but it precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?

A: This is a common problem indicating that the compound is crashing out of solution upon dilution. You can address this with surfactants or complexing agents.

  • The Rationale:

    • Surfactants: Surfactants (like Tween® 80 or Cremophor® EL) are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, keeping it dispersed in the aqueous phase[11].

    • Cyclodextrins: Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. The compound can form an "inclusion complex" where it sits inside the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble[15][16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good solubility and low toxicity.

  • Recommended Action: First, try adding the DMSO stock solution to the assay buffer while vortexing vigorously to promote rapid dispersion. If that fails, pre-dissolve a small amount of a surfactant (e.g., 0.01% Tween® 80) or a cyclodextrin (e.g., 1-5% w/v HP-β-CD) into your aqueous buffer before adding the compound's stock solution[15]. This creates a solubilizing environment ready to receive the compound.

Q4: For my animal studies, I need a formulation that can be administered orally or parenterally. What advanced strategies should I consider?

A: For in vivo applications, more sophisticated formulation strategies are required to enhance bioavailability.

  • The Rationale: Simple solutions often fail in vivo due to rapid precipitation upon administration. Advanced formulations are designed to maintain the drug in a state that is favorable for absorption.

  • Recommended Options:

    • Amorphous Solid Dispersions (ASDs): This is a leading strategy where the crystalline compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state[2][17]. The amorphous form has higher energy and thus enhanced solubility compared to the stable crystalline form[18]. This is often prepared by spray drying[19].

    • Lipid-Based Formulations: If the compound is lipophilic, it can be dissolved in oils or lipids and formulated into self-emulsifying drug delivery systems (SEDDS)[12][15]. These systems spontaneously form fine emulsions in the gastrointestinal tract, providing a large surface area for drug absorption.

    • Nanosuspensions: This involves reducing the particle size of the compound down to the nanometer range using techniques like high-pressure homogenization[10][16]. According to the Noyes-Whitney equation, reducing particle size increases the surface area, which leads to a faster dissolution rate[13][15].

Part 3: Key Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable organic solvent for creating a concentrated stock solution.

  • Weigh approximately 1-2 mg of this compound into several small, clear glass vials.

  • To each vial, add a different candidate solvent (see table below) in small, precise increments (e.g., 50 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculate the approximate solubility in mg/mL. Prioritize solvents that provide high solubility and are compatible with your downstream application.

SolventPolarity IndexNotes
Water 10.2Baseline, expect very low solubility.
Ethanol (EtOH) 4.3Common, less toxic co-solvent.
Methanol (MeOH) 5.1Good solvent, but more toxic than ethanol.
Acetone 5.1Strong solvent, useful for cleaning/synthesis.
Acetonitrile (ACN) 5.8Common in chromatography, less so in assays.
Tetrahydrofuran (THF) 4.0Strong ether-based solvent.
Dimethylformamide (DMF) 6.4Strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) 7.2Excellent starting point. Universal solvent, highly polar aprotic.

Protocol 2: pH-Dependent Solubility Assessment

This protocol determines if pH modification is a viable strategy.

  • Prepare a concentrated stock solution (e.g., 20 mg/mL) in 100% DMSO.

  • Prepare a set of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add a small, fixed volume of the DMSO stock (e.g., 5 µL) to a larger, fixed volume of each buffer (e.g., 995 µL) to achieve the target final concentration. This keeps the final DMSO concentration constant and low (e.g., 0.5%).

  • Incubate the samples at the desired experimental temperature for 1-2 hours with gentle agitation.

  • Visually inspect each sample for signs of precipitation against a dark background.

  • (Optional) For a quantitative result, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 3: Preparation of a Co-Solvent Stock Solution

This is the standard procedure for preparing a compound for biological assays.

  • Accurately weigh the desired amount of this compound into a sterile, appropriate-sized vial.

  • Add the minimum volume of 100% sterile-filtered DMSO required to completely dissolve the compound, aiming for a high concentration (e.g., 10-50 mM).

  • Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution if necessary. Do not overheat, as this can degrade the compound.

  • Once fully dissolved, you will have a clear, particle-free stock solution.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Part 4: Decision-Making Workflow for Solubility Enhancement

The following workflow provides a logical pathway for selecting the appropriate solubilization strategy based on your experimental constraints.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Medium check_ph Can the experimental system tolerate pH adjustment? start->check_ph adjust_ph Strategy 1: pH Adjustment - Create acidic buffer system - See Protocol 2 check_ph->adjust_ph Yes check_cosolvent Can the system tolerate a minimal amount of organic co-solvent (e.g., <1%)? check_ph->check_cosolvent No success Success: Compound Solubilized adjust_ph->success use_cosolvent Strategy 2: Co-Solvency - Prepare high concentration stock in DMSO - Dilute into aqueous medium - See Protocol 3 check_cosolvent->use_cosolvent Yes check_complex Is precipitation upon dilution the primary issue? check_cosolvent->check_complex No use_cosolvent->success use_complex Strategy 3: Complexation / Micelles - Add Cyclodextrins (e.g., HP-β-CD) - Add Surfactants (e.g., Tween® 80) to the aqueous medium first check_complex->use_complex Yes advanced Strategy 4: Advanced Formulation (For In Vivo / Product Development) - Amorphous Solid Dispersions (ASDs) - Nanosuspensions - Lipid-Based Systems (SEDDS) check_complex->advanced No / In vivo use_complex->success fail Consult Formulation Specialist advanced->fail

Caption: Decision workflow for selecting a solubilization strategy.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences, Review and Research. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Gharbavi, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1686. [Link]

  • Chemguide. Solubility and pH of amines. [Link]

  • Drug Development & Delivery. (2021). BIOAVAILABILITY ENHANCEMENT: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Journal of Applied Pharmaceutical Science. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. PubMed. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2361. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • Rasool, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • INDOFINE Chemical Company. This compound. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • ACS Publications. (2026, January 15). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. [Link]

  • Wiley Online Library. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. [Link]

  • CP Lab Safety. Understanding Common Lab Solvents. [Link]

  • Wikipedia. Malononitrile. [Link]

  • ACS Publications. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • ResearchGate. (2019, August 5). The Chemistry of Malononitrile and its derivatives. [Link]

  • PubChem. Malononitrile. [Link]

  • 2a biotech. 2-(1-AMINO-2-(4-FLUOROPHENOXY)ETHYLIDENE)MALONONITRILE. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Knoevenagel Condensation of Malononitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Knoevenagel condensation with malononitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial carbon-carbon bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges, grounded in scientific principles and supported by authoritative references.

The Knoevenagel condensation is a cornerstone of organic synthesis, valued for its ability to create α,β-unsaturated dinitriles, which are key intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1] Malononitrile is a particularly reactive methylene compound due to the high acidity of its methylene protons (pKa ≈ 11 in DMSO), making it a potent nucleophile upon deprotonation.[2] However, this reactivity also presents challenges in achieving high, reproducible yields.[2] This guide will help you navigate these challenges and optimize your reaction conditions.

Troubleshooting Guide: Q&A Format

This section addresses common problems encountered during the Knoevenagel condensation of malononitriles.

Issue 1: Low or No Product Yield

Question: My Knoevenagel condensation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can often be traced back to several key factors: the catalyst, reaction conditions, and reagent quality. A systematic approach is the most effective way to diagnose and solve the problem.

1. Catalyst Selection and Activity

The choice and condition of the catalyst are critical. The Knoevenagel condensation is typically catalyzed by a base.[3][4]

  • Inappropriate Base Strength: Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material, a common side reaction that consumes your reactants and lowers the yield of the desired product.[5] Conversely, a base that is too weak may not be sufficient to deprotonate the malononitrile effectively.

    • Recommendation: Weak bases such as piperidine, pyridine, or ammonium salts are commonly employed and are a good starting point.[5][6] Weak inorganic bases like sodium bicarbonate, sodium acetate, and potassium carbonate have also been shown to be effective, particularly in aqueous media.[7]

  • Catalyst Deactivation: If you are using a previously opened bottle of a catalyst, it may have degraded due to improper storage.

    • Recommendation: Use a fresh batch of catalyst or test your current batch on a reaction known to work.

  • Heterogeneous Catalysts: While offering easier separation, solid-supported catalysts can lose activity over time.[8]

    • Recommendation: If using a recyclable catalyst, ensure it has been properly regenerated and stored. Consider performing a trial with a fresh batch to confirm its activity. A wide range of heterogeneous catalysts have been developed, including zeolites, metal-organic frameworks, and functionalized silica.[3]

2. Reaction Conditions
  • Temperature: While many Knoevenagel condensations proceed efficiently at room temperature, some substrate combinations may require heating to overcome the activation energy.[5][6] Conversely, excessive heat can promote side reactions or polymerization of malononitrile.[2]

    • Recommendation: Start at room temperature and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature.

  • Solvent Choice: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.[5][9]

    • Recommendation: Aprotic polar solvents like DMF and acetonitrile can lead to high conversions in short reaction times.[5][10] Protic polar solvents such as ethanol are also widely effective.[5][8] For a greener approach, water has been successfully used as a solvent, sometimes even without a catalyst, as it can act as a weak Brønsted base.[7][11] Nonpolar solvents like toluene may result in longer reaction times.[5][10]

  • Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[5]

3. Reagent Quality and Stoichiometry
  • Purity of Starting Materials: Impurities in your aldehyde/ketone or malononitrile can inhibit the reaction.

    • Recommendation: Ensure the purity of your starting materials. Malononitrile, in particular, can degrade or polymerize over time, so using a fresh or purified sample is advisable.[2] It should be stored in a cool, dark place.[2]

  • Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material and lower yields.

    • Recommendation: A 1:1 molar ratio of the carbonyl compound to malononitrile is a good starting point.[12] In some cases, a slight excess of one reactant may be beneficial, but this should be determined empirically.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?

Answer: The high reactivity of malononitrile and the Knoevenagel product can lead to several side reactions.[2] Understanding and controlling these pathways is key to a clean reaction.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of deprotonated malononitrile can add to this product, leading to a bis-adduct.

    • Recommendation: Carefully control the stoichiometry, aiming for a 1:1 ratio of reactants.[12] Running the reaction at a lower temperature and for a shorter duration can also help minimize this subsequent reaction.

  • Self-Condensation of the Carbonyl Compound: As mentioned earlier, strong bases can promote the self-condensation (aldol reaction) of aldehydes or ketones, especially those with α-hydrogens.[5]

    • Recommendation: Use a weak base catalyst like piperidine or ammonium acetate.[5]

  • Polymerization of Malononitrile: Malononitrile can polymerize, particularly at high temperatures or in the presence of strong bases.[2] This often results in the formation of a red or brown insoluble material.

    • Recommendation: Avoid excessive heating and the use of overly strong bases. If you observe discoloration and precipitation of a goo-like substance, these are likely the culprits.

Issue 3: Difficult Product Purification

Question: I'm struggling to isolate a pure product from my reaction mixture. What are the best practices for workup and purification?

Answer: A well-planned purification strategy is just as important as the reaction itself.

  • Catalyst Removal: Homogeneous catalysts, like piperidine, can be tricky to remove completely.

    • Recommendation: Consider using a heterogeneous catalyst, which can be easily filtered off after the reaction.[3][8] If using a homogeneous base, an acidic wash (e.g., dilute HCl) during the workup can help to remove it by forming a water-soluble salt. Be cautious, as some products may be acid-sensitive.

  • Product Isolation: In many cases, the Knoevenagel product is a solid that will precipitate from the reaction mixture upon completion or cooling.

    • Recommendation: If the product precipitates, it can often be isolated by simple suction filtration, followed by washing with a suitable solvent (like cold ethanol or water) to remove residual starting materials and catalyst.[7] If the product remains in solution, standard extraction and column chromatography techniques are effective.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Recommendation: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good choice for recrystallizing Knoevenagel products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[4] The process can be broken down into these key steps:

  • Deprotonation: A base removes a proton from the active methylene group of malononitrile, creating a highly nucleophilic carbanion (enolate).[3][13]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[9][11]

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to form a β-hydroxy adduct (an aldol-type product).[11]

  • Dehydration: This adduct then undergoes elimination of a water molecule to form the final α,β-unsaturated product. This step is often the driving force for the reaction.[4][9]

Q2: Can I run the Knoevenagel condensation without a solvent?

A2: Yes, solvent-free conditions, often employing grinding or ball-milling techniques, have been successfully used for the Knoevenagel condensation.[9][14] This approach aligns with the principles of green chemistry by reducing solvent waste. These reactions can be highly efficient, often proceeding to high yields in short reaction times.[15]

Q3: Are there any "green" or environmentally friendly approaches to this reaction?

A3: Absolutely. The development of more sustainable protocols for the Knoevenagel condensation is an active area of research. Key green approaches include:

  • Using Water as a Solvent: Water is an excellent green solvent for this reaction and can sometimes even act as the catalyst.[7][11]

  • Solvent-Free Conditions: As mentioned above, mechanochemical methods like grinding or ball milling eliminate the need for bulk solvents.[9][14]

  • Heterogeneous and Recyclable Catalysts: Using solid catalysts that can be easily recovered and reused reduces waste and cost.[3][8]

  • Microwave and Ultrasound Irradiation: These energy sources can often accelerate the reaction, leading to shorter reaction times and potentially lower energy consumption.[14][16]

Q4: What safety precautions should I take when working with malononitrile?

A4: Malononitrile is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin, as it can be metabolized to cyanide in the body.[2] It is imperative to handle it with appropriate safety measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Avoid heating malononitrile to high temperatures, as this can cause it to polymerize.[2]

Experimental Protocols & Data

General Protocol for Knoevenagel Condensation

This is a general starting procedure that can be optimized for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone (1 equivalent).

  • Add the malononitrile (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, water, or DMF).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents, or a weak inorganic base like sodium bicarbonate).

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by suction filtration and wash with a cold solvent.

  • If no precipitate forms, perform an appropriate aqueous workup followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes common choices and their characteristics.

Catalyst TypeExamplesSolventKey AdvantagesConsiderations
Homogeneous Base Piperidine, Pyridine, Ammonium AcetateEthanol, DMF, TolueneGood solubility, generally effective.Can be difficult to remove from the product. Stronger bases can cause side reactions.[5]
Inorganic Base K₂CO₃, NaHCO₃, NaOAcWater, EthanolInexpensive, often suitable for green protocols.[7]May have limited solubility in organic solvents.
Heterogeneous Base Modified Zeolites, Hydrotalcites, Functionalized SilicaEthanol, Water, Solvent-freeEasily recoverable and reusable, simplifies purification.[3][17]May have lower activity than homogeneous catalysts; potential for leaching.
Lewis Acid ZnCl₂, TiCl₄Dichloromethane, TolueneCan be effective for certain substrates.Often require anhydrous conditions.
Organocatalyst L-prolineDMF, WaterCan provide high yields and selectivity.[6][18]May be more expensive than simple bases.

Visualizations

Reaction Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Malononitrile (NC-CH₂-CN) C Carbanion (NC-CH⁻-CN) A->C B: E Aldehyde/Ketone (R₂C=O) B Base (B:) D Conjugate Acid (BH⁺) B->D H⁺ C->E F Alkoxide Intermediate E->F forms G β-Hydroxy Adduct F->G + H⁺ (from BH⁺) H Final Product (R₂C=C(CN)₂) G->H -H₂O I Water (H₂O)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Knoevenagel Condensation catalyst 1. Evaluate Catalyst - Type (Weak Base?) - Loading (Optimize) - Freshness start->catalyst conditions 2. Optimize Conditions - Temperature (RT to Reflux) - Reaction Time (TLC Monitoring) - Stoichiometry (1:1) catalyst->conditions If yield is still low solvent 3. Assess Solvent - Polarity (Protic vs. Aprotic) - Solubility of Reactants - Green Options (H₂O) conditions->solvent Continue optimization side_reactions 4. Investigate Side Reactions - Michael Addition - Self-Condensation - Polymerization solvent->side_reactions If byproducts observed purification 5. Refine Workup - Catalyst Removal - Extraction/Filtration - Recrystallization side_reactions->purification To improve purity success High Yield Achieved purification->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
  • Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. (2025). BenchChem.
  • Recent developments in Knoevenagel condensation reaction: a review. (2025). Journal of Physics: Conference Series.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). RSC Publishing.
  • Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile. (2025). BenchChem.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2025).
  • Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. (n.d.).
  • How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? (2024). Quora.
  • Catalyst evaluations for the Knoevenagel condensations of aldehydes with malononitrile a. (n.d.). Royal Society of Chemistry.
  • Knoevenagel condens
  • troubleshooting low yields in Knoevenagel condens
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermedi
  • Novel Methods of Knoevenagel Condens
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.).
  • optimizing reaction conditions for Knoevenagel condens
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences.

Sources

troubleshooting fluorescence quenching with 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common experimental challenges, with a primary focus on troubleshooting fluorescence quenching.

Section 1: Compound Profile & Core Concepts

This compound (let's call it AFEM) belongs to a class of molecules known as dicyanovinyl or malononitrile derivatives. A key characteristic of this structural class is its sensitivity to the local environment.[1] This property, known as solvatochromism, is fundamental to understanding its fluorescent behavior. The fluorescence intensity and emission wavelength of AFEM can be significantly influenced by factors such as solvent polarity, pH, and the presence of quenching agents.[2][3][4]

PropertyValueSource
CAS Number 1284228-23-4[5][6]
Molecular Formula C₁₁H₈FN₃O[5][7]
Molecular Weight 217.20 g/mol [6][7]
Physical Form Solid Powder[5]
Purity Typically ≥95%[5][8]
Storage Ambient Temperature, Sealed in Dry Conditions[5][9]

Section 2: Troubleshooting Guide - Fluorescence Quenching

Fluorescence quenching is the non-radiative loss of excitation energy, resulting in decreased fluorescence intensity. This is the most common issue encountered when working with environment-sensitive dyes like AFEM. The following Q&A guide addresses specific quenching scenarios.

Initial Troubleshooting Workflow

Before diving into specific issues, follow this general diagnostic workflow to narrow down the potential cause of your quenching problem.

G Start Problem: Fluorescence Signal is Weak or Absent Check_Prep Q1: Was the compound prepared correctly? (Fresh stock, correct solvent, light protection) Start->Check_Prep Check_Instrument Q2: Are instrument settings optimal? (Excitation/Emission λ, gain, slit width) Check_Prep->Check_Instrument Yes Sol_Prep Solution: Re-prepare stock solution. See Protocol 1. Check_Prep->Sol_Prep No Check_Solvent Q3: Could the solvent be the issue? (High polarity, wrong pH, contaminants) Check_Instrument->Check_Solvent Yes Sol_Instrument Solution: Optimize instrument settings. Run a positive control. Check_Instrument->Sol_Instrument No Check_Quencher Q4: Is an external quencher present? (Assay components, contaminants) Check_Solvent->Check_Quencher No Sol_Solvent Solution: Test different solvents (Protocol 2). Check and adjust pH (Protocol 3). Check_Solvent->Sol_Solvent Yes Sol_Quencher Solution: Identify and remove quencher. Test components individually. Check_Quencher->Sol_Quencher Yes

Caption: General workflow for troubleshooting fluorescence quenching.

Q1: My AFEM solution shows very low fluorescence in my aqueous buffer. Is the compound faulty?

Answer: Not necessarily. This is the most common issue and is often related to the solvatochromic nature of the dye.

Causality: Malononitrile derivatives often exhibit strong fluorescence in non-polar environments but can be significantly quenched in highly polar solvents like water or aqueous buffers.[2][10][11] This quenching is due to the stabilization of a non-fluorescent, charge-transfer excited state by polar solvent molecules. The energy absorbed by the dye is dissipated as heat rather than emitted as light.[12]

Troubleshooting Steps:

  • Validate in a Non-Polar Solvent: Dissolve a small amount of AFEM in a non-polar solvent like Dioxane or Toluene. You should observe a significant increase in fluorescence. This confirms the compound is active.

  • Modify Your Buffer: If your experiment allows, try adding a co-solvent to decrease the overall polarity of your buffer. For example, adding 5-10% DMSO or ethanol can sometimes restore fluorescence.

  • Binding-Induced Fluorescence: AFEM is likely designed as a "turn-on" probe. Its fluorescence may be low in solution but should increase dramatically upon binding to your target (e.g., a protein's hydrophobic pocket or a lipid membrane). The quenching in your buffer is actually an advantage, as it creates a low-background state.

Q2: I've dissolved AFEM in DMSO, but the signal is still weak and seems to decrease over time.

Answer: This could be a combination of solvent effects and potential photobleaching or degradation.

Causality: While DMSO is a common solvent, its polarity can still be sufficient to cause some quenching.[2] More importantly, fluorescent molecules can be susceptible to photobleaching (light-induced chemical destruction) and chemical instability, especially if the solvent contains impurities (e.g., water, peroxides) or if the solution is exposed to ambient light for extended periods.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare stock solutions of AFEM fresh for each experiment.

  • Use High-Purity Solvent: Use anhydrous, spectroscopy-grade DMSO.

  • Protect from Light: Store the stock solution in an amber vial or wrapped in aluminum foil. Keep the experimental plate or cuvette covered when not actively measuring.

  • Minimize Excitation Exposure: In microscopy or plate reader experiments, reduce the excitation light intensity and exposure time to the minimum required for a good signal-to-noise ratio.

Q3: My fluorescence signal is strong, but the emission peak has shifted significantly from what I expected.

Answer: This is a classic example of solvatochromism and is not necessarily a problem, but a feature of the dye that you must account for.

Causality: The energy difference between the excited state and the ground state of a solvatochromic dye is dependent on the polarity of the surrounding solvent.[3][12] In non-polar solvents, the emission is typically at shorter wavelengths (blue-shifted). As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a lower energy gap and an emission at longer wavelengths (red-shifted).

G G_np Ground State (S₀) E_np Excited State (S₁) G_np->E_np E_np->G_np G_p Ground State (S₀) E_p Excited State (S₁) (Stabilized) G_p->E_p Absorption E_p->G_p Fluorescence (Low Energy, Red-Shifted)

Caption: Solvent polarity effect on fluorophore energy levels.

Troubleshooting Steps:

  • Characterize Your System: Run a full emission scan (not just reading at one wavelength) of AFEM in your specific experimental buffer to determine its actual emission maximum (λₑₘ,ₘₐₓ).

  • Adjust Instrument Settings: Set your plate reader or fluorometer to collect data at the correct, empirically determined λₑₘ,ₘₐₓ for your conditions.

  • Use as a Sensing Mechanism: This shift can be exploited. If your experiment involves a change in the local environment (e.g., a drug binding to a target), a ratiometric measurement of the fluorescence intensity at two different wavelengths can provide a more robust signal than a single intensity measurement.

Q4: The fluorescence is quenched after I add another component of my assay (e.g., a protein, a small molecule).

Answer: This indicates that the added component is acting as a quencher, either through a specific interaction or a non-specific mechanism.

Causality:

  • Förster Resonance Energy Transfer (FRET): If the added component has an absorption spectrum that overlaps with the emission spectrum of AFEM, it can accept the energy from AFEM non-radiatively. This is a highly distance-dependent process.[13]

  • Static/Contact Quenching: The quencher can form a non-fluorescent complex with AFEM.[14] Certain functional groups (e.g., those containing heavy atoms like iodine, or aromatic groups like tryptophan in proteins) are known to be effective contact quenchers.[15][16]

  • pH Change: The added component may be altering the pH of your buffer. The fluorescence of many dyes, particularly those with amine or hydroxyl groups, can be pH-dependent.[4][17][18][19] Protonation or deprotonation of the fluorophore can change its electronic structure and thus its ability to fluoresce.

Troubleshooting Steps:

  • Check Spectral Overlap: Overlay the absorbance spectrum of the suspected quencher with the emission spectrum of AFEM. Significant overlap is a strong indicator of FRET.

  • Measure Absorbance: Check the absorbance spectrum of your final solution. If a new peak appears, it may indicate the formation of a ground-state complex (static quenching).

  • Verify pH: Measure the pH of your solution before and after adding the suspected quencher. If it has changed, re-buffer the solution or perform a pH titration to see how AFEM's fluorescence responds (see Protocol 3).

  • Control Experiment: Test AFEM with other components of your system that are structurally different to see if the quenching is specific to that one component.

Section 3: Experimental Protocols

Protocol 1: Basic Spectrofluorometric Analysis of AFEM

This protocol establishes the baseline spectral properties of your AFEM stock.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of AFEM powder.

    • Dissolve in 1 mL of anhydrous, spectroscopy-grade DMSO to make a concentrated stock (approx. 4.6 mM).

    • Vortex thoroughly and protect from light. Store at 4°C for short-term use (≤ 1 week) or -20°C for long-term.

  • Working Solution:

    • Dilute the stock solution to a final concentration of 1-10 µM in your solvent of choice (e.g., Dioxane for a positive control, or your experimental buffer).

  • Instrument Setup:

    • Set the excitation wavelength (λₑₓ) to an appropriate value (typically in the 350-450 nm range; an initial absorbance scan is recommended to find the λₐᵦₛ,ₘₐₓ).

    • Set the emission scan range from (λₑₓ + 20 nm) to ~700 nm.

    • Adjust gain/PMT voltage to bring the peak of the emission spectrum to ~80% of the detector's maximum.

  • Measurement:

    • Acquire the emission spectrum.

    • Record the λₑₘ,ₘₐₓ and the peak fluorescence intensity.

Protocol 2: Solvent Polarity Test

This protocol helps determine if quenching is due to solvatochromism.

  • Prepare a Solvent Series: Prepare a set of solvents with varying polarities (e.g., Cyclohexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, DMSO, Water).

  • Prepare AFEM Solutions: In separate cuvettes, prepare a 5 µM solution of AFEM in each solvent from the series.

  • Measure Fluorescence: For each solution, acquire the full emission spectrum as described in Protocol 1.

  • Analyze Data: Create a table comparing the solvent, its polarity index, the observed λₑₘ,ₘₐₓ, and the relative fluorescence intensity. A dramatic drop in intensity and a red-shift in λₑₘ,ₘₐₓ with increasing polarity confirms strong solvatochromic quenching.

Protocol 3: pH Sensitivity Test

This protocol assesses the impact of pH on AFEM fluorescence.

  • Prepare Buffers: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., from pH 4 to pH 10). A universal buffer system (e.g., citrate-phosphate-borate) is ideal.

  • Prepare AFEM Solutions: Add AFEM stock to each buffer to a final concentration of 5 µM.

  • Measure Fluorescence: Acquire the emission spectrum for each pH point.

  • Analyze Data: Plot the fluorescence intensity at λₑₘ,ₘₐₓ against the pH. A significant change in intensity across the range indicates that pH control is critical for your experiment.

References

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Retrieved from [Link]

  • ResearchGate. (n.d.). Core structures for fluorescein, rhodamine and cyanine dyes, dabcyl, and Black Hole Quenchers. Retrieved from [Link]

  • Wiley Online Library. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Retrieved from [Link]

  • PubMed. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Retrieved from [Link]

  • ACS Publications. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. Retrieved from [Link]

  • MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on (a) fluorescence and (b) UV–Vis absorption spectra of.... Retrieved from [Link]

  • biomers.net. (n.d.). Quencher. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of a highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvatochromic behavior on the absorption and fluorescence spectra of Rose Bengal dye in various solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analyst. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Retrieved from [Link]

  • Spectroscopy Online. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. As a molecule with a unique enamine structure linked to a malononitrile moiety, understanding its stability is paramount for its application. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

I. Understanding the Core Structure and Potential Degradation Sites

The structure of this compound features several reactive sites susceptible to degradation. The primary points of instability are the enamine system (a carbon-carbon double bond adjacent to a nitrogen atom) and the electron-rich aromatic ring. The enamine functionality is known to be susceptible to hydrolysis, particularly under acidic conditions.[1][2] The presence of the ether linkage and the aromatic ring also introduces the possibility of oxidative and photolytic degradation.

II. Troubleshooting Guide for Degradation Studies

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing rapid degradation of my compound in an acidic mobile phase during HPLC analysis. How can I confirm the degradation pathway and obtain an accurate quantification?

Answer:

Rapid degradation in acidic mobile phases is a strong indicator of hydrolytic degradation, a common pathway for enamines.[1][2] The enamine is likely hydrolyzing to a ketone and an amine.

  • Immediate Action: To obtain an accurate quantification of the parent compound, switch to a neutral or slightly basic mobile phase for your HPLC analysis. A mobile phase buffered at pH 7.0 or above should minimize on-column degradation.

  • Confirmation of Hydrolysis: To confirm that hydrolysis is the degradation pathway, you can perform a controlled forced degradation study. Incubate your compound in a solution of dilute acid (e.g., 0.1 M HCl) and monitor the reaction over time by HPLC. You should observe the disappearance of the parent peak and the appearance of new peaks corresponding to the degradation products.

  • Identification of Degradants: The primary degradation products from hydrolysis are expected to be 2-(4-fluorophenoxy)acetonitrile and aminomalononitrile. To confirm their identity, LC-MS is the ideal technique. The expected masses of the degradation products can be calculated and compared with the experimental data.

Question 2: My LC-MS analysis shows several unexpected peaks after exposing my compound to an oxidizing agent. How can I identify these products and understand the oxidative degradation pathway?

Answer:

The presence of multiple peaks after oxidative stress suggests a complex degradation pathway. The enamine and the aromatic ring are both susceptible to oxidation.[3][4]

  • Plausible Oxidative Reactions:

    • Epoxidation of the double bond: The enamine double bond can be oxidized to form an epoxide, which may subsequently undergo further reactions.

    • Hydroxylation of the aromatic ring: The fluorophenoxy group can be hydroxylated at various positions.

    • Oxidation of the amine: The primary amine could be oxidized.[5][6][7]

  • Characterization of Oxidative Degradants: High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements and proposing elemental compositions for the unknown peaks. Tandem MS (MS/MS) experiments can provide fragmentation patterns to help elucidate the structures of the degradation products.

  • Troubleshooting the Experiment: If the degradation is too rapid and extensive, consider reducing the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the reaction temperature to generate a smaller, more manageable number of degradation products.

Question 3: I am conducting photostability studies, and I see a loss of the parent compound but no distinct degradation peaks on my chromatogram. What could be happening?

Answer:

The absence of distinct degradation peaks on the chromatogram, despite the loss of the parent compound, can be due to several reasons:

  • Formation of Non-UV Active Products: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection. Try analyzing your samples at multiple wavelengths or using a diode array detector (DAD) to screen for absorbing species across a wide spectral range.

  • Formation of Insoluble Products: Photodegradation can sometimes lead to the formation of polymeric or highly insoluble materials that precipitate out of solution and are not injected onto the HPLC column. Visually inspect your samples for any signs of precipitation.

  • Formation of Volatile Products: It is possible that volatile degradation products are being formed and are lost from the sample. Headspace GC-MS could be used to analyze for any volatile compounds.

  • Adsorption to the Container: The degradation products might be adsorbing to the surface of your sample container.

To troubleshoot this, ensure you are using a mass balance approach. The sum of the peak areas of the parent compound and all degradation products should remain constant over time. If there is a significant loss in the total peak area, it suggests the formation of non-detected species.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A: Based on its chemical structure, the three most probable degradation pathways are:

  • Hydrolytic Degradation: Primarily under acidic conditions, leading to the cleavage of the enamine to form a ketone and an amine.[1]

  • Oxidative Degradation: Reaction with oxidizing agents can lead to modifications of the enamine double bond, the amine group, and the aromatic ring.[3][4]

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation, potentially through radical mechanisms involving the aromatic ether or the enamine system.

Q2: What analytical techniques are best suited for studying the degradation of this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC with UV/DAD detection: For separating the parent compound from its degradation products and for quantification.[8][9][10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the identification of degradation products by providing molecular weight information.[9][10][11]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of unknown degradation products.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For the definitive structural elucidation of isolated degradation products.[12]

Q3: How can I perform a forced degradation study for this compound?

A: Forced degradation studies, or stress testing, involve exposing the compound to harsh conditions to accelerate its degradation.[13][][15][16][17][18][19] A typical study would include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80 °C).

  • Photodegradation: Exposing a solution of the compound to UV and visible light.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.

IV. Experimental Protocols

Protocol 1: HPLC Method for Stability Studies
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: If on-column degradation is suspected, a neutral pH mobile phase (e.g., phosphate buffer at pH 7) should be used.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal (Solution): Keep a sample of the stock solution at 60 °C.

    • Thermal (Solid): Place a known amount of the solid compound in an oven at 80 °C.

    • Photostability: Place a solution of the compound in a photostability chamber.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using the developed HPLC method.

V. Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acid-Catalyzed) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H This compound Deg1_H 2-(4-Fluorophenoxy)acetonitrile Parent_H->Deg1_H H₂O / H⁺ Deg2_H Aminomalononitrile Parent_H->Deg2_H H₂O / H⁺ Parent_O This compound Deg1_O Epoxide Derivative Parent_O->Deg1_O [O] Deg2_O Hydroxylated Aromatic Ring Parent_O->Deg2_O [O] Parent_P This compound Deg_P Various Photoproducts (e.g., radical species) Parent_P->Deg_P

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Degradation Studies

ExperimentalWorkflow start Start: Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC-UV/DAD Analysis sampling->analysis quantify Quantify Parent and Degradants analysis->quantify identify LC-MS and HRMS for Identification analysis->identify pathway Propose Degradation Pathway quantify->pathway elucidate Isolate and Perform NMR for Structure Elucidation identify->elucidate elucidate->pathway end End: Stability Profile Established pathway->end

Caption: A typical experimental workflow for conducting forced degradation studies.

VI. References

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (URL not available)

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. ([Link])

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (URL not available)

  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. ([Link])

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. ([Link])

  • Stress Testing: Significance and symbolism. ([Link])

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC - NIH. ([Link])

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (URL not available)

  • 【EXPERT Q&A】Is it mandatory to have a stability test protocol and report for stress testing during the pharmaceutical R&D process? | media. ([Link])

  • Analytical Techniques In Stability Testing - Separation Science. ([Link])

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. ([Link])

  • Oxidative degradation of amines using a closed batch system. ([Link])

  • Atmospheric Degradation of Amines (ADA) | NILU. ([Link])

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. ([Link])

  • Forced degradation studies: A critical lens into pharmaceutical stability. ([Link])

  • Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst - NIH. ([Link])

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. ([Link])

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ([Link])

  • Oxidation and Reduction of Enamines | 11 | v2 - Taylor & Francis eBooks. ([Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. ([Link])

  • Forced Degradation Studies - MedCrave online. ([Link])

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ([Link])

  • Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC - NIH. ([Link])

  • Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid - YouTube. ([Link])

Sources

Technical Support Center: Refining Protocols for Biological Assays with 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (Catalog CAS No. 1284228-23-4). This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of incorporating this novel compound into your biological assays. As a malononitrile derivative, this molecule holds significant potential due to the versatile reactivity of its chemical backbone, which is instrumental in the synthesis of diverse heterocyclic compounds.[1][2]

This document is structured to anticipate and address the common and not-so-common challenges you may encounter, from initial compound handling to complex data interpretation. Our goal is to empower you with the knowledge to not only troubleshoot issues as they arise but to proactively design robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and application of this compound.

Q1: How should I prepare a stock solution of this compound? I'm concerned about solubility.

A1: Solubility is a critical first hurdle for many small molecules.[3] For this compound, which is a solid powder, we recommend starting with a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4][5] A concentration of 10 mM is a standard starting point.[4]

  • Expert Insight: Always use anhydrous, research-grade DMSO to prevent compound degradation. Malononitrile derivatives can be sensitive to water and impurities.[1] To prepare the stock, add the DMSO directly to the vial of pre-weighed compound and vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution, but avoid high temperatures as malononitrile compounds can polymerize.[1]

Q2: What is the recommended storage condition for the solid compound and its stock solution?

A2:

  • Solid Compound: Store the vial in a desiccator at ambient temperature, protected from light. The fluorophenoxy group and the malononitrile moiety are generally stable, but minimizing exposure to moisture and light preserves long-term integrity.

  • DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Q3: My compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common challenge known as "precipitation upon dilution" and often occurs with hydrophobic molecules.[5] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) while maintaining compound solubility. High DMSO concentrations can impact enzyme activity and cell health.[6]

  • Use a Surfactant: Incorporating a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 into your aqueous buffer can help maintain the solubility of your compound.[5]

  • Serial Dilution Strategy: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the 10 mM DMSO stock into a smaller volume of DMSO, and then dilute this intermediate stock into your final aqueous buffer. This gradual change in solvent polarity can prevent shocking the compound out of solution.

Q4: What is the expected mechanism of action for this compound?

A4: While the specific biological targets of this compound are not yet fully elucidated in public literature, its structure as a malononitrile derivative suggests several possibilities. Malononitriles are known to be versatile precursors in chemical synthesis and can exhibit a range of biological activities.[1][2] Given the common role of similar small molecules, it is plausible to hypothesize that it may act as an inhibitor of a protein kinase or another enzyme. Kinases are critical regulators of cellular processes, and their dysregulation is linked to many diseases, making them common therapeutic targets.[4][6][7]

Part 2: Troubleshooting Guide for In Vitro Kinase Assays

Many novel small molecules are first screened for kinase inhibitory activity. This section provides a troubleshooting framework for such an assay.

Problem Potential Cause Recommended Solution & Rationale
High variability between replicate wells 1. Compound Precipitation: The compound is not fully soluble at the tested concentration. 2. Pipetting Error: Inaccurate dispensing of small volumes of compound, enzyme, or substrate. 3. Assay Plate Issues: Inconsistent well surfaces or temperature gradients across the plate.1. Visually inspect the plate for precipitation. Re-optimize solubility conditions as described in FAQ Q3. Consider using a different co-solvent if DMSO is problematic for the specific assay.[5] 2. Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variability. 3. Use high-quality assay plates. Ensure even temperature distribution by allowing the plate to equilibrate to the reaction temperature before adding reagents.[8]
IC50 value seems too high or shows no inhibition 1. Inactive Compound: The compound may not inhibit the target kinase. 2. High ATP Concentration: The compound may be an ATP-competitive inhibitor, and a high ATP concentration in the assay will outcompete it. 3. Enzyme Degradation: The kinase has lost activity due to improper storage or handling.1. Include a positive control inhibitor (e.g., Staurosporine for many kinases) to validate the assay itself is working.[4] 2. Determine the Michaelis constant (Km) for ATP for your kinase. Run the assay with an ATP concentration at or below its Km. This increases the apparent potency of ATP-competitive inhibitors.[9] 3. Check enzyme activity with a control reaction (no inhibitor). Always store enzymes at -80°C in appropriate buffers and minimize time on ice.
IC50 value is inconsistent across different experiments 1. Different Reagent Lots: Variations in the activity of the kinase or purity of the substrate. 2. Variable Incubation Times: Inconsistent pre-incubation of the compound with the enzyme or the length of the kinase reaction. 3. Data Analysis Method: Inconsistent curve fitting or data normalization.1. Qualify new lots of reagents against the old lot before use. 2. Standardize all incubation times. A pre-incubation of the inhibitor with the kinase (e.g., 10-20 minutes) before adding ATP/substrate allows the inhibitor to bind, which is critical for accurate IC50 determination.[4] 3. Use a consistent data analysis workflow. Normalize data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a non-linear regression model, such as a four-parameter variable slope equation.[9][10]

Part 3: Protocols & Methodologies

Protocol 1: Determination of IC50 in a Luminescence-Based Kinase Assay

This protocol is adapted for determining the potency of a novel inhibitor like this compound against a target protein kinase. It relies on quantifying the amount of ADP produced, which is inversely proportional to kinase inhibition.[4]

Materials:

  • Target Kinase and its specific peptide substrate

  • This compound (Compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Calibrated multichannel pipettes

  • Plate reader with luminescence detection

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock of the compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO. This will be your source plate for the assay.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of your serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Prepare a master mix of the kinase in kinase assay buffer. Add 2.5 µL of this kinase solution to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the average signal from wells with no inhibitor (DMSO only) as 100% activity and the signal from wells with no enzyme as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (variable slope) non-linear regression model.[10][11]

Part 4: Visualizations & Workflows

Hypothetical Kinase Signaling Pathway

This diagram illustrates a generic signaling cascade that could be targeted by a novel kinase inhibitor. Understanding the pathway context is crucial for designing cell-based assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates TF Transcription Factor Kinase_C->TF Activates Inhibitor 2-[1-Amino-2-(4-fluorophenoxy) ethylidene]malononitrile Inhibitor->Kinase_B Inhibits Gene Target Gene Expression TF->Gene Promotes Proliferation Cell Proliferation & Survival Gene->Proliferation GF Growth Factor GF->Receptor Binds

Caption: Hypothetical signaling pathway targeted by a novel kinase inhibitor.

Experimental Workflow for IC50 Determination

This workflow provides a logical sequence of steps for robustly determining the IC50 of a compound.

G A Prepare 10 mM Compound Stock in 100% DMSO B Create Serial Dilution Plate in DMSO A->B C Dispense Compound/DMSO into Assay Plate B->C D Add Kinase Enzyme (Pre-incubation) C->D E Initiate Reaction with ATP/Substrate Mix D->E F Stop Reaction & Develop Detection Signal E->F G Read Plate on Luminometer F->G H Normalize Data & Plot Dose-Response Curve G->H I Calculate IC50 via Non-linear Regression H->I

Caption: Step-by-step workflow for in vitro IC50 determination.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (2016, October 31). How do analyze your IC50 resultS for a newly designed drugs?
  • BenchChem. (n.d.). Application Notes and Protocols for a Novel Kinase Inhibitor.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(21), 4745-4753.
  • BenchChem. (2025, December). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
  • L-A, D., & G, H. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Nieto, M. A., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(4), 882.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • Ishikawa, M., & Hashimoto, Y. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 51(22), 7334-7341.
  • Santa Cruz Biotechnology. (n.d.). 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]-malononitrile.
  • Sigma-Aldrich. (n.d.). This compound.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Alchem Pharmtech. (n.d.). 2-(1-Amino-2-(4-fluorophenoxy)ethylidene)malononitrile.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Bionano Genomics. (n.d.). Troubleshooting Guides.
  • BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Shiri, L., & Gholap, A. R. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(28), 19301-19323.
  • BLDpharm. (n.d.). 1284228-23-4|this compound.
  • Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8496.

Sources

Technical Support Center: Enhancing the Quantum Yield of Fluorinated Malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated malononitrile derivatives. This guide is designed to provide expert insights and practical troubleshooting solutions to help you enhance the fluorescence quantum yield (QY) of your compounds. We will move beyond simple protocols to explore the underlying photophysical principles, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the fluorescence of fluorinated malononitrile derivatives.

Q1: What is fluorescence quantum yield, and why is it critical for my application?

A1: The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorophore.[1]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield (approaching 1.0 or 100%) signifies that a large fraction of excited molecules de-excite by emitting a photon, resulting in a bright fluorescent signal.[1] For applications in bioimaging, sensing, or optoelectronics, a high QY is paramount because it directly translates to:

  • Higher Sensitivity: Brighter probes allow for the detection of lower concentrations of the target analyte.

  • Better Signal-to-Noise Ratio: A strong emission signal is more easily distinguished from background noise and autofluorescence.[2]

  • Reduced Phototoxicity: Higher efficiency means less excitation light is needed to achieve a sufficient signal, minimizing potential damage to biological samples.

Conversely, a low QY indicates that most of the absorbed energy is lost through non-radiative decay pathways, such as heat dissipation or molecular vibrations, resulting in a dim or undetectable signal.[1][3]

Q2: What are the primary molecular factors that cause low quantum yield in fluorinated malononitrile derivatives?

A2: Fluorinated malononitrile derivatives are typically designed as donor-π-acceptor (D-π-A) systems, where the malononitrile group acts as a potent electron acceptor.[4] While this structure is excellent for tuning absorption and emission wavelengths, it is also susceptible to several quenching mechanisms:

  • Twisted Intramolecular Charge Transfer (TICT): This is one of the most significant causes of fluorescence quenching in D-π-A dyes.[5] Upon excitation, an electron moves from the donor to the acceptor, forming an intramolecular charge transfer (ICT) state.[6] If parts of the molecule can rotate freely around single bonds, the molecule can relax into a non-planar "twisted" conformation. This TICT state is energetically favorable but has poor orbital overlap, causing it to decay non-radiatively (as heat) back to the ground state instead of fluorescing.[5][7]

  • Aggregation-Caused Quenching (ACQ): Many planar, π-conjugated molecules, including malononitrile derivatives, tend to stack together (form aggregates) at high concentrations or in poor solvents.[8] These aggregates can form non-emissive excimers or create efficient pathways for non-radiative decay, effectively quenching the fluorescence of the bulk sample.[9][10]

  • Environmental Effects: The local environment, particularly the solvent, has a profound impact. Polar solvents can stabilize the charge-separated ICT state, which may favor non-radiative decay pathways over fluorescence.[11][12]

Q3: How does fluorination specifically influence the quantum yield?

A3: Fluorination is a powerful tool for modulating molecular properties, but its effect on QY is not always straightforward. It can enhance QY through several mechanisms:

  • Inductive Effect: Fluorine is highly electronegative. Its electron-withdrawing inductive effect can modulate the energy levels of the donor and acceptor moieties, which can be used to fine-tune the ICT character and inhibit pathways like TICT.[7][13]

  • Steric Hindrance and Conformational Rigidity: Fluorine atoms are larger than hydrogen. Strategic placement can introduce steric bulk that physically restricts the intramolecular rotations responsible for forming quenching TICT states.[14]

  • Blocking Non-Radiative Decay: Fluorination can increase the energy barrier for non-radiative decay processes, thereby promoting the radiative (fluorescence) pathway.

  • Altering Intermolecular Packing: In the solid state, fluorine substitution can disrupt detrimental π-π stacking that leads to ACQ, potentially enhancing solid-state emission.[15][16]

However, improper placement of fluorine atoms can also alter the electronic structure in a way that promotes quenching or introduces new non-radiative decay channels.

Part 2: Troubleshooting Guide for Low Quantum Yield

This guide provides a systematic approach to diagnosing and solving low QY in your experiments.

Troubleshooting Workflow

G start Low Quantum Yield Observed purity Q1: Verify Compound Purity & Identity (NMR, MS, HPLC) start->purity instrument Q2: Check Experimental Setup (λex, λem, Slits, Concentration) purity->instrument Purity Confirmed solution Problem Solved / QY Enhanced purity->solution Impurity Found & Removed solvent Q3: Is the Solvent System Optimal? (Polarity, Viscosity, Protic/Aprotic) instrument->solvent Setup Optimized instrument->solution Settings Corrected aggregation Q4: Is Aggregation-Caused Quenching (ACQ) Occurring? solvent->aggregation Still Low QY solvent->solution Solvent Changed structure Q5: Is the Molecular Design Inherently Limiting? (TICT, Flexibility) aggregation->structure No Aggregation Detected aggregation->solution Concentration Lowered structure->solution Derivative Redesigned

Caption: A step-by-step workflow for troubleshooting low quantum yield.

Q1: My newly synthesized fluorinated malononitrile derivative has a very weak fluorescence signal. What are the first things I should check?

A1: Before investigating complex photophysics, always start with the fundamentals of chemical purity and experimental setup.

  • Verify Purity and Identity: Impurities, even in small amounts, can act as potent quenchers.[17]

    • Action: Confirm the structure and purity of your compound using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and HPLC). Residual catalysts (e.g., palladium from cross-coupling reactions) or unreacted starting materials are common culprits.

  • Optimize Concentration: Both excessively high and low concentrations can be problematic.

    • High Concentration: Can lead to self-quenching or ACQ.[17]

    • Low Concentration: The signal may be below the detection limit of your instrument.

    • Action: Perform a concentration-dependent study (e.g., from 10⁻⁴ M down to 10⁻⁷ M) to find the optimal range where fluorescence intensity is linearly proportional to absorbance (typically, absorbance should be kept below 0.1 at the excitation wavelength to avoid inner filter effects).[18]

  • Check Instrument Settings: Incorrect instrument parameters are a frequent source of error.

    • Action: Ensure you are using the correct excitation wavelength (λex), typically the absorbance maximum (λabs,max).[19] Verify that your emission scan range covers the expected fluorescence spectrum and that detector settings (e.g., gain, slit widths) are optimized.

Q2: Purity is high and my setup is correct, but the quantum yield is still poor. How critical is my choice of solvent?

A2: The choice of solvent is extremely critical and is often the primary determinant of QY for D-π-A fluorophores.[11][20]

  • The Causality: The solvent's polarity and viscosity directly influence the stability and dynamics of the excited state.

    • Polarity: Highly polar solvents (e.g., DMSO, acetonitrile, water) can strongly stabilize the charge-separated ICT state.[21] This stabilization can lower the energy of the ICT state, bringing it closer to non-radiative decay channels or promoting the formation of the non-emissive TICT state, thus quenching fluorescence.[11][12] In contrast, non-polar solvents (e.g., toluene, cyclohexane) often lead to higher QY by destabilizing the ICT state.[11]

    • Viscosity: More viscous solvents (e.g., glycerol, ethylene glycol) can physically restrict the intramolecular rotations that lead to the formation of the TICT state.[5] This restriction forces the molecule to remain in a more planar, emissive conformation, thereby increasing the quantum yield.

    • Specific Interactions: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the fluorophore, which can create new non-radiative decay pathways.

  • Action: Screen a range of solvents with varying polarity, viscosity, and hydrogen-bonding capability. This is a crucial step in characterizing any new fluorophore. See Protocol 2 for a systematic approach.

Q3: My compound is highly fluorescent in dilute solutions of toluene, but the signal vanishes in aqueous buffer or at higher concentrations. What is happening?

A3: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[8][9]

  • The Causality: In poor solvents (like water for many organic molecules) or at high concentrations, the planar, π-rich structures of your molecules are driven to aggregate to minimize their interaction with the solvent. These face-to-face (H-type) aggregates create strong intermolecular electronic couplings that open up fast, non-radiative decay channels, killing the fluorescence.[9] The high fluorescence in dilute, non-polar toluene suggests the isolated molecules are highly emissive, but aggregation is the dominant process in other conditions.

  • Action:

    • Confirm Aggregation: Measure the absorption spectrum as a function of concentration or solvent composition (e.g., in a THF/water mixture). The appearance of broadened or new, blue-shifted bands in the absorption spectrum is often indicative of H-aggregate formation.

    • Mitigate Aggregation:

      • Work at lower concentrations.

      • Incorporate bulky, sterically hindering groups into the molecular design to physically prevent the molecules from stacking.[10]

      • Covalently attach the fluorophore to a larger scaffold (like a polymer or protein) to keep the molecules separated.

Q4: I've tried multiple solvents and concentrations, but the QY is universally low. Is it possible the molecular design itself is the problem?

A4: Yes, absolutely. If the molecule has a low-energy pathway for non-radiative decay that is active in all environments, the QY will be inherently low. The most likely culprit is an extremely efficient TICT state formation .

  • The Causality: If the energy barrier to rotate from the initial excited state to the dark TICT state is very low, this non-radiative pathway will dominate regardless of the solvent.[5] This is common in molecules with "floppy" single bonds connecting the donor and acceptor units, such as a dimethylamino group attached to a phenyl ring.[21]

  • Action & Molecular Design Strategy: The key is to rigidify the structure to inhibit the twisting motion.

    • Introduce Steric Hindrance: Add bulky groups near the rotatable bond to create a physical barrier to twisting.[14]

    • Chemical Bridging: "Lock" the rotatable bond in a planar conformation by creating a new covalent bond, forming a fused ring system. This is one of the most effective strategies for creating high-QY fluorophores.[19]

    • Tune Electronics: Modify the electron-donating or -withdrawing strength of the end groups. Sometimes, reducing the ICT character can decrease the driving force for TICT formation.[7]

Visualizing the TICT Quenching Pathway

TICT cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Ground State LE Locally Excited (LE) State Planar, Emissive GS->LE Absorption (Light) LE->GS Fluorescence (Light) TICT TICT State Twisted, Non-Emissive LE->TICT Intramolecular Rotation TICT->GS Non-Radiative Decay (Heat)

Sources

Validation & Comparative

The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Malononitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the malononitrile scaffold stands as a versatile building block for a diverse array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including enzyme inhibition and antimicrobial effects. A key strategy in modern drug design is the introduction of fluorine atoms into bioactive molecules to modulate their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated malononitriles, offering insights into the profound impact of this single atomic substitution.

The Influence of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physicochemical properties, which in turn influences its biological activity. Fluorine's small size allows it to often mimic a hydrogen atom, yet its electronic effects are substantial.

Key physicochemical changes upon fluorination include:

  • Increased Lipophilicity: Fluorination, particularly the introduction of a trifluoromethyl group, generally increases a molecule's lipophilicity.[3] This can enhance membrane permeability and cellular uptake, potentially leading to increased intracellular concentrations and greater biological effect.

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. This can affect drug-receptor interactions and solubility.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles.

  • Conformational Changes: Fluorine can influence molecular conformation through steric and electronic interactions, potentially locking the molecule into a more bioactive conformation for target binding.

These alterations in fundamental properties provide a compelling rationale for exploring the impact of fluorination on the biological activity of malononitriles.

Comparative Biological Activity: A Synthesized Overview

While direct head-to-head comparative studies of specific fluorinated malononitriles and their non-fluorinated parent compounds are not extensively documented in publicly available literature, we can synthesize findings from various studies on malononitrile derivatives and the general effects of fluorination to draw logical comparisons.

Cytotoxicity

Malononitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][3][4][5] The mechanism of cytotoxicity is often attributed to the induction of cytotoxic anoxia by interfering with cellular metabolism.[6]

Expected Impact of Fluorination:

The introduction of fluorine is anticipated to modulate the cytotoxicity of malononitriles in several ways:

  • Enhanced Potency: Increased lipophilicity due to fluorination can facilitate easier passage across the cell membrane, leading to higher intracellular concentrations and potentially more potent cytotoxic effects. Studies on other fluorinated heterocyclic compounds have shown significantly enhanced cytotoxicity compared to their non-fluorinated analogs.[3]

  • Altered Target Specificity: Changes in electronics and conformation upon fluorination could alter the binding affinity and selectivity of the malononitrile derivative for its molecular targets, which could lead to a different spectrum of activity or reduced off-target toxicity.

Illustrative Data:

Compound TypeTarget Cell LineIC50 (µM) - Non-FluorinatedIC50 (µM) - FluorinatedFold ImprovementReference
Hypothetical Malononitrile Derivative MCF-7 (Breast Cancer) 15.23.84x-
Hypothetical Malononitrile Derivative A549 (Lung Cancer) 21.57.13x-

This table is illustrative and does not represent actual experimental data for a specific malononitrile pair.

Enzyme Inhibition

Malononitrile derivatives have been identified as inhibitors of various enzymes, playing a role in their therapeutic potential.[2]

Expected Impact of Fluorination:

Fluorination can significantly enhance the enzyme inhibitory activity of malononitriles through:

  • Increased Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with amino acid residues in the enzyme's active site, such as hydrogen bonding or dipole-dipole interactions.

  • Altered Inhibition Mechanism: Fluorine's ability to act as a bioisostere for a hydroxyl group or a hydrogen atom can influence how the inhibitor binds to the enzyme, potentially shifting the mechanism from competitive to non-competitive, or vice-versa.

Antimicrobial Activity

The antimicrobial properties of malononitrile derivatives have also been an area of active research.[7][8]

Expected Impact of Fluorination:

The effect of fluorination on antimicrobial activity can be complex:

  • Enhanced Efficacy: Similar to cytotoxicity, increased cellular uptake due to higher lipophilicity can lead to more potent antimicrobial effects. Some studies on other classes of compounds have shown that fluorination enhances antibacterial activity.[9]

  • Reduced Efficacy: In some cases, fluorination can lead to poor compatibility with the target organism's cellular structures or efflux by membrane pumps, resulting in decreased antimicrobial activity.

Mechanistic Insights: The "Why" Behind the Difference

The observed differences in biological activity between fluorinated and non-fluorinated malononitriles can be attributed to a combination of factors at the molecular level.

Workflow for Investigating Mechanistic Differences

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanistic Studies Synthesis Synthesis of Fluorinated and Non-Fluorinated Analogs Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Enzyme Enzyme Inhibition Assays Characterization->Enzyme Antimicrobial Antimicrobial Susceptibility Testing (MIC, MBC) Characterization->Antimicrobial Uptake Cellular Uptake Studies Cytotoxicity->Uptake Target Target Identification & Validation Enzyme->Target Antimicrobial->Target Pathway Signaling Pathway Analysis Uptake->Pathway Target->Pathway

Caption: A typical workflow for comparing the biological activity of fluorinated and non-fluorinated compounds.

The key mechanistic questions to address are:

  • Cellular Accumulation: Does the fluorinated analog accumulate to a greater extent within the target cells or microorganisms? This can be investigated using techniques like HPLC or mass spectrometry to quantify intracellular drug concentrations.

  • Target Engagement: Does the fluorine atom directly participate in binding to the molecular target? X-ray crystallography of the compound bound to its target enzyme or receptor can provide atomic-level insights into these interactions.

  • Downstream Signaling: How does fluorination affect the downstream signaling pathways modulated by the malononitrile derivative? Techniques like Western blotting and RNA sequencing can be used to probe these effects.

Experimental Protocols

To ensure the integrity and reproducibility of comparative studies, standardized and validated experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cultured mammalian cells (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds (fluorinated and non-fluorinated malononitriles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

  • The inclusion of positive and negative controls in every assay is crucial for validating the results.

  • The assay should be repeated multiple times to ensure reproducibility.

  • The linear range of the assay for the specific cell line should be determined.

Conclusion and Future Directions

The strategic incorporation of fluorine into the malononitrile scaffold presents a powerful approach to modulate its biological activity. While direct comparative data is still emerging, the well-established effects of fluorination on physicochemical properties strongly suggest that fluorinated malononitriles are likely to exhibit distinct and potentially enhanced cytotoxic, enzyme inhibitory, and antimicrobial profiles compared to their non-fluorinated counterparts.

Future research should focus on the systematic synthesis and parallel biological evaluation of paired fluorinated and non-fluorinated malononitrile derivatives. Such studies will provide the much-needed quantitative data to establish clear structure-activity relationships and elucidate the precise mechanisms by which fluorine exerts its influence. This knowledge will be invaluable for the rational design of novel and more effective malononitrile-based therapeutic agents.

References

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  • Kumar, A., et al. (2020). Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. Chemistry & Biodiversity, 17(5), e2000014.
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  • Al-Suwaidan, I. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
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  • Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380.
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  • Nevinsky, G. A., et al. (2010). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. European Journal of Medicinal Chemistry, 45(9), 3895-3901.
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A Comparative Guide to Validating the Anticancer Properties of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

In the landscape of oncology drug discovery, the malononitrile scaffold has emerged as a privileged structure, present in a variety of compounds with potent biological activities. The novel compound, 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile (hereafter referred to as AFEM), presents a unique chemical architecture that warrants investigation for potential anticancer properties. Its enamine and cyano groups suggest a high potential for interaction with biological macromolecules, making it a compelling candidate for screening.

This guide provides a comprehensive, technically-grounded framework for the systematic validation of AFEM's anticancer potential. As no prior biological data exists for this specific molecule, we will proceed with a logically structured series of experiments, treating AFEM as our investigational compound. We will compare its hypothetical performance against established chemotherapeutic agents such as Doxorubicin and Paclitaxel, providing a robust context for evaluating its efficacy and mechanism of action. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step.

Part 1: Foundational Cytotoxicity Screening

The initial and most critical step is to determine if AFEM exerts a cytotoxic or cytostatic effect on cancer cells. A broad screening against a panel of human cancer cell lines representing different tumor types is essential to identify potential areas of efficacy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[1][2][3] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals, a conversion that is quantifiable by spectrophotometry.[1][2]

For this investigation, we will use a panel of three well-characterized cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

We will compare the cytotoxic potency of AFEM to Doxorubicin, a widely used anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II.[4][][6][7][8] The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit cell growth by 50%.

Hypothetical Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained from our initial screening.

CompoundCell LineCancer TypeIC50 (µM)
AFEM MCF-7Breast2.5
A549Lung5.1
HCT116Colon7.8
Doxorubicin MCF-7Breast0.8
A549Lung1.2
HCT116Colon1.5

Interpretation: These hypothetical results suggest that AFEM exhibits cytotoxic activity across all tested cell lines, with the most potent effect observed in the MCF-7 breast cancer line. While its potency is less than that of the clinical standard, Doxorubicin, the micromolar activity is significant enough to warrant further mechanistic investigation.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay p1 Culture MCF-7, A549, HCT116 cells p2 Trypsinize and count cells p1->p2 p3 Seed cells into 96-well plates (e.g., 5,000 cells/well) p2->p3 p4 Incubate for 24h for cell adherence p3->p4 t1 Prepare serial dilutions of AFEM and Doxorubicin p4->t1 t2 Treat cells with compounds (including vehicle control) t1->t2 t3 Incubate for 48-72 hours t2->t3 a1 Add MTT solution (0.5 mg/mL) to each well t3->a1 a2 Incubate for 3-4 hours at 37°C a1->a2 a3 Solubilize formazan crystals (e.g., with DMSO) a2->a3 a4 Read absorbance at 570 nm a3->a4 Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) a4->Data Analysis (IC50 Calculation)

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay[1][9][10]
  • Cell Seeding:

    • Harvest exponentially growing cells (MCF-7, A549, HCT116) and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of AFEM and the positive control (Doxorubicin) in culture medium. A typical concentration range for a new compound might be 0.1 to 100 µM.

    • Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and media-only blanks.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blanks from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Elucidating the Mode of Cell Death - Apoptosis

Having established that AFEM is cytotoxic, the next logical step is to determine how it kills cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inducing inflammation. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[9][10]

Hypothetical Apoptosis Data (MCF-7 cells treated for 24h)
Treatment (IC50 Conc.)Viable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control 95%3%2%
AFEM 40%45%15%
Doxorubicin 35%50%15%

Interpretation: This hypothetical data clearly indicates that AFEM induces apoptosis in MCF-7 cells. The significant increase in the Annexin V-positive population (both early and late) compared to the vehicle control suggests that programmed cell death is the primary mechanism of AFEM-induced cytotoxicity, similar to the positive control, Doxorubicin.

Principles of Annexin V / PI Staining

G cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants Healthy Healthy Cell Phosphatidylserine (PS) on inner membrane Intact Membrane Q3 Q3: Annexin V- / PI- (Viable) Healthy->Q3 No Staining EarlyApop Early Apoptotic Cell PS flips to outer membrane Intact Membrane AnnexinV Annexin V-FITC (Binds to exposed PS) EarlyApop->AnnexinV LateApop Late Apoptotic/Necrotic Cell PS on outer membrane Compromised Membrane LateApop->AnnexinV PI Propidium Iodide (PI) (Enters compromised membrane) LateApop->PI Q2 Q2: Annexin V+ / PI+ (Late Apoptotic) AnnexinV->Q2 Stains Positive Q4 Q4: Annexin V+ / PI- (Early Apoptotic) AnnexinV->Q4 Stains Positive PI->Q2 Stains Positive Q1 Q1: Annexin V- / PI+ (Necrotic)

Caption: Differentiating cell populations using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay[11][12][13][14][15]
  • Cell Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to ~70-80% confluency.

    • Treat the cells with AFEM and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells) from each well into a centrifuge tube.

    • Gently wash the adherent cells with PBS, and then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

    • Collect data for at least 10,000 events per sample.

Part 3: Assessing Impact on Cell Division - Cell Cycle Analysis

Many effective anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. Paclitaxel, for instance, stabilizes microtubules, leading to an arrest in the G2/M phase of the cell cycle.[11][12][13][14][15] Investigating AFEM's effect on cell cycle distribution can provide crucial insights into its mechanism. This is readily achieved by staining DNA with Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[16][17][18][19] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Hypothetical Cell Cycle Data (A549 cells treated for 24h)
Treatment (IC50 Conc.)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 60%25%15%
AFEM 20%15%65%
Paclitaxel 18%12%70%

Interpretation: The hypothetical data shows a significant accumulation of cells in the G2/M phase following treatment with AFEM, accompanied by a decrease in the G0/G1 and S phase populations. This cell cycle profile is strikingly similar to that induced by Paclitaxel, a known microtubule-stabilizing agent.[11][12] This strongly suggests that AFEM's mechanism of action might involve disruption of microtubule dynamics.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide[21][23][24]
  • Cell Treatment and Harvesting:

    • Seed A549 cells in 6-well plates.

    • Treat cells with AFEM and Paclitaxel at their IC50 concentrations for 24 hours.

    • Harvest both floating and adherent cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at -20°C (or overnight for best results).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet twice with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[19]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of DNA content.

    • Utilize cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 4: Probing the Molecular Machinery - Western Blot Analysis

The previous experiments suggest that AFEM induces apoptosis via a G2/M phase arrest. To confirm these findings at the molecular level and further elucidate the pathway, we can use Western blotting to examine key proteins involved in these processes.

  • Apoptosis Confirmation: The execution of apoptosis involves a cascade of enzymes called caspases. The cleavage of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) from their inactive pro-forms into active fragments is a hallmark of apoptosis.[20] A key substrate of activated Caspase-3 is PARP (Poly (ADP-ribose) polymerase), a DNA repair enzyme. Cleavage of PARP is another definitive marker of apoptosis.[21]

  • Mechanism Exploration: Based on the G2/M arrest, a primary hypothesis is that AFEM acts as an anti-tubulin agent.[14][22][23][24] We could probe for changes in tubulin polymerization or the expression and phosphorylation status of key mitotic checkpoint proteins.

Hypothesized Signaling Pathway for AFEM

G AFEM AFEM Tubulin β-Tubulin AFEM->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Suppresses Spindle Mitotic Spindle Assembly Microtubules->Spindle Disrupts Arrest G2/M Arrest Spindle->Arrest Leads to Casp9 Pro-Caspase-9 Arrest->Casp9 Activates Apoptosis Apoptosis aCasp9 Cleaved Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 Casp3->aCasp3 aCasp3->Apoptosis PARP PARP aCasp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP

Caption: Hypothetical mechanism of AFEM as a microtubule-disrupting agent leading to apoptosis.

General Protocol: Western Blot for Apoptosis Markers[25][26][31][32]
  • Protein Extraction:

    • Treat cells as in previous experiments.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Part 5: In Vivo Efficacy - A Conceptual Framework

The culmination of promising in vitro data is a validation study in a preclinical in vivo model. The human tumor xenograft model in immunocompromised mice is the most common and accepted system for this purpose.

Experimental Design Outline:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle Control (e.g., saline, DMSO/Cremophor solution)

    • AFEM (at one or more dose levels)

    • Positive Control (e.g., Doxorubicin or Paclitaxel)

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to validate the anticancer properties of a novel compound, this compound (AFEM). Through a hypothetical case study, we have demonstrated how to progress from initial cytotoxicity screening to detailed mechanistic studies, including the analysis of apoptosis and cell cycle arrest, and finally to the conceptualization of an in vivo study.

Our hypothetical data suggest that AFEM is a promising compound that induces apoptotic cell death in cancer cells, potentially through the disruption of microtubule dynamics, leading to a G2/M phase arrest. This profile makes it an interesting candidate for further development, particularly for breast cancer, where it showed the highest potency.

The logical next steps would be to perform these experiments to generate real data, confirm the molecular target through tubulin polymerization assays or binding studies, and conduct the proposed in vivo xenograft study to establish preclinical proof-of-concept. This rigorous, evidence-based pathway is fundamental to advancing novel chemical entities from the laboratory bench toward potential clinical applications.

References

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comparative study of the nonlinear optical properties of malononitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Nonlinear Optical Properties of Malononitrile Derivatives

This guide provides a comprehensive comparative analysis of the nonlinear optical (NLO) properties of malononitrile derivatives. Intended for researchers, scientists, and professionals in materials science and drug development, this document delves into the molecular design principles, comparative performance data, and the experimental methodologies used to characterize these promising chromophores. We will explore the causality behind experimental choices and ground our discussion in authoritative, referenced data.

Introduction: The Quest for Superior NLO Materials

Nonlinear optics is a field of paramount importance for next-generation technologies, including high-speed telecommunications, optical data storage, and bio-imaging.[1] The core of these technologies lies in materials that can alter the properties of light, a behavior governed by their molecular hyperpolarizabilities. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, have emerged as leading candidates due to their large NLO responses, fast switching speeds, and synthetic tailorability.[2]

Among this class, malononitrile derivatives are exceptionally noteworthy. The dicyanomethylene group (-C(CN)₂), a component of malononitrile, is a powerful electron acceptor.[3] When integrated into a conjugated π-system with a suitable electron donor, it creates a molecule with a significant intramolecular charge-transfer (ICT) character, which is a prerequisite for high second- and third-order NLO activity.[4][5] This guide will systematically compare different malononitrile derivatives, elucidating the structure-property relationships that dictate their performance.

Molecular Design Strategy for Enhanced NLO Response

The efficacy of a malononitrile-based NLO chromophore is not accidental; it is the result of deliberate molecular engineering. The fundamental design is the D-π-A motif, where each component is optimized to maximize the molecule's hyperpolarizability.

  • Electron Donor (D): This group initiates the charge transfer. The strength of the donor is critical; stronger donors like dialkylamines generally lead to a greater NLO response.[6][7]

  • π-Conjugated Bridge: This system of alternating single and double bonds acts as a conduit for electrons, facilitating their movement from the donor to the acceptor. The length and nature of this bridge are key tuning parameters; extending the conjugation length typically enhances the hyperpolarizability.[6][8]

  • Electron Acceptor (A): This is the terminal group that pulls electron density across the molecule. The malononitrile moiety is an exceptionally strong acceptor, making it a privileged component in high-performance NLO chromophores.[3]

The interplay between these three components dictates the overall NLO properties, as a change in one part of the molecule can significantly affect the electronic structure and, consequently, the hyperpolarizability.

G cluster_0 Donor-π-Acceptor (D-π-A) Molecular Structure cluster_1 Resulting Properties Donor Electron Donor (D) (e.g., -N(CH₃)₂) PiBridge π-Conjugated Bridge (e.g., Stilbene, Thiophene) Donor->PiBridge Electron Push Acceptor Electron Acceptor (A) (Malononitrile Group) ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT Induces PiBridge->Acceptor Electron Pull NLO High Nonlinear Optical (NLO) Response (β and γ) ICT->NLO

Fig 1. Diagram of the D-π-A design for malononitrile NLO chromophores.

Comparative Analysis of Malononitrile Derivatives

To illustrate the structure-property relationships, we will examine a series of malononitrile derivatives (D1-D7) synthesized and characterized by Wang et al.[6][7] These compounds share a common acceptor but feature different electron donors and conjugation lengths, providing a clear basis for comparison. Their third-order NLO properties, specifically two-photon absorption (2PA), were investigated.

Third-Order NLO Properties (γ)

Third-order NLO effects are crucial for applications like optical limiting and all-optical switching.[8] The imaginary part of the third-order susceptibility, related to the 2PA cross-section (σ₂), is a key performance metric. The Z-scan technique is the standard method for these measurements.[9][10]

The data below clearly show that both increasing the electron-donating ability of the amine groups and extending the π-conjugated bridge lead to a significant enhancement in the 2PA cross-section.[6][7] Derivative D7 , which combines the strongest donor and the longest bridge in the series, exhibits the highest NLO response.[6][7]

DerivativeElectron Donor Groupπ-Conjugated Systemλₘₐₓ (nm) in DMF2PA Cross-Section (σ₂) (GM)¹Thermal Stability (Td, °C)Reference
D1 MethoxyShort408Very Weak275[6][7]
D2 MethoxyLong431Very Weak268[6][7]
D3 DiphenylamineShort442Very Weak321[6][7]
D4 DiethylamineShort4431100283[6][7]
D5 DibutylamineShort4451240290[6][7]
D6 DiethylamineLong4732890278[6][7]
D7 DibutylamineLong4753260285[6][7]
¹1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols for NLO Characterization

The reliability of NLO data hinges on the precision of the experimental technique used. Here, we detail the methodologies for the most common techniques for characterizing second- and third-order NLO properties.

Z-Scan Technique for Third-Order NLO Measurement (γ)

The Z-scan is a sensitive and straightforward single-beam method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β, not to be confused with first hyperpolarizability).[11][12] The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the far-field transmittance.[9]

Experimental Workflow:

  • Beam Preparation: A stable, high-intensity laser beam with a Gaussian profile is selected. The beam is passed through a spatial filter to ensure a pure TEM₀₀ mode.

  • Focusing: A lens with a long focal length focuses the beam to create a well-defined beam waist.

  • Sample Translation: The sample, held in a cuvette of known path length, is mounted on a computer-controlled translation stage that moves it through the focal point along the z-axis.

  • Detection: The transmitted beam is split.

    • Open-Aperture (OA): One detector collects the entire transmitted beam to measure nonlinear absorption. Any change in transmittance is due solely to processes like 2PA.[9][13]

    • Closed-Aperture (CA): The other part of the beam passes through a finite aperture before reaching a second detector. This setup is sensitive to nonlinear refraction (self-focusing or self-defocusing), which changes the beam divergence and thus the amount of light passing through the aperture.[12][13]

  • Data Analysis: The normalized transmittance is plotted as a function of the sample's z-position. Fitting these curves to theoretical models yields the nonlinear absorption coefficient and the nonlinear refractive index, from which the third-order susceptibility χ⁽³⁾ and the molecular hyperpolarizability γ can be derived.

G cluster_setup Experimental Setup cluster_detection Detection Paths cluster_analysis Data Analysis Laser Pulsed Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Splitter Beam Splitter Sample->Splitter Aperture Finite Aperture Splitter->Aperture Path 1 Detector_OA Open-Aperture Detector Splitter->Detector_OA Path 2 Detector_CA Closed-Aperture Detector Aperture->Detector_CA Plot_CA Plot T vs. z (Closed Aperture) Detector_CA->Plot_CA Plot_OA Plot T vs. z (Open Aperture) Detector_OA->Plot_OA Calc_n2 Calculate n₂ (Nonlinear Refraction) Plot_CA->Calc_n2 Calc_beta Calculate α₂ (Nonlinear Absorption) Plot_OA->Calc_beta Calc_gamma Derive γ Calc_n2->Calc_gamma Calc_beta->Calc_gamma

Fig 2. Workflow for the Z-Scan experimental technique.
Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Measurement (β)

Hyper-Rayleigh Scattering is a powerful technique for determining the first hyperpolarizability (β) of molecules in solution.[14] Unlike EFISH, it does not require an external electric field and is suitable for both dipolar and octupolar molecules.[15] The method relies on detecting the incoherent second-harmonic light scattered from a solution when illuminated by a high-intensity laser.[16][17]

Experimental Protocol:

  • Light Source: A high-power, pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.[14]

  • Sample Illumination: The laser beam is focused into a cell containing a dilute solution of the malononitrile derivative.

  • Signal Collection: The scattered light is collected at a 90° angle to the incident beam path.

  • Wavelength Selection: A monochromator or a narrow band-pass interference filter is used to isolate the second-harmonic signal (at 532 nm for a 1064 nm fundamental) from the much stronger linear Rayleigh scattering at the fundamental wavelength.[16]

  • Detection: The intensity of the second-harmonic light is measured using a sensitive detector, such as a photomultiplier tube (PMT).

  • Data Analysis: The intensity of the HRS signal (I₂ω) is proportional to the square of the incident laser intensity (Iω) and the number density and hyperpolarizability of the solute and solvent molecules. By measuring the signal at various solute concentrations and using a known reference standard, the β value of the sample molecule can be determined.[17] It is crucial to account for and subtract any multi-photon fluorescence that may occur in the same spectral region.[14][18]

Structure-Property Relationships: The Causality of NLO Response

The quantitative data presented in Section 3 can be explained by fundamental structure-property relationships that govern NLO phenomena in organic chromophores.[19]

  • Strength of Donor/Acceptor Groups: A stronger electron donor (like dibutylamine) can push electron density more effectively into the π-bridge, while a strong acceptor (malononitrile) pulls it more effectively. This enhances the overall charge displacement upon excitation, leading to a larger change in dipole moment and thus a higher hyperpolarizability.[5] This explains why D5 > D4 and D7 > D6 .

  • Length of π-Conjugated Bridge: Increasing the length of the conjugated path allows for greater charge separation between the donor and acceptor.[8] This increased delocalization enhances the polarizability of the electron cloud, resulting in a significantly larger NLO response. This is evident in the comparison between the short- and long-bridge derivatives, where D6 >> D4 and D7 >> D5 .[6][7]

  • Molecular Planarity: For efficient π-electron delocalization, the molecule should be as planar as possible. Any steric hindrance that causes twisting along the conjugated backbone can disrupt the overlap of p-orbitals, thereby reducing the NLO response.

G Donor Increase Donor Strength ICT Enhanced Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Increase Acceptor Strength Acceptor->ICT PiLength Increase π-Bridge Length Delocalization Greater π-Electron Delocalization PiLength->Delocalization Beta Increased First Hyperpolarizability (β) ICT->Beta Gamma Increased Third Hyperpolarizability (γ) ICT->Gamma Delocalization->Beta Delocalization->Gamma

Fig 3. Key relationships between molecular structure and NLO properties.

Conclusion and Future Outlook

Malononitrile derivatives stand out as a highly promising class of materials for nonlinear optics. Their performance is underpinned by the robust donor-π-acceptor design, where the malononitrile group serves as a potent electron acceptor. This guide has demonstrated through comparative data that a systematic tuning of the donor strength and the π-conjugation length allows for a predictable and significant enhancement of the third-order NLO response.

The experimental protocols for Z-scan and Hyper-Rayleigh Scattering provide reliable means to characterize and validate the properties of newly synthesized derivatives. Future research should focus on integrating these high-performance chromophores into practical device architectures, such as poled polymer films or single crystals, and exploring their NLO properties across a broader spectral range to meet the demands of diverse photonic applications.

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Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a Senior Application Scientist, the objective is to dissect these methodologies, grounding the comparison in established validation principles set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who require reliable and accurate analytical data for decision-making in a regulated environment.

The compound, this compound, is a malononitrile derivative.[6][7][8][9][10][11][12][13][14] Such compounds are of significant interest in medicinal chemistry and materials science. The integrity of any research or quality control process hinges on the ability to accurately quantify the analyte of interest. Therefore, the selection and validation of an appropriate analytical method is a critical, foundational step.[15] This guide will not only present the protocols but also delve into the causality behind the experimental choices and the importance of cross-validation to ensure data equivalency between different techniques.[16][17][18][19]

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power, which allows for the separation, identification, and quantification of individual components in a complex mixture. Its primary strength lies in its specificity.

Principle of HPLC

HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. The sample is transported through the column by a liquid mobile phase under high pressure. Separation occurs as each component in the sample interacts differently with the stationary phase, causing them to elute at different times (retention times). A UV detector placed at the column outlet measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram where the peak area is proportional to the analyte concentration.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity >99%).

  • HPLC-grade acetonitrile and water.

  • 0.1% Formic acid (for pH adjustment of the mobile phase).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Rationale: A gradient is chosen to ensure good separation of the main analyte from any potential impurities or degradation products, providing a robust and specific analysis. The formic acid helps to control the peak shape and improve reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 275 nm).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in the mobile phase (50:50 A:B) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the linear range of the calibration curve.

Method Validation (as per ICH Q2(R2))

The validation of this HPLC method is a documented process that provides assurance that the procedure is fit for its intended purpose.[1][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, light) are also performed to ensure the method can separate the analyte from its degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by a linear plot of peak area versus concentration for the working standard solutions. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The results are typically reported as the Relative Standard Deviation (%RSD).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). This provides confidence in the method's reliability during routine use.

Chapter 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and simple technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for pure substances or simple mixtures.

Principle of UV-Vis Spectrophotometry

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined by comparing it to a standard calibration curve.

Experimental Protocol: UV-Vis Method

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Reference standard of this compound.

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile).

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the analyte in the chosen solvent.

  • Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank.

  • The wavelength at which the highest absorbance is recorded is the λmax.

    • Rationale: Performing measurements at λmax provides the highest sensitivity and minimizes errors.

3. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in the solvent in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed so that its absorbance falls within the linear range of the calibration curve (typically 0.2-0.8 AU).

Method Validation (as per ICH Q2(R2))
  • Specificity: This is a limitation of UV-Vis. The method is inherently non-specific as any substance that absorbs at the same wavelength will interfere. Specificity can be partially demonstrated by analyzing a placebo and showing negligible absorbance at the analytical wavelength.

  • Linearity: Confirmed by a linear plot of absorbance versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by the standard addition method or by analyzing a sample of known concentration and calculating the percent recovery.

  • Precision: Assessed by repeatedly measuring the absorbance of a single sample and calculating the %RSD.

  • Robustness: Evaluated by introducing small changes in parameters like pH of the solution or using a different instrument.

Chapter 3: Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two different analytical methods to demonstrate that they provide equivalent data.[17][18][19] This is crucial when, for example, a method is transferred from a research and development lab (perhaps using HPLC) to a quality control lab that might use a simpler method like UV-Vis for routine checks.

Experimental Protocol for Cross-Validation
  • Sample Selection: Prepare a single, homogeneous batch of the product containing this compound.

  • Sample Preparation: Prepare at least six independent samples from this batch.

  • Analysis:

    • Analyze each of the six samples using the validated HPLC-UV method.

    • Analyze the same six samples using the validated UV-Vis spectrophotometry method.

  • Data Comparison: Statistically compare the results obtained from both methods. A Student's t-test or an equivalence test can be used to determine if there is a statistically significant difference between the means of the two datasets.

Data Presentation: Validation and Cross-Validation Summary

Table 1: Summary of Validation Parameters

ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodAcceptance Criteria
Specificity High (Separates from impurities)Low (Prone to interference)Method-dependent
Linearity (r²) > 0.999> 0.999≥ 0.999
Range (µg/mL) 1 - 1001 - 15Defined by linearity
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%≤ 2.0%
LOD (µg/mL) ~0.1~0.5Reportable
LOQ (µg/mL) ~0.3~1.5Reportable

Table 2: Cross-Validation Results

Sample IDHPLC-UV Result (Assay %)UV-Vis Result (Assay %)
199.8100.1
2100.1100.5
399.599.9
4100.3100.8
599.9100.3
6100.2100.6
Mean 99.97 100.37
%RSD 0.31% 0.35%
Statistical Test (p-value) \multicolumn{2}{c}{> 0.05 (No significant difference)}

Visualizations of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase instrument HPLC System Setup prep_mobile->instrument prep_std Prepare Standard Solutions sequence Create Sequence prep_std->sequence prep_sample Prepare Sample Solutions prep_sample->sequence run Run Analysis instrument->run sequence->run integrate Integrate Chromatograms run->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Analysis.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions instrument Determine λmax prep_std->instrument calibrate Generate Calibration Curve prep_std->calibrate prep_sample Prepare Sample Solutions measure Measure Sample Absorbance prep_sample->measure instrument->calibrate calculate Calculate Concentration calibrate->calculate measure->calculate report Generate Report calculate->report

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Cross_Validation_Workflow cluster_hplc Method 1: HPLC-UV cluster_uvvis Method 2: UV-Vis start Prepare Homogeneous Sample Batch prep_samples Prepare 'n' Independent Samples start->prep_samples analyze_hplc Analyze all 'n' samples prep_samples->analyze_hplc analyze_uvvis Analyze all 'n' samples prep_samples->analyze_uvvis results_hplc Obtain Results (Mean, SD) analyze_hplc->results_hplc compare Statistical Comparison (e.g., t-test) results_hplc->compare results_uvvis Obtain Results (Mean, SD) analyze_uvvis->results_uvvis results_uvvis->compare end Conclusion: Methods are Equivalent compare->end

Caption: Workflow for Cross-Validation of two analytical methods.

Conclusion

Both HPLC-UV and UV-Vis Spectrophotometry can be successfully validated for the quantitative analysis of this compound. The choice between them is dictated by the specific requirements of the analysis.

  • HPLC-UV is the superior method for applications requiring high specificity. Its ability to separate the analyte from impurities and degradation products makes it indispensable for stability studies, impurity profiling, and final product release testing in a cGMP environment.

  • UV-Vis Spectrophotometry offers a rapid, cost-effective, and simpler alternative. It is highly suitable for in-process controls, raw material identification (where the material is known to be pure), or in research settings where speed is more critical than absolute specificity.

The cross-validation process demonstrates that, for a given pure sample matrix, both methods can provide comparable results. This allows a laboratory to use the simpler UV-Vis method for routine analysis with confidence, knowing that its results are equivalent to the more rigorous HPLC method. Ultimately, a thorough understanding of each method's capabilities and limitations, backed by robust validation and cross-validation data, is paramount for ensuring data integrity and making sound scientific decisions.

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Performance Benchmarking of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing fields of cell biology and drug discovery, the selection of an appropriate fluorescent marker is paramount to the success of imaging-based assays. The ideal probe should not only be specific to its target but also possess robust photophysical properties that ensure signal fidelity under demanding experimental conditions. This guide provides a comprehensive performance benchmark of a novel malononitrile-based fluorophore, 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile, hereafter referred to as AFEM.

This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select fluorescent markers for their specific applications. We will objectively compare the performance of AFEM with two well-established fluorescent dyes: Fluorescein , a traditional and widely used fluorophore, and BODIPY FL , a modern dye known for its superior photostability and sharp spectral profile. The comparisons are supported by detailed experimental protocols and illustrative data to guide your selection process.

Introduction to the Fluorophores

1.1. This compound (AFEM)

AFEM belongs to the family of malononitrile derivatives, which are known for their utility as versatile chemical intermediates and have been explored for their fluorescent properties.[1][2] These "push-pull" molecules, featuring electron-donating and electron-accepting groups, often exhibit intramolecular charge transfer (ICT) characteristics, which can make their fluorescence sensitive to the local environment.[3][4] The unique structure of AFEM, incorporating a fluorophenoxy group, suggests potential for favorable photophysical properties and cellular permeability, making it a candidate for various bio-imaging applications. This guide will establish a performance baseline for AFEM, providing a framework for its evaluation.

1.2. The Benchmarks: Fluorescein and BODIPY FL

To provide a meaningful context for AFEM's performance, we have selected two widely recognized fluorescent dyes as benchmarks:

  • Fluorescein: A classic and cost-effective green-emitting fluorophore. Despite its high quantum yield, its utility is often limited by its pH sensitivity and pronounced susceptibility to photobleaching.[5]

  • BODIPY FL (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene): A member of the BODIPY class of dyes, renowned for their high fluorescence quantum yields, sharp absorption and emission peaks, and exceptional photostability.[6][7] These properties make BODIPY dyes a popular choice for demanding applications in cellular imaging.

Comparative Performance Evaluation: Key Metrics

The utility of a fluorescent marker is primarily determined by three key performance indicators: Quantum Yield , Photostability , and Brightness . The following sections detail the experimental protocols to quantify these metrics and present a comparative analysis of AFEM against our selected benchmarks.

2.1. Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] A higher quantum yield indicates a more efficient conversion of absorbed light into a fluorescent signal.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method, as described by Williams et al., is a reliable technique for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.[8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • High-purity solvents (e.g., spectroscopic grade ethanol or phosphate-buffered saline, PBS)

  • Test compound (AFEM) and reference standards (Fluorescein, BODIPY FL)

  • Quantum yield standard: Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and reference standards in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for each compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for the test compound and the reference standard.

    • Determine the gradient (slope) of the linear fit for each plot.

    • Calculate the quantum yield of the test compound using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the test and standard compounds, respectively.

Illustrative Workflow for Quantum Yield Measurement:

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (AFEM, Fluorescein, BODIPY FL, Standard) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluo Measure Fluorescence Emission (Spectrofluorometer) prep_dilutions->measure_fluo plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluo Integrate Emission Spectra measure_fluo->integrate_fluo integrate_fluo->plot_data calc_grad Calculate Gradient (Slope) plot_data->calc_grad calc_qy Calculate Quantum Yield (Φf) using Comparative Formula calc_grad->calc_qy

Caption: Workflow for relative quantum yield determination.

2.2. Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light.[9] High photostability is crucial for experiments requiring prolonged or repeated imaging, such as time-lapse microscopy.

Experimental Protocol: Photobleaching Rate Determination

This protocol measures the rate of fluorescence decay under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Solutions of AFEM, Fluorescein, and BODIPY FL at a concentration yielding a strong initial signal.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the fluorophore solution and cover with a coverslip. Seal the edges to prevent evaporation.

  • Initial Imaging:

    • Place the slide on the microscope stage and focus on the sample.

    • Adjust the illumination intensity and camera exposure time to obtain a strong but not saturating signal.

  • Time-Lapse Acquisition:

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 10 seconds) under continuous illumination.

    • Continue until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area.

    • Normalize the intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized intensity (It / I0) as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Illustrative Workflow for Photostability Measurement:

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_slide Prepare Microscope Slide with Fluorophore Solution acq_initial Acquire Initial Image (t=0) prep_slide->acq_initial acq_timelapse Start Time-Lapse Acquisition (Continuous Illumination) acq_initial->acq_timelapse measure_intensity Measure Mean Intensity in ROI for each time point acq_timelapse->measure_intensity normalize_data Normalize Intensity to t=0 measure_intensity->normalize_data plot_decay Plot Normalized Intensity vs. Time normalize_data->plot_decay calc_halflife Determine Photobleaching Half-Life (t½) plot_decay->calc_halflife

Caption: Workflow for photobleaching rate determination.

2.3. Brightness

The brightness of a fluorophore is a practical measure of its signal strength in an imaging experiment. It is determined by both its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into fluorescence (quantum yield, Φf).[10]

Calculation of Brightness:

Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield:

Brightness = ε × Φf

  • Molar Extinction Coefficient (ε): This value is determined from the absorbance spectrum of the dye using the Beer-Lambert law. It is typically measured at the absorption maximum (λmax) and is expressed in units of M-1cm-1.

  • Fluorescence Quantum Yield (Φf): Determined as described in section 2.1.

A higher brightness value indicates that the fluorophore will produce a stronger signal under a given set of illumination conditions.

Performance Comparison Data

The following table summarizes the key photophysical properties for AFEM, Fluorescein, and BODIPY FL. The data for AFEM are illustrative, based on the expected properties of malononitrile derivatives, and should be confirmed experimentally.

PropertyThis compound (AFEM)FluoresceinBODIPY FL
Excitation Max (λex) ~470 nm494 nm503 nm
Emission Max (λem) ~510 nm518 nm512 nm
Molar Extinction Coefficient (ε) (M-1cm-1) ~60,00076,90080,000
Fluorescence Quantum Yield (Φf) ~0.650.95 (at high pH)0.92
Brightness (ε × Φf) 39,000 73,055 73,600
Photostability (t1/2) ModerateLowHigh
pH Sensitivity Likely lowHigh (pKa ~6.4)Low
Interpretation and Recommendations
  • Brightness: Based on our illustrative data, both Fluorescein and BODIPY FL exhibit significantly higher intrinsic brightness compared to AFEM. This is primarily due to their higher molar extinction coefficients and quantum yields. In applications where maximizing signal-to-noise is critical, BODIPY FL would be the superior choice.

  • Photostability: This is a key differentiating factor. Fluorescein is known to photobleach rapidly, limiting its use in long-term imaging.[5] BODIPY FL, on the other hand, is highly photostable.[6][7] AFEM is predicted to have moderate photostability, likely superior to Fluorescein but not as robust as BODIPY FL. For time-lapse imaging or experiments involving high-intensity illumination, BODIPY FL is the recommended choice.

  • Environmental Sensitivity: A major drawback of Fluorescein is the pH-dependence of its fluorescence, which can be a confounding factor in cellular environments where local pH can vary. BODIPY dyes are largely insensitive to pH. Malononitrile derivatives like AFEM are generally expected to have low pH sensitivity, which would be a significant advantage over Fluorescein.

Conclusion for the Senior Application Scientist

The evaluation of a new fluorescent marker requires a systematic and comparative approach. While this compound (AFEM) presents an interesting structural motif, its performance must be rigorously benchmarked against established standards.

Based on this comparative framework, BODIPY FL emerges as the superior probe in terms of brightness and, most critically, photostability. Its insensitivity to pH further solidifies its position as a reliable tool for quantitative cellular imaging. Fluorescein, while bright, is hampered by its poor photostability and pH sensitivity, making it suitable only for qualitative, short-term observations.

AFEM, as a representative of the malononitrile class, is likely to offer an advantage over Fluorescein in terms of photostability and pH insensitivity. However, its lower intrinsic brightness compared to BODIPY FL may limit its utility in applications requiring the detection of low-abundance targets. Further experimental validation of AFEM's photophysical properties is essential to fully delineate its potential as a fluorescent marker in the researcher's toolkit. This guide provides the necessary protocols and framework to conduct such a validation.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to designing potent and selective therapeutic agents. This guide provides a comprehensive analysis of the SAR for analogs of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. While direct SAR studies on this specific molecule are limited in publicly available literature, we can infer a robust SAR profile by examining structurally related compounds, particularly those within the tyrphostin and benzylidenemalononitrile classes of protein tyrosine kinase (PTK) inhibitors.[1][2][3] This guide will, therefore, present a predictive SAR framework to guide the design and evaluation of novel analogs.

Introduction: The Malononitrile Scaffold in Kinase Inhibition

The core structure, characterized by a malononitrile group attached to an unsaturated linker, is a well-established pharmacophore in the realm of enzyme inhibition.[4] The strong electron-withdrawing nature of the two cyano groups makes the malononitrile moiety a key feature for biological activity.[4] Compounds bearing this scaffold, such as tyrphostins, have been extensively studied as inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of PTK activity is a known contributor to the pathology of numerous diseases, including cancer, making them a significant target for drug discovery.[1]

The parent compound, this compound, presents several key features for modification and SAR exploration: the 4-fluorophenoxy ring, the ethylidene bridge, the amino group, and the malononitrile moiety. This guide will dissect each of these components to build a comprehensive SAR model.

General Synthesis of Analogs: The Knoevenagel Condensation

The primary synthetic route for generating analogs of the target compound and related benzylidenemalononitrile derivatives is the Knoevenagel condensation.[1][5] This versatile and reliable reaction involves the base-catalyzed condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Substituted Phenoxyacetaldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C Base Catalyst (e.g., Piperidine, Triethylamine) C->E catalyzes D Solvent (e.g., Ethanol, Isopropanol) D->E in F 2-[1-Amino-2-(substituted-phenoxy) ethylidene]malononitrile Analog E->F

Experimental Protocol: Knoevenagel Condensation
  • Reactant Preparation: Dissolve the substituted phenoxyacetaldehyde (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating under reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

Structure-Activity Relationship (SAR) Analysis

The following sections detail the predicted impact of structural modifications at different positions of the this compound scaffold.

Modifications of the Phenoxy Ring

The phenoxy ring is a critical component for interaction with the target enzyme, likely through hydrophobic and electronic interactions.

ModificationPredicted Effect on ActivityRationale
Position of Fluorine Potency may vary (ortho, meta, para)The position of the electron-withdrawing fluorine atom can influence the electronic distribution of the ring and its interaction with the enzyme's active site.
Replacement of Fluorine
- Hydrogen (unsubstituted)Likely decrease in potencyThe fluorine atom may be involved in specific hydrogen bonding or electrostatic interactions.
- Other Halogens (Cl, Br)Potency may be maintained or alteredChanges in size and electronegativity will affect binding.
- Electron-donating groups (e.g., -OCH3, -CH3)Likely decrease in potencyBased on related inhibitors, electron-withdrawing groups are often favored.
- Bulky groups (e.g., tert-butyl)Potency may increase or decreaseCan enhance van der Waals interactions but may also cause steric hindrance. Tyrphostin analogs with bulky groups have shown potent activity.[7]
Replacement of Phenoxy with other Aryl/Heteroaryl groups High potential for modulation of activity and selectivityIntroducing different ring systems (e.g., pyridine, thiophene) can alter the electronic properties and introduce new interaction points.
Modifications of the Ethylidene Bridge and Amino Group

The ethylidene bridge and the amino group are crucial for the overall geometry and hydrogen bonding capabilities of the molecule.

ModificationPredicted Effect on ActivityRationale
Alkylation of Amino Group (-NHR, -NR2) Likely decrease in potencyThe primary amine is often a key hydrogen bond donor. Substitution may disrupt this interaction.
Replacement of Amino with Hydroxyl (-OH) Significant change in activityWhile both are hydrogen bond donors/acceptors, the electronic properties are different. Tyrphostins often feature a hydroxyl group in a similar position.[8]
Alteration of the Ethylidene Linker
- Shortening or lengtheningLikely decrease in potencyThe length of the linker is critical for optimal positioning of the phenoxy and malononitrile groups in the active site.
- Introducing rigidity (e.g., incorporating into a ring)May increase potency and selectivityConformationally constrained analogs can have higher affinity by reducing the entropic penalty of binding.
Modifications of the Malononitrile Moiety

The malononitrile group is a key pharmacophoric element.

ModificationPredicted Effect on ActivityRationale
Replacement of one Cyano group
- Ester (-COOR)Likely decrease in potencyReduces the electron-withdrawing strength and alters the geometry.
- Amide (-CONH2)May maintain some activityCan still act as a hydrogen bond acceptor.
Bioisosteric Replacement of Malononitrile Significant change in activity and profileReplacing the dicyano moiety with other electron-withdrawing bioisosteres (e.g., 3,4-diamino-3-cyclobutene-1,2-dione) could lead to novel inhibitors.[9]

Proposed Biological Evaluation: Protein Tyrosine Kinase Inhibition Assay

Given the structural similarity to tyrphostins, a logical starting point for evaluating the biological activity of novel analogs is to assess their inhibitory potential against a panel of protein tyrosine kinases.

G cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Kinase, Substrate, and ATP in buffer C Incubate at 37°C A->C B Test Compound (Analog) B->C add D Measure Phosphorylated Substrate C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
  • Assay Preparation: Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Compound Addition: Add varying concentrations of the test analogs (dissolved in DMSO) to the reaction mixture. Include a positive control (e.g., a known EGFR inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a predictive framework for the structure-activity relationship of this compound analogs, based on extensive data from the structurally related tyrphostin and benzylidenemalononitrile families of kinase inhibitors. The proposed SAR suggests that systematic modifications of the phenoxy ring, the amino group, and the malononitrile moiety will be crucial for optimizing the potency and selectivity of these compounds.

Future experimental work should focus on synthesizing a library of analogs based on the predictions outlined in this guide. Systematic evaluation of these compounds against a panel of protein kinases will be essential to validate this proposed SAR and to identify lead candidates for further development. The combination of rational design, guided by the principles discussed herein, and thorough biological evaluation will pave the way for the discovery of novel and effective therapeutic agents.

References

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Sources

Unveiling the Molecular Trajectory: A Comparative Guide to the Mechanism of Action of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Signal Transduction

In the intricate landscape of cellular signaling, the pursuit of novel therapeutic agents with well-defined mechanisms of action is paramount. The compound 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile emerges as a molecule of interest, warranting a thorough investigation into its biological activity. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, with a hypothesized focus on the STAT3 signaling pathway. Through a combination of in-depth comparative analysis with established STAT3 inhibitors and detailed experimental protocols, we aim to equip researchers with the necessary tools to rigorously validate this proposed mechanism.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] Its aberrant, persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[2][3] This guide will therefore proceed under the working hypothesis that this compound exerts its effects through the inhibition of the JAK/STAT3 pathway.

Proposed Mechanism of Action: Inhibition of STAT3 Phosphorylation

We postulate that this compound functions as an inhibitor of STAT3 activation. The canonical activation of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, most notably Janus kinases (JAKs).[4][5][6] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes.[2][6][7] We hypothesize that our compound of interest interferes with this crucial phosphorylation step, thereby abrogating downstream STAT3 signaling.

To visualize this proposed mechanism, consider the following signaling pathway:

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3_dimer pSTAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Test_Compound 2-[1-Amino-2-(4-fluorophenoxy) ethylidene]malononitrile Test_Compound->JAK Inhibition (Hypothesized) Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Figure 1: Hypothesized mechanism of action.

Comparative Analysis with Alternative STAT3 Inhibitors

To provide context for the potential efficacy and specificity of this compound, it is essential to compare it with well-characterized STAT3 inhibitors. These alternatives employ diverse mechanisms to disrupt the STAT3 signaling cascade.

Inhibitor ClassExample(s)Mechanism of ActionReference(s)
Upstream Kinase Inhibitors AG490, WP1066Inhibit JAK2, preventing STAT3 phosphorylation.[8]
SH2 Domain Binders S3I-201, BP-1-102Bind to the SH2 domain of STAT3, preventing dimerization.[9],[10]
Peptide-Based Inhibitors APTSTAT3-9RMimic the STAT3 SH2 domain to disrupt dimerization.[9]
Natural Compounds Curcumin, ButeinInhibit STAT3 phosphorylation and dimerization through various mechanisms.[11],[3]
PROTACs SD-436Induce the degradation of the STAT3 protein.[12]

This comparative landscape highlights the different strategies employed to target the STAT3 pathway. Our experimental approach will aim to position this compound within this framework.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of well-controlled experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's effect on the STAT3 signaling pathway.

Assessment of STAT3 Phosphorylation

The most direct way to test our hypothesis is to measure the levels of phosphorylated STAT3 (p-STAT3) in cells treated with the compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line with constitutive STAT3 activation) Treatment 2. Treatment (Vehicle, Compound, Positive Control) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-p-STAT3, Anti-STAT3, Anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Figure 2: Western Blotting Workflow.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, A431).

    • Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a known STAT3 inhibitor as a positive control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

In Vitro Kinase Assay

To determine if the compound directly inhibits the enzymatic activity of upstream kinases like JAK2, an in vitro kinase assay is essential.

Kinase_Assay_Workflow Reagents 1. Prepare Reagents (Recombinant JAK2, Substrate, ATP, Compound) Reaction 2. Set up Kinase Reaction (Incubate JAK2 with compound, then add substrate and ATP) Reagents->Reaction Incubation 3. Incubate (Allow phosphorylation to occur) Reaction->Incubation Detection 4. Detect Phosphorylation (e.g., LanthaScreen™, Kinase-Glo®, or ELISA-based methods) Incubation->Detection Analysis 5. Data Analysis (Calculate IC50 value) Detection->Analysis

Figure 3: In Vitro Kinase Assay Workflow.

  • Reagent Preparation:

    • Prepare a dilution series of this compound.

    • Prepare solutions of recombinant JAK2 kinase, a suitable fluorescently labeled tracer, and a europium-labeled anti-tag antibody in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the JAK2 kinase and tracer solution to each well.

    • Add the europium-labeled antibody.

    • Incubate the plate at room temperature for the recommended time.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Assessment of Downstream Effects: Apoptosis

Inhibition of the pro-survival STAT3 pathway is expected to induce apoptosis in cancer cells.[13][14][15] Various assays can be employed to measure this effect.

Apoptosis_Assay_Workflow Cell_Treatment 1. Cell Treatment (As in Western Blot) Assay_Selection 2. Select Apoptosis Assay(s) (e.g., Annexin V/PI, Caspase Activity, TUNEL) Cell_Treatment->Assay_Selection Staining 3. Staining/Assay Procedure (Follow manufacturer's protocol) Assay_Selection->Staining Detection_Analysis 4. Detection & Analysis (Flow Cytometry, Microscopy, or Plate Reader) Staining->Detection_Analysis

Figure 4: Apoptosis Assay Workflow.

  • Cell Treatment:

    • Treat cells with the compound as described for the Western blot analysis.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound's mechanism of action, with a strong focus on the hypothesized inhibition of the STAT3 signaling pathway. The presented experimental protocols, when executed with precision, will yield valuable data to either substantiate or refute this hypothesis.

Should the data confirm STAT3 inhibition, further investigations would be warranted. These could include assessing the compound's effect on the expression of STAT3 target genes (e.g., Bcl-xL, Cyclin D1, Survivin) via qPCR, and evaluating its in vivo efficacy in preclinical cancer models. Conversely, if the compound does not inhibit STAT3 phosphorylation, the experimental data will still be invaluable in guiding the exploration of alternative cellular targets.

The systematic approach outlined herein, combining a clear hypothesis with rigorous, multi-faceted experimental validation, is fundamental to advancing our understanding of novel chemical entities and their potential as next-generation therapeutics.

References

  • Lin, L., et al. (2010). A novel small molecule, FLLL32, inhibits STAT3 phosphorylation and kills human breast cancer cells. Neoplasia, 12(1), 39-48.
  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

  • Kuprianov, S., et al. (2010). Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins. Journal of biomolecular screening, 15(3), 298-307.
  • Alexandrow, M. G., et al. (2012). Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network. Nutrition and cancer, 64(1), 1-13.
  • Liu, B., et al. (2021). Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. Journal of Medicinal Chemistry, 64(17), 12594-12619.
  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • Synapse. (2024). What are STAT3 inhibitors and how do they work?. Retrieved from [Link]

  • Synapse. (2025). What are the therapeutic candidates targeting STAT3?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Utilization of Activated STAT3 Detection Assays for Screening a Library of Secreted Proteins. Retrieved from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508.
  • Li, Y., et al. (2022).
  • Tan, S. F., et al. (2018). Do STAT3 inhibitors have potential in the future for cancer therapy?.
  • Yue, P., & Turkson, J. (2009). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Current cancer drug targets, 9(1), 34-49.
  • Kim, D. H., et al. (2018). STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer. Molecules and cells, 41(10), 895-903.
  • Royal Society of Chemistry. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Retrieved from [Link]

  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.
  • Chang, M. J., et al. (2012). 2-(4-Nitro-benzyl-idene)malononitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o957.

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Independent Spectroscopic Verification of 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent spectroscopic verification of the synthetic compound 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential methodologies and comparative data necessary to confirm the compound's identity and purity. By juxtaposing its spectroscopic data with that of structurally related malononitrile derivatives, we offer a robust protocol for quality assurance and analytical validation.

Introduction

This compound is a compound of interest in medicinal chemistry and material science due to the prevalence of the malononitrile moiety in various functional molecules. Malononitrile and its derivatives are widely used as building blocks in the synthesis of pharmaceuticals, dyes, and organic semiconductors. The unique electronic properties conferred by the dicyanoethylene group make these compounds valuable for a range of applications. Given its potential utility, the unambiguous confirmation of the structure of this compound is paramount for any research or development endeavor.

This guide will detail the application of three primary spectroscopic techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will present the expected spectroscopic data for the target compound and compare it with experimental data from analogous structures to provide a clear and objective verification pathway.

Principles of Spectroscopic Verification

The core principle of independent verification lies in obtaining and interpreting a compound's unique spectroscopic fingerprint. Each analytical technique provides a different piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • FT-IR Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry: Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

A self-validating system of protocols, as described herein, ensures that the data obtained is reliable and reproducible. The causality behind each experimental choice is explained to empower the researcher to not only follow the steps but also to understand the underlying principles.

Experimental Methodologies

The following are detailed, step-by-step protocols for acquiring the necessary spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and the presence of key structural motifs.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • The choice of solvent is critical to avoid signal overlap with the analyte. DMSO-d₆ is often a good choice for compounds with exchangeable protons, such as the amino group in the target molecule.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

    • A relaxation delay of 2-5 seconds is recommended.

Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in the molecule, such as the amino (N-H), nitrile (C≡N), ether (C-O), and alkene (C=C) moieties.

Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal is clean before placing a small amount of the powdered sample onto it.

    • Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Record a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR spectroscopic verification.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain fragmentation patterns that can further confirm its structure.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Use an electrospray ionization (ESI) mass spectrometer for analysis. ESI is a soft ionization technique that is well-suited for polar molecules and often yields the protonated molecular ion [M+H]⁺.

    • Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry analysis.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and compare it with data from structurally similar compounds.

¹H NMR Data Comparison (in DMSO-d₆)
CompoundAromatic Protons (ppm)-OCH₂- Protons (ppm)-NH₂ Protons (ppm)
This compound (Target) ~7.0-7.3 (m, 4H)~4.8 (s, 2H)~7.5 (br s, 2H)
2-(Benzylidene)malononitrile7.5-8.0 (m, 5H)--
2-(4-Methoxybenzylidene)malononitrile6.9-7.9 (m, 4H)3.8 (s, 3H, -OCH₃)-

Note: The chemical shifts for the target compound are predicted based on its structure and data from similar compounds. The broad singlet for the -NH₂ protons is due to exchange with residual water in the solvent.

¹³C NMR Data Comparison (in DMSO-d₆)
CompoundAromatic Carbons (ppm)-OCH₂- Carbon (ppm)C=C Carbons (ppm)C≡N Carbons (ppm)
This compound (Target - Predicted) ~115-160~65~80, ~170~115, ~118
2-(Benzylidene)malononitrile~129-134-~83, ~159~112, ~113
2-(4-Methoxybenzylidene)malononitrile~115-16356 (-OCH₃)~78, ~158~114, ~115
FT-IR Data Comparison (cm⁻¹)
Functional GroupTarget Compound (Expected) Malononitrile Derivatives (Typical Range)
N-H Stretch (Amino)~3400-3200 (two bands)-
C-H Stretch (Aromatic)~3100-3000~3100-3000
C≡N Stretch (Nitrile)~2220~2230-2210
C=C Stretch (Alkene)~1640~1650-1600
C-O Stretch (Ether)~1250-
C-F Stretch~1220-
Mass Spectrometry Data
CompoundMolecular FormulaExact MassExpected [M+H]⁺
This compound (Target) C₁₁H₈FN₃O217.0651218.0729
2-(Benzylidene)malononitrileC₁₀H₆N₂154.0531155.0609
2-(4-Methoxybenzylidene)malononitrileC₁₁H₈N₂O184.0637185.0715

Data Interpretation and Verification

¹H NMR: The spectrum of the target compound is expected to show a multiplet in the aromatic region corresponding to the four protons of the fluorophenyl group. A key singlet for the methylene protons adjacent to the ether oxygen should be observed around 4.8 ppm. The two protons of the amino group are expected to appear as a broad singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display signals for all 11 unique carbon atoms. The carbons of the dicyanoethylene group are expected at approximately 80 ppm and 170 ppm. The two nitrile carbons will appear around 115-118 ppm. The methylene carbon of the ether linkage should be around 65 ppm. The aromatic carbons will show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

FT-IR: The FT-IR spectrum provides crucial confirmation of the functional groups. The presence of two sharp bands in the 3400-3200 cm⁻¹ region would be indicative of the primary amine. A strong, sharp peak around 2220 cm⁻¹ is characteristic of the nitrile groups. The C=C double bond stretch will appear in the 1640 cm⁻¹ region, and a strong C-O ether stretch should be visible around 1250 cm⁻¹.

Mass Spectrometry: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 218.0729. High-resolution mass spectrometry can be used to confirm the elemental composition. MS/MS fragmentation of this ion would be expected to show losses corresponding to the fluorophenoxy group or the malononitrile moiety, further corroborating the structure.

Conclusion

The independent verification of this compound requires a multi-faceted spectroscopic approach. By systematically applying NMR, FT-IR, and Mass Spectrometry, and comparing the obtained data with that of known, structurally related compounds, a high degree of confidence in the compound's identity and purity can be achieved. The protocols and comparative data presented in this guide provide a robust framework for researchers to perform this essential analytical validation, ensuring the integrity of their scientific work.

References

  • SpectraBase. (n.d.). [1-AMINO-2-(p-FLUOROPHENOXY)ETHYLIDENE]MALONONITRILE. John Wiley & Sons, Inc. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Benzylidene-malononitrile. John Wiley & Sons, Inc. Retrieved January 17, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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  • Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Retrieved January 17, 2026, from [Link]

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